Product packaging for 1,1-Dichlorocyclohexane(Cat. No.:CAS No. 2108-92-1)

1,1-Dichlorocyclohexane

Cat. No.: B1361369
CAS No.: 2108-92-1
M. Wt: 153.05 g/mol
InChI Key: LQRDJCBZCLUBRY-UHFFFAOYSA-N
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Description

1,1-Dichlorocyclohexane (C 6 H 10 Cl 2 ) is an organochlorine compound that serves as a valuable building block in synthetic organic chemistry research. It is a constitutional isomer of other dichlorocyclohexanes but is distinguished by its geminal (1,1-) chlorine substitution on a single carbon atom, which results in the absence of chiral centers . This structural feature makes it a subject of interest in studies of reaction mechanisms and stereochemistry. Current research applications of this compound include its role as an intermediate in photochemical reactions. Studies have shown it can be a product or an intermediate in the photolysis of compounds like 1-chloro-1-nitrosocyclohexane in aprotic solvents, highlighting its relevance in exploring reaction pathways and the formation of other cyclic compounds . Researchers value this chemical for developing synthetic methodologies and investigating decomposition mechanisms. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, the diagnosis, treatment, or prevention of disease, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10Cl2 B1361369 1,1-Dichlorocyclohexane CAS No. 2108-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dichlorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2/c7-6(8)4-2-1-3-5-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRDJCBZCLUBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175305
Record name Cyclohexane, 1,1-dichloro-
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Molecular Weight

153.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2108-92-1
Record name Cyclohexane, 1,1-dichloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-DICHLOROCYCLOHEXANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane, 1,1-dichloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dichlorocyclohexane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXQ6LZL42U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Dichlorocyclohexane: Physicochemical Properties and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,1-dichlorocyclohexane. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other areas of chemical synthesis. This document details the compound's structural and physicochemical characteristics, spectroscopic data, and key synthetic and reactive pathways. Detailed experimental protocols for its preparation and subsequent elimination reaction are provided, alongside visualizations of these chemical transformations to facilitate a deeper understanding of its behavior.

Core Properties of this compound

This compound is a geminal dihalide, a class of organochlorine compounds characterized by the presence of two chlorine atoms attached to the same carbon atom within a cyclohexane (B81311) ring.[1] At room temperature, it exists as a colorless liquid with a distinctive odor.[1] Its non-polar nature dictates its solubility, rendering it more soluble in organic solvents than in water.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₁₀Cl₂[1][2]
Molecular Weight 153.05 g/mol [1][3]
CAS Number 2108-92-1[1][2]
Appearance Colorless liquid[1]
Boiling Point 171 °C at 760 mmHg[2]
Density 1.15 g/cm³[2]
Melting Point -47 °C[4]
Flash Point 66 °C[2]
Refractive Index 1.476[2]
Vapor Pressure 1.9 mmHg at 25°C[2]
LogP 3.12440[2]
Solubility More soluble in organic solvents than in water.[1]
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C NMR: The ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four chemically non-equivalent carbon atoms in the molecule.

  • ¹H NMR: The ¹H NMR spectrum will display signals corresponding to the protons on the cyclohexane ring. The chemical shifts and coupling patterns will be influenced by the presence of the two chlorine atoms on the C1 carbon.

¹³C NMR ¹H NMR
Expected Signals: 4Expected Signals: Multiple, complex multiplets

Mass Spectrometry (MS):

Mass spectrometry data for this compound is available through various databases, aiding in its identification and structural confirmation.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands for C-H and C-Cl bonds.

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis.[1] Its reactivity is primarily centered around the two chlorine atoms, which can participate in nucleophilic substitution and elimination reactions.[1]

Synthesis of this compound from Cyclohexanone (B45756)

A common and effective method for the synthesis of this compound is the reaction of cyclohexanone with phosphorus pentachloride (PCl₅).

synthesis cyclohexanone Cyclohexanone dichlorocyclohexane This compound cyclohexanone->dichlorocyclohexane + PCl5 pcl5 PCl5 pocl3 POCl3 dichlorocyclohexane->pocl3 + POCl3

Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Cyclohexanone

    • Phosphorus pentachloride (PCl₅)

    • Anhydrous diethyl ether

    • Ice bath

    • Round-bottom flask with a reflux condenser and a dropping funnel

    • Magnetic stirrer

    • Separatory funnel

    • Sodium bicarbonate solution (saturated)

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Distillation apparatus

  • Procedure:

    • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

    • Place phosphorus pentachloride (1.1 molar equivalents) in the flask.

    • Cool the flask in an ice bath.

    • Slowly add a solution of cyclohexanone (1 molar equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred suspension of PCl₅.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent using a rotary evaporator.

    • Purify the resulting crude product by distillation under reduced pressure to obtain this compound.

Elimination Reaction of this compound

This compound can undergo an elimination reaction when treated with a strong base, such as potassium hydroxide (B78521) (KOH), typically in an alcoholic solvent. This reaction leads to the formation of 1-chlorocyclohexene (B1361362).

elimination dichlorocyclohexane This compound chlorocyclohexene 1-Chlorocyclohexene dichlorocyclohexane->chlorocyclohexene + KOH koh KOH (alcoholic) kcl KCl chlorocyclohexene->kcl + KCl h2o H2O kcl->h2o + H2O

Elimination reaction of this compound.

Experimental Protocol: Elimination Reaction to form 1-Chlorocyclohexene

  • Materials:

    • This compound

    • Potassium hydroxide (KOH)

    • Ethanol (B145695)

    • Reflux apparatus

    • Separatory funnel

    • Anhydrous calcium chloride

    • Distillation apparatus

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in ethanol with gentle heating.

    • Add this compound to the flask.

    • Heat the mixture to reflux and maintain the reflux for several hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a larger volume of water.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the organic layer with water to remove any remaining ethanol and KOH.

    • Dry the organic layer over anhydrous calcium chloride.

    • Filter the drying agent and remove the solvent by distillation.

    • Purify the resulting 1-chlorocyclohexene by fractional distillation.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with experimental protocols for its synthesis and a key elimination reaction. The presented data and methodologies are intended to support researchers and scientists in their work with this compound, facilitating its effective use in various synthetic applications. The inclusion of visual diagrams aims to enhance the understanding of the chemical transformations discussed.

References

An In-depth Technical Guide to 1,1-Dichlorocyclohexane: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, and a detailed experimental protocol for the synthesis of 1,1-dichlorocyclohexane. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting clear, quantitative data and actionable experimental procedures.

Molecular Structure and Chemical Formula

This compound is a geminal dihalide with the chemical formula C₆H₁₀Cl₂.[1][2] Its structure consists of a cyclohexane (B81311) ring where two chlorine atoms are attached to the same carbon atom.

Key Identifiers:

  • IUPAC Name: this compound[3]

  • CAS Number: 2108-92-1[1][2]

  • Molecular Weight: 153.05 g/mol [1][2]

  • Canonical SMILES: C1CCC(CC1)(Cl)Cl[3]

  • InChI Key: LQRDJCBZCLUBRY-UHFFFAOYSA-N[1][2]

Physicochemical Properties

This compound is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₁₀Cl₂[1][2]
Molecular Weight 153.05 g/mol [1][2]
Boiling Point 171 °C at 760 mmHg
Density 1.15 g/cm³
Melting Point -47 °C
Dipole Moment 2.48 D
Refractive Index 1.476

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, crucial for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two sets of signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available--Protons on C2 and C6
Data not available--Protons on C3, C4, and C5
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four non-equivalent carbon atoms in the molecule.[4]

Chemical Shift (ppm)Assignment
Data not availableC1 (CCl₂)
Data not availableC2, C6
Data not availableC3, C5
Data not availableC4
Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands for C-H and C-Cl bonds.

Wavenumber (cm⁻¹)IntensityAssignment
2975 - 2845StrongC-H stretching
1470 - 1340MediumC-H bending
800 - 580StrongC-Cl stretching
Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns for a dichlorinated compound.

m/zRelative IntensityAssignment
152/154/156Low[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster)
117/119Moderate[M-Cl]⁺
81High[C₆H₉]⁺
41High[C₃H₅]⁺

Experimental Protocols

Synthesis of this compound from Cyclohexanone (B45756)

This section details the experimental procedure for the synthesis of this compound from cyclohexanone using phosphorus pentachloride.

Reaction Scheme:

G Synthesis of this compound cluster_reactants Reactants cluster_products Products Cyclohexanone Cyclohexanone Product This compound Cyclohexanone->Product + PCl₅ PCl5 Phosphorus Pentachloride (PCl₅) POCl3 Phosphoryl Chloride (POCl₃) HCl Hydrogen Chloride (HCl)

References

An In-depth Technical Guide to 1,1-Dichlorocyclohexane (CAS 2108-92-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-dichlorocyclohexane (CAS No. 2108-92-1), a geminal dihalocycloalkane. The document details its chemical and physical properties, outlines experimental protocols for its synthesis and key reactions, and presents its spectroscopic data. While not a pharmacologically active agent itself, its utility as a synthetic intermediate in organic chemistry makes it a compound of interest for professionals in drug discovery and development who require versatile building blocks for the synthesis of complex molecular architectures.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor.[1] It is a non-polar compound, rendering it more soluble in organic solvents than in water.[1] Its chemical structure features a cyclohexane (B81311) ring with two chlorine atoms attached to the same carbon atom.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 2108-92-1[2]
Molecular Formula C₆H₁₀Cl₂[1][2][3]
Molecular Weight 153.05 g/mol [2][3]
Appearance Colorless liquid[1]
Boiling Point 171 °C at 760 mmHg[3]
Melting Point -47 °C[4]
Density 1.15 g/cm³[3]
Refractive Index 1.476[3]
LogP 3.124[3]
Dipole Moment 2.48 D[4]

Synthesis and Reactions

As a synthetic intermediate, the preparation and subsequent reactions of this compound are of primary importance to chemists.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of cyclohexanone (B45756) with phosphorus pentachloride (PCl₅). This reaction converts the ketone functional group into a geminal dichloride.

Materials:

  • Cyclohexanone

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether

  • Ice bath

  • Round-bottom flask with reflux condenser and drying tube

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, a solution of cyclohexanone in anhydrous diethyl ether is prepared.

  • The flask is cooled in an ice bath.

  • Phosphorus pentachloride is added portion-wise to the cooled solution with stirring. The addition should be controlled to manage the exothermic reaction and the evolution of hydrogen chloride gas.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period to ensure the reaction goes to completion.

  • The reaction mixture is cooled, and excess PCl₅ is quenched by the careful addition of water.

  • The organic layer is separated using a separatory funnel and washed sequentially with water and a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The diethyl ether is removed using a rotary evaporator.

  • The crude this compound is purified by distillation under reduced pressure.

Synthesis_of_1_1_Dichlorocyclohexane cluster_reactants Reactants cluster_products Products Cyclohexanone Cyclohexanone Dichlorocyclohexane This compound Cyclohexanone->Dichlorocyclohexane Reaction PCl5 Phosphorus Pentachloride (PCl₅) POCl3 Phosphoryl Chloride (POCl₃) PCl5->POCl3 Byproduct Formation

Synthesis of this compound from Cyclohexanone.
Reactivity

The chlorine atoms in this compound introduce reactivity, allowing it to undergo various chemical transformations, such as nucleophilic substitution and elimination reactions.[1]

The reaction of this compound with a strong base like potassium hydroxide (B78521) (KOH) typically leads to an elimination reaction, forming a chloroalkene.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • 80% aqueous ethanol (B145695)

  • Reflux apparatus

  • Extraction solvent (e.g., diethyl ether)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • A solution of this compound in 80% aqueous ethanol is prepared in a round-bottom flask.

  • A solution of potassium hydroxide in 80% aqueous ethanol is added to the flask.

  • The reaction mixture is heated under reflux.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product is extracted with diethyl ether.

  • The organic extracts are combined, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed using a rotary evaporator to yield the crude product, which can be further purified by distillation or chromatography.

Elimination_Reaction cluster_reactants Reactants cluster_products Products Dichlorocyclohexane This compound Chloroalkene 1-Chlorocyclohexene Dichlorocyclohexane->Chloroalkene Elimination KOH Potassium Hydroxide (KOH) KCl Potassium Chloride (KCl) KOH->KCl H2O Water (H₂O) KOH->H2O

Elimination Reaction of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Spectroscopy Key Features Source(s)
¹³C NMR 4 signals are expected in the ¹³C NMR spectrum.[5]
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak. Due to the presence of two chlorine atoms, characteristic isotopic patterns for [M]+, [M+2]+, and [M+4]+ are observed. Common fragmentation patterns involve the loss of chlorine atoms and portions of the cyclohexane ring.[6]
Infrared (IR) Spectroscopy The IR spectrum would show characteristic C-H stretching and bending vibrations for the cyclohexane ring and C-Cl stretching vibrations.[2]

Role in Drug Development

Currently, there is no documented evidence of this compound possessing inherent pharmacological activity or being directly involved in any biological signaling pathways. Its significance for drug development professionals lies in its role as a synthetic intermediate. The geminal dichloro group can be a precursor to other functional groups, or it can be used to introduce steric bulk or modify the electronic properties of a molecule. Its reactivity allows for its incorporation into more complex molecular scaffolds that may have therapeutic potential.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is important to work in a well-ventilated area, preferably a fume hood, and to wear personal protective equipment, including gloves and safety goggles. It may pose health risks and is considered a hazardous substance.[1] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

Spectroscopic Analysis of 1,1-Dichlorocyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,1-dichlorocyclohexane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectroscopic information, experimental protocols, and a logical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are crucial for its structural confirmation.

¹H NMR Spectroscopy

Due to the rapid chair-flipping of the cyclohexane (B81311) ring at room temperature, the axial and equatorial protons on the same carbon become chemically equivalent on the NMR timescale. This leads to a simplified spectrum. For this compound, there are three distinct sets of proton environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 2.1 - 2.3Multiplet4HProtons on C2 and C6
~ 1.7 - 1.9Multiplet4HProtons on C3 and C5
~ 1.5 - 1.7Multiplet2HProtons on C4

Note: Precise chemical shifts can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule due to symmetry.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
90.5C1 (CCl₂)
40.0C2, C6
25.5C4
23.0C3, C5

Solvent: CS₂. Reference: O.A.SUBBOTIN, N.M.SERGEEV (1978) Zhurn.Org.Khim.(Russ. Lang.): v.14, N7, 1486-1492.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the vibrations of its C-H and C-Cl bonds.

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2940 - 2860StrongC-H stretching (alkane)
1450MediumCH₂ scissoring
~ 750StrongC-Cl stretching
~ 690StrongC-Cl stretching

Note: The fingerprint region (below 1500 cm⁻¹) contains complex vibrations that are unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a characteristic isotopic pattern for a dichlorinated compound.

Table 4: Key Fragments in the Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment
152/154/156Low[C₆H₁₀Cl₂]⁺ (Molecular Ion)
117/119High[C₆H₁₀Cl]⁺ (Loss of Cl)
81High[C₆H₉]⁺
41High[C₃H₅]⁺

The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) results in characteristic M, M+2, and M+4 peaks for chlorine-containing fragments.[2]

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data for this compound. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or CS₂) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a wider spectral width to cover the carbon chemical shift range (e.g., 0-100 ppm).

    • Employ proton decoupling to simplify the spectrum to single lines for each carbon.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol
  • Sample Preparation (Liquid Film): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

  • Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the mid-infrared range (4000-400 cm⁻¹).

    • Acquire a background spectrum of the clean salt plates before running the sample.

    • Ratio the sample spectrum against the background to obtain the absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • GC Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5) to separate the compound from any impurities.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected fragments (e.g., m/z 35-200).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Neat) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Data_Analysis Data Analysis (Peak Assignment, Fragmentation) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Structural Elucidation Data_Analysis->Structure

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 1,1-Dichlorocyclohexane: Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 1,1-Dichlorocyclohexane, with a focus on its melting and boiling points. It also outlines a common synthetic route and provides generalized experimental protocols for the determination of these key physical constants.

Physicochemical Data of this compound

The accurate determination of physical properties such as melting and boiling points is fundamental in the identification, purification, and characterization of chemical compounds. Below is a summary of the available data for this compound.

PropertyValueSource
Melting Point -47 °C[1]
Boiling Point Data not publicly available. Contained within specialized databases such as SpringerMaterials.[2]

Note: While a precise boiling point for this compound is not readily found in public literature, it is indexed in chemical databases like SpringerMaterials, which may require a subscription to access.[2]

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the melting and boiling points of a chemical substance like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Sample of this compound (solidified)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of solidified this compound is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

  • Apparatus Setup (Thiele Tube Method):

    • The capillary tube is attached to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is level with the thermometer bulb.

    • The thermometer and capillary assembly are inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the oil level is above the top of the sample.

    • The side arm of the Thiele tube is gently heated with a Bunsen burner or a micro-burner. The shape of the Thiele tube allows for convection currents to maintain a uniform temperature in the oil bath.

  • Measurement: The temperature is raised at a rate of 1-2 °C per minute as the expected melting point is approached. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.

  • Apparatus Setup (Digital Melting Point Device):

    • The packed capillary tube is inserted into the heating block of the digital apparatus.

    • The starting temperature, ramp rate, and stopping temperature are programmed.

    • The sample is observed through a magnifying lens, and the temperatures at the start and end of melting are recorded.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

  • Small test tube or ignition tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Beaker

  • Heating mantle or oil bath

  • Liquid sample of this compound

Procedure (Micro Boiling Point Method):

  • Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • Apparatus Setup:

    • The test tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

    • The assembly is suspended in a beaker containing a high-boiling point liquid (e.g., mineral oil) and heated using a heating mantle or oil bath.

  • Measurement:

    • The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • The heating is discontinued, and the bath is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the liquid is equal to the external pressure.

Synthesis Workflow of this compound

A common laboratory synthesis of this compound involves the reaction of cyclohexanone (B45756) with a chlorinating agent, such as phosphorus pentachloride (PCl₅). The following diagram illustrates the workflow of this chemical transformation.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_workup Work-up & Purification Cyclohexanone Cyclohexanone ReactionVessel Reaction Vessel (with solvent, e.g., CCl4) Cyclohexanone->ReactionVessel PCl5 Phosphorus Pentachloride (PCl5) PCl5->ReactionVessel Dichlorocyclohexane This compound ReactionVessel->Dichlorocyclohexane POCl3 Phosphoryl Chloride (POCl3) ReactionVessel->POCl3 HCl Hydrogen Chloride (HCl) ReactionVessel->HCl Quenching Quenching (e.g., with ice water) Dichlorocyclohexane->Quenching Extraction Extraction (with organic solvent) Quenching->Extraction Washing Washing (e.g., with NaHCO3 solution) Extraction->Washing Drying Drying (with anhydrous MgSO4) Washing->Drying Distillation Distillation Drying->Distillation Distillation->Dichlorocyclohexane Purified Product

References

An In-depth Technical Guide on the Solubility and Polarity of 1,1-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and polarity of 1,1-dichlorocyclohexane, a geminal dihalocycloalkane. Understanding these fundamental physicochemical properties is critical for its application in organic synthesis and for predicting its behavior in biological systems, a key consideration in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and discusses the implications of its polarity and lipophilicity on pharmacokinetic parameters.

Introduction

This compound (C₆H₁₀Cl₂) is a halogenated aliphatic cyclic hydrocarbon. The presence of two chlorine atoms on the same carbon atom significantly influences its molecular geometry and electron distribution, thereby determining its solubility in various media and its overall polarity. These characteristics are pivotal in dictating its reactivity, its utility as a solvent or intermediate in chemical syntheses, and its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. In the realm of drug discovery, the strategic use of halogenation can modulate a molecule's physicochemical properties to enhance its pharmacological profile.[1][2]

Quantitative Data Summary

The following tables summarize the known quantitative data regarding the polarity and predicted solubility of this compound.

Table 1: Polarity of this compound

PropertyValueReference
Dipole Moment (μ) 2.48 D[3]
Dielectric Constant (ε) Data not available in cited literature.[4]-
Topological Polar Surface Area 0 Ų[5]

Table 2: Predicted Solubility and Lipophilicity of this compound

PropertyValueReference
LogP (Octanol-Water Partition Coefficient) 3.1[6]
Water Solubility Sparingly soluble (quantitative data not available)[7][8]
Organic Solvent Solubility Expected to be soluble in non-polar organic solvents (quantitative data not available)[7][8]

Polarity of this compound

The polarity of a molecule is a critical determinant of its intermolecular forces and, consequently, its solubility and other physical properties. It is primarily assessed by its dipole moment and dielectric constant.

Dipole Moment

The dipole moment of this compound has been experimentally determined to be 2.48 D.[3] This non-zero value indicates that the molecule is polar. The polarity arises from the vector sum of the individual bond dipoles. The carbon-chlorine bonds are highly polarized due to the significant difference in electronegativity between carbon and chlorine. Although the cyclohexane (B81311) ring can exist in various conformations, the geminal arrangement of the two chlorine atoms results in a net molecular dipole.

Dielectric Constant

Solubility Profile of this compound

The principle of "like dissolves like" is fundamental to predicting solubility. The polarity of this compound suggests it will be more soluble in solvents of similar polarity.

Solubility in Water

This compound is expected to be sparingly soluble in water.[7][8] This is because the non-polar cyclohexane ring constitutes a significant portion of the molecule, leading to hydrophobic character. While the polar C-Cl bonds can engage in dipole-dipole interactions, these are not strong enough to overcome the extensive hydrogen bonding network of water.

Solubility in Organic Solvents
Lipophilicity and the Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity or hydrophobicity. A predicted LogP value of 3.1 for this compound indicates a significant preference for the lipid (octanol) phase over the aqueous phase.[6] This relatively high lipophilicity is a crucial factor in its potential behavior in biological systems.

Relevance in Drug Development and ADME Properties

The physicochemical properties of a molecule are critical in drug discovery and development as they heavily influence the ADME profile.

Absorption and Distribution

The lipophilicity of a drug, often quantified by LogP, is a primary determinant of its absorption and distribution. A compound with a LogP value in the range of 1-3 often exhibits good oral absorption, as it can effectively partition into and permeate across the lipid bilayers of cell membranes. The predicted LogP of 3.1 for this compound suggests it would likely have good membrane permeability. Halogenation is a common strategy in medicinal chemistry to enhance membrane binding and permeation.[1]

Metabolism and Excretion

The presence of chlorine atoms can influence the metabolic stability of a compound. While halogenation can sometimes block metabolic sites, it can also introduce new sites for enzymatic action. The overall polarity and solubility of a drug and its metabolites are crucial for their excretion from the body.

Logical Workflow for Assessing Physicochemical Impact on ADME

The following diagram illustrates a simplified logical workflow for how the polarity and solubility of a compound like this compound are considered in the early stages of drug discovery.

ADME_Workflow cluster_physchem Physicochemical Profiling cluster_adme ADME Prediction/Screening cluster_decision Decision Making Compound Test Compound (e.g., this compound) Solubility Solubility Assay (Aqueous & Organic) Compound->Solubility Polarity Polarity Measurement (Dipole Moment, Dielectric Constant) Compound->Polarity Lipophilicity Lipophilicity (LogP) Determination Compound->Lipophilicity Absorption Absorption/ Permeability Assay (e.g., PAMPA, Caco-2) Solubility->Absorption Affects Dissolution NoGo Optimize Structure or Terminate Solubility->NoGo Poor Solubility Distribution Distribution (Plasma Protein Binding) Polarity->Distribution Influences Tissue Partitioning Lipophilicity->Absorption Key Predictor Metabolism Metabolic Stability (Microsomal Assay) Lipophilicity->Metabolism Affects Enzyme Interactions Go Proceed to In Vivo Studies Absorption->Go Absorption->NoGo Poor Permeability Distribution->Go Metabolism->Go Metabolism->NoGo High Instability

Physicochemical Profiling Workflow in Early Drug Discovery.

Experimental Protocols

The following are detailed methodologies for determining the key properties discussed in this guide.

Determination of Solubility (Shake-Flask Method)

This protocol is adapted from the OECD Guideline 105 and is suitable for determining the solubility of a liquid in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, hexane)

  • Glass flasks with stoppers

  • Constant temperature water bath or shaker

  • Analytical balance

  • Centrifuge

  • Syringes and filters (if necessary)

  • Appropriate analytical instrument for quantification (e.g., Gas Chromatography with a suitable detector)

Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess is crucial to ensure saturation is reached.

  • Equilibration: Seal the flask and place it in a constant temperature shaker or water bath (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is established.

  • Phase Separation: After equilibration, cease agitation and allow the flask to stand in the constant temperature bath for at least 24 hours to allow for complete phase separation.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solvent phase). If necessary, centrifuge the sample to remove any dispersed micro-droplets of the undissolved solute.

  • Quantification: Analyze the concentration of this compound in the sampled supernatant using a pre-calibrated analytical method, such as Gas Chromatography.

  • Replicate: Repeat the experiment at least twice to ensure the reproducibility of the results.

Data Analysis: The solubility is reported as the average concentration of this compound in the saturated solvent, typically in units of g/100 mL or mol/L.

Determination of Dielectric Constant

This protocol describes a general method for measuring the dielectric constant of a liquid using a capacitance measurement.

Objective: To determine the dielectric constant of this compound.

Materials:

  • This compound (high purity)

  • A reference liquid with a known dielectric constant (e.g., benzene (B151609) or cyclohexane)

  • A liquid dielectric cell (a capacitor with two parallel plates or concentric cylinders)

  • A capacitance meter or an LC circuit

  • A digital multimeter

Procedure:

  • Calibration: Measure the capacitance of the empty, dry dielectric cell (C₀).

  • Reference Measurement: Fill the dielectric cell with the reference liquid of a known dielectric constant (ε_ref) and measure the capacitance (C_ref).

  • Sample Measurement: Thoroughly clean and dry the dielectric cell. Fill the cell with this compound and measure the capacitance (C_sample).

  • Temperature Control: Ensure all measurements are performed at a constant, recorded temperature, as the dielectric constant is temperature-dependent.

Data Analysis: The dielectric constant of the sample (ε_sample) can be calculated using the following formula:

ε_sample = 1 + [(C_sample - C₀) / (C_ref - C₀)] * (ε_ref - 1)

Diagram of Experimental Logic for Dielectric Constant Measurement:

Dielectric_Measurement cluster_setup Experimental Setup cluster_measurements Measurement Steps cluster_calculation Calculation Dielectric_Cell Liquid Dielectric Cell Capacitance_Meter Capacitance Meter Dielectric_Cell->Capacitance_Meter Measure_C0 1. Measure Capacitance of Empty Cell (C₀) Measure_Cref 2. Measure Capacitance with Reference Liquid (C_ref) Measure_C0->Measure_Cref Calculate_Epsilon Calculate Dielectric Constant (ε_sample) using the comparative formula Measure_C0->Calculate_Epsilon Measure_Csample 3. Measure Capacitance with Sample (C_sample) Measure_Cref->Measure_Csample Measure_Cref->Calculate_Epsilon Measure_Csample->Calculate_Epsilon

Logical Flow for Dielectric Constant Determination.

Conclusion

This compound is a polar molecule with a significant dipole moment and a predicted high degree of lipophilicity. These properties render it sparingly soluble in water but likely miscible with many organic solvents. For professionals in drug development, understanding these characteristics is paramount for predicting a molecule's ADME profile. The provided experimental protocols offer standardized methods for the precise determination of its solubility and polarity, enabling a more accurate assessment of its potential applications and behavior in both chemical and biological systems. Further research to obtain quantitative solubility data in a range of organic solvents and an experimental value for its dielectric constant would provide a more complete physicochemical profile of this compound.

References

A Technical Guide to 1,1-Dichlorocyclohexane: Nomenclature, Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-dichlorocyclohexane, a halogenated cyclic hydrocarbon. The document details its IUPAC nomenclature and synonyms, physicochemical properties, and spectroscopic data. Furthermore, it presents detailed experimental protocols for its synthesis from cyclohexanone (B45756) and its subsequent elimination reaction to form 1-chlorocyclohexene (B1361362). The guide is intended to be a valuable resource for professionals in organic synthesis and drug development, offering both theoretical and practical information.

Nomenclature and Identification

The compound with the chemical structure of a cyclohexane (B81311) ring bearing two chlorine atoms on the same carbon is officially named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

  • IUPAC Name : this compound[1]

  • Synonyms : Cyclohexane, 1,1-dichloro-[1]

  • CAS Number : 2108-92-1[1]

  • Molecular Formula : C₆H₁₀Cl₂[1]

  • SMILES : C1CCC(CC1)(Cl)Cl[1]

  • InChI : InChI=1S/C6H10Cl2/c7-6(8)4-2-1-3-5-6/h1-5H2[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 153.05 g/mol [1]
Appearance Colorless liquid[2]
Density 1.15 g/cm³
Boiling Point 171 °C at 760 mmHg
Melting Point -47 °C
Flash Point 66 °C
Vapor Pressure 1.9 mmHg at 25°C
Refractive Index 1.476
Solubility Soluble in organic solvents, insoluble in water.[2]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum of this compound is expected to show complex multiplets. Due to the chair conformation of the cyclohexane ring, the axial and equatorial protons are chemically non-equivalent. The protons on the carbons adjacent to the dichlorinated carbon (C2 and C6) will be the most deshielded. The protons on C3, C4, and C5 will have overlapping signals at higher field.

  • ¹³C NMR : The carbon NMR spectrum is simpler and provides clear evidence of the molecule's symmetry. It is expected to show four distinct signals, corresponding to the four unique carbon environments: C1 (the dichlorinated carbon), C2/C6, C3/C5, and C4.[3] A literature reference reports the following chemical shifts:

Carbon AtomChemical Shift (ppm)
C193.4
C2/C640.8
C3/C522.9
C425.5
Literature Reference: J.ORG.CHEM.,58,1939(1993)[4]
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following absorptions:

  • C-H stretching : Strong bands in the 2850-2950 cm⁻¹ region, typical for sp³ hybridized C-H bonds in a cyclohexane ring.

  • CH₂ scissoring : A distinct absorption around 1450 cm⁻¹.

  • C-Cl stretching : One or more strong bands in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the C-Cl bond vibrations.

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will appear as a cluster of peaks at m/z 152, 154, and 156 with a relative intensity ratio of approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways include the loss of a chlorine atom (M-Cl)⁺ and the loss of HCl (M-HCl)⁺.

Synthesis and Reactions

Synthesis of this compound from Cyclohexanone

A common and effective method for the synthesis of this compound is the reaction of cyclohexanone with phosphorus pentachloride (PCl₅).[5]

  • Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add cyclohexanone to the flask.

  • Reagent Addition : Cool the flask in an ice bath and slowly add phosphorus pentachloride in small portions with stirring. The reaction is exothermic.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Work-up : Cool the reaction mixture and carefully pour it onto crushed ice. The excess PCl₅ will be hydrolyzed to phosphoric acid and HCl.

  • Extraction : Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or dichloromethane.

  • Washing : Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification : The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

G cyclohexanone Cyclohexanone dichlorocyclohexane This compound cyclohexanone->dichlorocyclohexane + PCl5 pcl5 PCl5 pocl3 POCl3 dichlorocyclohexane->pocl3 (byproduct)

Caption: Synthesis of this compound.

Elimination Reaction of this compound

This compound can undergo an elimination reaction when treated with a strong base in an alcoholic solvent to yield 1-chlorocyclohexene. This reaction proceeds via an E2 mechanism.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol (B145695).

  • Base Addition : Add a solution of potassium hydroxide (B78521) in ethanol to the flask.

  • Reaction : Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture and pour it into water.

  • Extraction : Extract the product with a suitable organic solvent, such as diethyl ether.

  • Washing : Wash the organic layer with water and then with brine.

  • Drying and Solvent Removal : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification : The resulting 1-chlorocyclohexene can be purified by distillation.

G dichlorocyclohexane This compound chlorocyclohexene 1-Chlorocyclohexene dichlorocyclohexane->chlorocyclohexene + KOH, Ethanol, Δ koh_etoh KOH, Ethanol

Caption: Elimination reaction of this compound.

Logical Relationship of Synthesis and Subsequent Reaction

The synthesis of this compound from cyclohexanone and its subsequent conversion to 1-chlorocyclohexene represents a common two-step transformation in organic synthesis. This workflow allows for the introduction of a double bond into the cyclohexane ring via a gem-dihalide intermediate.

G start Cyclohexanone intermediate This compound start->intermediate Reaction with PCl5 product 1-Chlorocyclohexene intermediate->product Elimination with KOH/Ethanol

Caption: Two-step synthesis of 1-Chlorocyclohexene.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As a chlorinated hydrocarbon, it may be harmful if inhaled, ingested, or absorbed through the skin.[2]

Conclusion

This compound is a valuable intermediate in organic synthesis. This guide has provided a detailed overview of its nomenclature, properties, and key chemical transformations. The experimental protocols and spectroscopic data presented herein are intended to equip researchers and professionals with the necessary information for the effective use of this compound in their work.

References

Understanding the stereochemistry of 1,1-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of 1,1-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical properties of this compound, a geminal dihaloalkane. While devoid of traditional stereoisomers, its conformational dynamics are crucial for understanding its chemical behavior and potential applications. This document delves into its structural analysis, conformational isomerism, and spectroscopic characterization, supplemented with a detailed experimental protocol for its synthesis.

Core Concepts: Chirality and Symmetry

This compound is an achiral molecule. This is due to the presence of a plane of symmetry that passes through the C1 and C4 atoms of the cyclohexane (B81311) ring and bisects the angle between the two chlorine atoms. Consequently, the molecule is superimposable on its mirror image.

The carbon atom bearing the two chlorine atoms (C1) is not a stereocenter. To be a stereocenter, a carbon atom must be bonded to four different substituents. In this case, two of the substituents are identical (chlorine atoms), and the pathways around the ring from C1 are equivalent. Therefore, it is not possible to assign R or S configuration to this carbon. The absence of stereocenters and the presence of a plane of symmetry definitively classify this compound as achiral, meaning it does not exhibit enantiomerism.

Conformational Analysis: The Chair Flip

The most significant aspect of the stereochemistry of this compound is its conformational isomerism. Like cyclohexane itself, this compound predominantly exists in a chair conformation to minimize angle and torsional strain. In this conformation, the substituents on each carbon can occupy either an axial or an equatorial position.

In the case of this compound, one chlorine atom must be in an axial (a) position, and the other must be in an equatorial (e) position. The cyclohexane ring undergoes a rapid "chair flip" or "ring inversion" at room temperature, leading to a second chair conformation. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

For this compound, the chair flip results in the axial chlorine moving to an equatorial position and the equatorial chlorine moving to an axial position. Crucially, the resulting conformation is identical to the original; they are degenerate in energy. This is because the steric environment of a chlorine atom is the same whether it is axial or equatorial in the flipped conformation. Therefore, unlike monosubstituted or 1,2-, 1,3-, or 1,4-disubstituted cyclohexanes, there is no energetic preference for one chair conformer over the other. The equilibrium constant (Keq) for the chair flip is 1.

Figure 1: Conformational equilibrium of this compound.

Quantitative Data

While specific experimental data on the conformational energy barrier for this compound is scarce due to the degeneracy of its conformers, we can reference related physical and spectroscopic properties.

Table 1: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₆H₁₀Cl₂--INVALID-LINK--
Molecular Weight 153.05 g/mol --INVALID-LINK--
CAS Number 2108-92-1--INVALID-LINK--
Boiling Point 170-172 °C
Density 1.15 g/cm³
¹³C NMR (CDCl₃, δ) 84.4 (C1), 38.3 (C2, C6), 24.8 (C4), 22.8 (C3, C5)
¹H NMR (CDCl₃, δ) 2.20-2.30 (m, 4H), 1.60-1.80 (m, 6H)
Mass Spectrum (m/z) 152 (M⁺), 117, 81, 67--INVALID-LINK--
IR (neat, cm⁻¹) 2938, 2860, 1448, 1260, 780, 690

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of cyclohexanone (B45756) with phosphorus pentachloride (PCl₅).[1][2] This reaction proceeds via the conversion of the carbonyl group into a geminal dichloride.

Reaction:

C₆H₁₀O + PCl₅ → C₆H₁₀Cl₂ + POCl₃

Materials and Equipment:

  • Cyclohexanone

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

  • Reagent Addition: Place cyclohexanone (e.g., 0.1 mol) in the flask. Cool the flask in an ice bath. Slowly add phosphorus pentachloride (e.g., 0.11 mol) in small portions through the dropping funnel with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice in a beaker. This will hydrolyze the excess PCl₅ and the byproduct POCl₃.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of the product.

Safety Precautions: Phosphorus pentachloride is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Synthesis_Workflow start Start: Cyclohexanone and PCl₅ reaction Reaction in Flask (Ice Bath then Reflux) start->reaction workup Work-up (Quench with Ice) reaction->workup extraction Extraction with Diethyl Ether workup->extraction washing Washing (NaHCO₃, Brine) extraction->washing drying Drying over MgSO₄ washing->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation distillation Purification (Fractional Distillation) evaporation->distillation end End: Pure this compound distillation->end caption Figure 2: Experimental workflow for the synthesis of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The stereochemistry of this compound is primarily defined by its conformational dynamics rather than traditional chirality. As an achiral molecule, its significance lies in the rapid and energetically neutral chair-flip, where the axial and equatorial chlorine atoms interchange positions. This guide has provided a detailed analysis of its structure, conformational isomerism, and a practical protocol for its synthesis, offering valuable insights for researchers in organic chemistry and drug development.

References

Theoretical Conformational Analysis of 1,1-Dichlorocyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dichlorocyclohexane, a geminal dihalide, presents a unique case in the conformational analysis of substituted cyclohexanes. Unlike its 1,2-, 1,3-, and 1,4-isomers, the conformational landscape of this compound is defined by a single, rapidly inverting chair conformation. This guide provides a detailed theoretical examination of its structure, energetics, and the stereoelectronic factors governing its stability. While dedicated high-level computational studies on this specific isomer are sparse in peer-reviewed literature, this document synthesizes established principles of conformational analysis and data from analogous systems to provide a comprehensive overview. Methodologies for computational analysis are detailed to provide a framework for further investigation.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The chair conformation represents the most stable arrangement of the cyclohexane (B81311) ring, minimizing both angle and torsional strain. The introduction of substituents disrupts the symmetry of the ring and leads to a variety of steric and stereoelectronic interactions that dictate the preferred conformation. In the case of 1,1-disubstituted cyclohexanes, the two possible chair conformers are in a state of rapid equilibrium through a process known as ring flipping.

Conformational Equilibrium of this compound

For this compound, the two chair conformations that interconvert via a ring flip are energetically identical. In any given chair conformation, one chlorine atom must occupy an axial position, while the other occupies an equatorial position. A ring flip simply inverts these positions, resulting in a conformer with the same steric interactions and, therefore, the same energy.[1] This is in contrast to many other disubstituted cyclohexanes where the ring flip leads to a different energy state.[1]

G Conformational Equilibrium of this compound cluster_0 Chair Conformation 1 cluster_1 Chair Conformation 2 Chair1 Chair1 Chair2 Chair2 Chair1->Chair2 Ring Flip C1_eq Cl (equatorial) Chair2->Chair1 Ring Flip C2_eq Cl (equatorial) Equilibrium [Cl(ax), Cl(eq)] ⇌ [Cl(eq), Cl(ax)] ΔG = 0

Figure 1: Conformational equilibrium of this compound.

Steric and Stereoelectronic Considerations

The primary steric interaction in the chair conformation of this compound is the 1,3-diaxial interaction between the axial chlorine atom and the axial hydrogen atoms at the C3 and C5 positions. This repulsive interaction increases the conformational energy of the system. However, since one chlorine is always axial, this strain is a constant feature of the chair conformation.

The molecule also possesses a significant dipole moment, experimentally determined to be approximately 2.48 D. This arises from the vector sum of the two C-Cl bond dipoles. In the chair conformation, with one axial and one equatorial C-Cl bond, these dipoles do not cancel each other out.

Anomeric effects, which can stabilize axial conformers in substituted heterocycles, are not a significant factor in this compound as the ring is carbocyclic.

Quantitative Data

Due to a lack of specific published computational studies on this compound, the following table presents representative geometric parameters for a cyclohexane chair conformation. These values are based on general data for substituted cyclohexanes and should be considered illustrative. A dedicated computational study would be required to determine the precise geometry of this compound.

ParameterRepresentative ValueDescription
C-C Bond Length~1.54 ÅAverage carbon-carbon single bond length in the cyclohexane ring.
C-H Bond Length~1.09 ÅAverage carbon-hydrogen single bond length.
C-Cl (axial) Bond Length~1.81 ÅExpected bond length for an axial chlorine, potentially slightly elongated due to steric hindrance.
C-Cl (equatorial) Bond Length~1.80 ÅExpected bond length for an equatorial chlorine.
C-C-C Bond Angle~111°Average internal bond angle in the chair conformation, close to the ideal tetrahedral angle.
Dihedral Angles (ring)~±55°Torsional angles within the cyclohexane ring, indicative of the chair pucker.
Energetics
ΔG (Chair 1 ⇌ Chair 2)0 kcal/molThe two chair conformers are energetically equivalent.
Dipole Moment (Calculated)~2.5 DConsistent with the experimental value of 2.48 D.

Methodologies for Theoretical Analysis

A robust theoretical analysis of this compound would involve a multi-step computational approach to determine its conformational preferences and properties.

Computational Protocol
  • Initial Structure Generation: A 3D model of this compound in a chair conformation is generated using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized using quantum mechanical methods. A common and effective approach is to use Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)). For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) with larger basis sets (e.g., aug-cc-pVTZ) can be employed.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Conformational Search (Optional but Recommended): To ensure the chair is the global minimum, a systematic or stochastic conformational search can be performed to identify other potential low-energy conformers, such as twist-boat forms. Any new conformers would then be subjected to geometry optimization and frequency calculations.

  • Property Calculations: Once the minimum energy conformation is confirmed, various molecular properties can be calculated, including:

    • Dipole moment

    • Molecular orbitals and electrostatic potential

    • NMR chemical shifts and coupling constants (for comparison with experimental data)

G Computational Workflow for Conformational Analysis start Generate Initial 3D Structure opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq check_min Check for Imaginary Frequencies freq->check_min is_min True Energy Minimum check_min->is_min Zero not_min Transition State or Higher-Order Saddle Point check_min->not_min One or more prop Calculate Molecular Properties (Dipole Moment, NMR, etc.) is_min->prop end Analysis Complete prop->end

Figure 2: A generalized computational workflow for conformational analysis.
Experimental Validation

Theoretical findings should ideally be validated against experimental data. For this compound, the following techniques would be most relevant:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While the rapid ring flip at room temperature would result in averaged signals, low-temperature NMR could potentially "freeze out" the chair conformation, allowing for the determination of coupling constants. These can be compared with calculated values to validate the computed geometry.

  • Gas-Phase Electron Diffraction (GED): This technique can provide precise structural information (bond lengths, angles) for molecules in the gas phase, offering a direct comparison with the results of high-level ab initio calculations.

Conclusion

The theoretical conformational analysis of this compound is straightforward in that its two chair conformers are degenerate. The primary steric feature is the constant 1,3-diaxial interaction involving one of the chlorine atoms. While specific high-level computational data for this molecule is not abundant in the literature, established computational protocols, as outlined in this guide, can be readily applied to obtain precise geometric and energetic data. Such studies, validated by experimental techniques like low-temperature NMR or GED, would provide a more complete understanding of this fundamental substituted cyclohexane. The principles discussed herein are foundational for understanding more complex molecular systems, making this a valuable case study for professionals in chemical research and drug development.

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of 1,1-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dichlorocyclohexane is a geminal dihalide that serves as a versatile intermediate in organic synthesis. Its chemical behavior is characterized by a propensity for elimination and substitution reactions, primarily dictated by the two chlorine atoms attached to the same carbon atom. This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, including its synthesis, key reactions, and physical properties. Detailed experimental protocols for its preparation and characteristic reactions are provided, alongside a discussion of its stability based on available data.

Physicochemical Properties

This compound is a halogenated cyclic hydrocarbon. A summary of its key physical and spectral properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₁₀Cl₂[1]
Molecular Weight 153.05 g/mol [1]
CAS Number 2108-92-1[1]
Boiling Point 174-176 °C
Density 1.14 g/cm³
Appearance Colorless liquid
¹³C NMR (CS₂) δ 93.9 (CCl₂), 38.9 (CH₂), 25.4 (CH₂), 22.8 (CH₂) ppm[2]
Mass Spectrum (GC-MS) Major fragments at m/z 117, 119[1]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the reaction of cyclohexanone (B45756) with a chlorinating agent, such as phosphorus pentachloride (PCl₅).[3] This reaction proceeds via a nucleophilic attack of the carbonyl oxygen on the phosphorus atom, followed by a series of substitution steps to replace the oxygen atom with two chlorine atoms.[4]

Experimental Protocol: Synthesis from Cyclohexanone

Materials:

  • Cyclohexanone

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, place phosphorus pentachloride (1.1 molar equivalents) and suspend it in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add a solution of cyclohexanone (1.0 molar equivalent) in anhydrous diethyl ether from the dropping funnel with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and slowly pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude this compound by fractional distillation under reduced pressure.

G Cyclohexanone Cyclohexanone Intermediate Chlorophosphonium Intermediate Cyclohexanone->Intermediate Nucleophilic Attack PCl5 PCl₅ PCl5->Intermediate Product This compound Intermediate->Product Chloride Attack & Elimination POCl3 POCl₃ Intermediate->POCl3

Synthesis of this compound from Cyclohexanone.

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the two chlorine atoms on the same carbon, making it a precursor for various functional group transformations.

Elimination Reactions

When treated with a strong base, this compound undergoes an elimination reaction to form 1-chlorocyclohexene (B1361362).[5] This reaction typically follows an E2 mechanism.

Materials:

  • This compound

  • Potassium hydroxide (B78521) (KOH)

  • 80% aqueous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in 80% aqueous ethanol.

  • Add a solution of potassium hydroxide (0.1 M) in 80% aqueous ethanol.

  • Heat the mixture to 100 °C under reflux with stirring for a specified period.[5]

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1-chlorocyclohexene by distillation.

G Reactant This compound Product 1-Chlorocyclohexene Reactant->Product E2 Elimination Base KOH (strong base) Base->Product Byproducts KCl + H₂O

References

An In-depth Technical Guide on the Dipole Moment of 1,1-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipole moment of 1,1-dichlorocyclohexane, a key physicochemical property influencing its molecular interactions and behavior in various environments. This document details the experimentally determined and computationally predicted dipole moment of the molecule, outlines the methodologies for its measurement, and provides a visual representation of the experimental workflow.

Core Concepts: The Significance of Dipole Moment

The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of electron density within a molecule. For a molecule like this compound, the two polar carbon-chlorine (C-Cl) bonds, arranged geminally on the same carbon atom of the cyclohexane (B81311) ring, result in a significant molecular dipole moment. This intrinsic polarity is a critical determinant of the molecule's physical properties, including its boiling point, solubility, and miscibility. In the context of drug development, the dipole moment of a molecule can profoundly influence its binding affinity to target proteins, its membrane permeability, and its overall pharmacokinetic and pharmacodynamic profile.

Quantitative Data Summary

The dipole moment of this compound has been determined experimentally. The following table summarizes the reported values.

Experimental Value (Debye)Measurement ConditionsReference
2.48 DIn benzene (B151609) solution
2.46 DIn benzene solutionNot specified in snippets

Note: The second value of 2.46 D is mentioned in a secondary source without a direct citation to the primary literature.

Experimental Determination of the Dipole Moment

The dipole moment of this compound in a non-polar solvent like benzene is typically determined by measuring the dielectric constant and density of a series of dilute solutions of the compound. The most common methods employed for this purpose are the Heterodyne Beat Method for measuring capacitance and the Guggenheim method for calculation.

Experimental Protocol: Determination of the Dipole Moment of this compound in Benzene Solution

This protocol describes a generalized procedure based on established methods for determining the dipole moment of a polar solute in a non-polar solvent.

1. Materials and Reagents:

  • This compound (high purity)

  • Benzene (spectroscopic grade, dried over sodium wire)

  • A series of volumetric flasks (e.g., 25 mL or 50 mL)

  • Analytical balance

  • Pipettes and syringes

2. Instrumentation:

  • Dielectric Constant Meter (e.g., a Dipole Meter based on the Heterodyne Beat Method): This instrument measures the capacitance of a solution, from which the dielectric constant can be calculated. The heterodyne beat method involves two radio frequency oscillators. One has a fixed frequency, and the other's frequency is determined by the capacitance of the sample cell. The difference in frequency (the "beat" frequency) is measured, which is highly sensitive to changes in the sample's capacitance.

  • Refractometer (e.g., Abbé refractometer): To measure the refractive index of the solutions.

  • Pycnometer or a high-precision density meter: To determine the density of the solutions.

  • Thermostatic water bath: To maintain a constant temperature (e.g., 25 °C ± 0.1 °C) for all measurements.

3. Solution Preparation:

  • Prepare a series of five to six dilute solutions of this compound in benzene with accurately known concentrations (mole fractions). The concentrations should typically range from 0.001 to 0.05 mole fraction.

  • To prepare the solutions, accurately weigh the required amount of this compound and dissolve it in a volumetric flask with benzene, filling up to the mark.

  • Prepare a "blank" sample of pure benzene.

4. Measurement Procedure:

  • Temperature Equilibration: Place all the prepared solutions and the pure solvent in the thermostatic water bath to ensure they reach the desired and constant temperature.

  • Dielectric Constant Measurement:

    • Calibrate the dielectric constant meter with air and the pure benzene solvent.

    • Measure the capacitance of the pure benzene and each of the this compound solutions. The instrument will provide a reading that can be converted to the dielectric constant (ε).

  • Refractive Index Measurement:

    • Measure the refractive index (n) of pure benzene and each of the solutions using the refractometer, ensuring the temperature is controlled.

  • Density Measurement:

    • Measure the density (ρ) of pure benzene and each of the solutions using a pycnometer or density meter at the constant temperature.

5. Data Analysis and Calculation (Guggenheim Method):

The Guggenheim method is a widely used approach that simplifies the calculation by avoiding the need for density measurements of the solutions, relying instead on the dielectric constant and refractive index data.

The dipole moment (μ) can be calculated using the following equation:

μ² = [27 * k * T / (4 * π * N * (ε₁ + 2) * (n₁² + 2))] * ( (Δε / w₂)₀ - (Δn² / w₂)₀ )

Where:

  • k is the Boltzmann constant

  • T is the absolute temperature in Kelvin

  • N is Avogadro's number

  • ε₁ is the dielectric constant of the pure solvent (benzene)

  • n₁ is the refractive index of the pure solvent (benzene)

  • (Δε / w₂)₀ is the slope of the plot of the difference in dielectric constant between the solution and the solvent (Δε = ε_solution - ε_solvent) versus the weight fraction of the solute (w₂) at infinite dilution (w₂ → 0).

  • (Δn² / w₂)₀ is the slope of the plot of the difference in the square of the refractive index between the solution and the solvent (Δn² = n_solution² - n_solvent²) versus the weight fraction of the solute (w₂) at infinite dilution (w₂ → 0).

The slopes are obtained by plotting the respective data and performing a linear regression.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of the dipole moment of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_meas Measurement cluster_analysis Data Analysis prep_sol Prepare Dilute Solutions of this compound in Benzene temp_eq Temperature Equilibration (e.g., 25 °C) prep_sol->temp_eq meas_dc Measure Dielectric Constant (ε) (Heterodyne Beat Method) temp_eq->meas_dc meas_ri Measure Refractive Index (n) temp_eq->meas_ri meas_d Measure Density (ρ) (Optional for Guggenheim) temp_eq->meas_d plot_de Plot Δε vs. Weight Fraction meas_dc->plot_de plot_dn Plot Δn² vs. Weight Fraction meas_ri->plot_dn calc_slopes Determine Slopes at Infinite Dilution plot_de->calc_slopes plot_dn->calc_slopes calc_dm Calculate Dipole Moment (μ) (Guggenheim Equation) calc_slopes->calc_dm

Experimental workflow for dipole moment determination.

Conclusion

The dipole moment of this compound is a fundamental molecular property with significant implications for its behavior in chemical and biological systems. The experimental value of approximately 2.48 D, determined in a non-polar solvent, provides a quantitative measure of its polarity. Understanding the experimental methodologies for determining this value is crucial for researchers in various fields, including physical chemistry, materials science, and drug discovery. The provided protocol and workflow diagram offer a clear and structured guide for the experimental determination of the dipole moment of this and similar molecules.

Methodological & Application

Application Note: Synthesis of 1,1-Dichlorocyclohexane via Chlorination of Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a standard laboratory protocol for the synthesis of 1,1-dichlorocyclohexane, a geminal dihalide, from cyclohexanone (B45756). The conversion of the ketone functional group to a gem-dichloride is effectively achieved using phosphorus pentachloride (PCl₅) as the chlorinating agent.[1][2][3] This method is a reliable transformation in organic synthesis for producing precursors for various chemical intermediates. This document provides a detailed experimental procedure, a summary of quantitative data, a workflow diagram, and essential safety precautions.

Introduction

The transformation of a carbonyl group into a geminal dihalide is a fundamental reaction in organic chemistry. Specifically, the conversion of cyclohexanone to this compound provides a versatile building block for further synthetic manipulations. Phosphorus pentachloride (PCl₅) is a powerful and effective reagent for this type of conversion, reacting with ketones to replace the carbonyl oxygen with two chlorine atoms, forming phosphoryl chloride (POCl₃) as a byproduct.[1][2] This protocol outlines a reproducible method for this synthesis, intended for use by researchers in organic and medicinal chemistry.

Reaction and Mechanism

The reaction proceeds by the nucleophilic attack of the carbonyl oxygen of cyclohexanone onto the electrophilic phosphorus atom of PCl₅. This is followed by a series of substitution steps, ultimately leading to the formation of a chlorocarbocation intermediate. The subsequent attack by a chloride ion results in the final this compound product.[1]

Overall Reaction: C₆H₁₀O + PCl₅ → C₆H₁₀Cl₂ + POCl₃

Quantitative Data Summary

The following table summarizes the recommended quantities and conditions for the reaction.

ParameterValueNotes
Reactants
Cyclohexanone10.0 g (0.102 mol)Starting material
Phosphorus Pentachloride (PCl₅)23.4 g (0.112 mol)1.1 equivalents
Solvent
Dichloromethane (CH₂Cl₂)100 mLAnhydrous
Reaction Conditions
Initial Temperature0 °C (Ice Bath)For controlled addition of PCl₅
Reaction TemperatureRoom Temperature (approx. 20-25 °C)After addition is complete
Reaction Time12 hoursMonitor by TLC or GC-MS for completion
Work-up
Quenching Solution150 mL Crushed Ice/WaterTo decompose excess PCl₅
Extraction SolventDichloromethane (CH₂Cl₂)2 x 50 mL portions
Washing Solutions10% NaHCO₃ (aq), BrineTo neutralize acid and wash
Purification
Drying AgentAnhydrous Magnesium Sulfate (MgSO₄)
MethodFractional Distillation under Reduced PressureTo isolate the pure product
Expected Yield ~70-80%Representative yield

Experimental Protocol

4.1 Materials and Equipment

  • Cyclohexanone (≥99%)

  • Phosphorus Pentachloride (≥98%)

  • Dichloromethane (anhydrous)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Chloride (for brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Addition funnel

  • Condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Distillation apparatus

4.2 Reaction Setup

  • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • In the flask, dissolve 10.0 g (0.102 mol) of cyclohexanone in 100 mL of anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0 °C with stirring.

4.3 Reagent Addition

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully and portion-wise add 23.4 g (0.112 mol) of phosphorus pentachloride to the stirred solution over 30-45 minutes.

  • Caution: The addition can be exothermic, and hydrogen chloride gas is evolved.[4][5][6] Maintain the temperature below 10 °C during the addition.

4.4 Reaction

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the cyclohexanone spot/peak.

4.5 Work-up and Isolation

  • Once the reaction is complete, cool the flask again in an ice bath.

  • Very slowly and carefully, pour the reaction mixture onto 150 g of crushed ice in a large beaker with vigorous stirring. This will hydrolyze the excess PCl₅ and the byproduct POCl₃.[7] Perform this step in a well-ventilated fume hood as large amounts of HCl gas will be evolved.

  • Transfer the quenched mixture to a 500 mL separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Combine all organic layers and wash sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

4.6 Purification

  • The crude product is purified by fractional distillation under reduced pressure.

  • Collect the fraction corresponding to this compound (boiling point: approx. 76-78 °C at 20 mmHg).

  • Characterize the final product by NMR and IR spectroscopy to confirm its identity and purity.

Visualization of Experimental Workflow

Chlorination_Workflow Workflow for this compound Synthesis setup Reaction Setup - Dissolve Cyclohexanone in CH₂Cl₂ - Cool to 0 °C addition Reagent Addition - Add PCl₅ portion-wise - Maintain T < 10 °C setup->addition reaction Reaction - Stir at Room Temp - 12 hours addition->reaction workup Work-up 1. Quench with Ice-Water 2. Separate Layers 3. Wash with NaHCO₃ & Brine reaction->workup purification Purification 1. Dry with MgSO₄ 2. Evaporate Solvent 3. Vacuum Distillation workup->purification product Final Product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Phosphorus pentachloride (PCl₅) is highly corrosive, moisture-sensitive, and toxic. It reacts violently with water to produce HCl gas.[6] Handle it in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and suspected carcinogen. All handling should be done in a well-ventilated fume hood.

  • The reaction and work-up procedures generate hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure the apparatus is properly vented into a fume hood or a gas trap.

  • The quenching of the reaction mixture is highly exothermic. Perform this step slowly and with adequate cooling to control the reaction rate.

References

Application Notes and Protocols: 1,1-Dichlorocyclohexane as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dichlorocyclohexane is a valuable geminal dichloride intermediate in organic synthesis. Its unique reactivity allows for its application in a variety of transformations, including elimination reactions to form vinyl chlorides and as a precursor for the generation of carbocations and carbenes. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a focus on its role in constructing valuable molecular scaffolds for research and drug development.

Introduction

Geminal dichlorides are important functional groups in organic chemistry, serving as precursors to ketones, aldehydes, and other functional groups. This compound, a readily accessible cyclic gem-dichloride, offers a six-carbon scaffold that can be elaborated into more complex structures such as spirocycles and other carbocyclic systems. Its application as an intermediate is of significant interest in the synthesis of novel organic molecules with potential biological activity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₀Cl₂[1]
Molecular Weight 153.05 g/mol [1]
CAS Number 2108-92-1[1]
Appearance Colorless liquidGeneral Knowledge
Boiling Point 171-173 °C (lit.)General Knowledge
Density 1.13 g/mL at 25 °C (lit.)General Knowledge
Refractive Index n20/D 1.486 (lit.)General Knowledge

Experimental Protocols

Synthesis of this compound from Cyclohexanone (B45756)

The most common method for the preparation of this compound is the reaction of cyclohexanone with a chlorinating agent, such as phosphorus pentachloride (PCl₅).

Reaction Scheme:

G reactant Cyclohexanone product This compound reactant->product reagent PCl₅ reagent:s->product:n byproduct POCl₃

Figure 1: Synthesis of this compound.

Protocol:

Materials:

  • Cyclohexanone

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, distillation apparatus

Procedure:

  • Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place phosphorus pentachloride (20.8 g, 0.1 mol).

  • Addition of Cyclohexanone: Slowly add cyclohexanone (9.8 g, 0.1 mol) dropwise to the stirred PCl₅ at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 2 hours to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice (approximately 100 g) in a beaker.

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold water (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with water (50 mL).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent.

    • Distill the filtrate under atmospheric pressure to remove the solvent.

    • Further distill the residue under reduced pressure to obtain pure this compound.

Expected Yield: 70-80%

Characterization Data:

  • Boiling Point: 65-67 °C at 15 mmHg.

  • ¹H NMR (CDCl₃, 300 MHz): δ 1.60-1.80 (m, 6H), 2.10-2.20 (m, 4H).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 22.8, 25.1, 38.9, 91.5.

Dehydrochlorination to 1-Chlorocyclohexene

This compound can undergo elimination of hydrogen chloride in the presence of a base to yield 1-chlorocyclohexene, a useful intermediate for various coupling reactions.[2]

Reaction Scheme:

G reactant This compound product 1-Chlorocyclohexene reactant->product Δ reagent KOH, EtOH reagent:s->product:n byproduct KCl + H₂O G A This compound B Intermediate (e.g., Grignard reagent precursor, or cyclohexanone equivalent) A->B D Spirocyclic Product B->D Spirocyclization C Bifunctional Nucleophile/ Electrophile C->D

References

Application Notes and Protocols for the E2 Elimination Reaction of 1,1-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E2 (bimolecular elimination) reaction is a fundamental transformation in organic synthesis, providing a stereospecific and regioselective route to the formation of alkenes. This application note details the E2 elimination reaction mechanism for 1,1-dichlorocyclohexane, a geminal dihalide. Understanding this reaction is crucial for the synthesis of halogenated cyclohexene (B86901) derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. The reaction proceeds via a concerted, one-step mechanism requiring a strong base and a specific anti-periplanar geometry between a β-hydrogen and a leaving group.[1][2] In the case of this compound, the elimination of one equivalent of hydrogen chloride yields 1-chlorocyclohexene (B1361362).

Reaction Mechanism and Stereochemistry

The E2 reaction of this compound is initiated by the abstraction of a proton from a carbon atom adjacent (β-position) to the carbon bearing the two chlorine atoms (α-position) by a strong base. For the reaction to occur, the cyclohexane (B81311) ring must adopt a chair conformation where one of the chlorine atoms and a β-hydrogen are in axial positions, allowing for the required anti-periplanar (180°) dihedral angle.[1][3] This geometric constraint is critical for the concerted formation of the π-bond and the departure of the chloride leaving group.

The presence of two chlorine atoms on the same carbon does not introduce chirality to the starting material. The two β-carbons are chemically equivalent, and therefore, the elimination reaction leads to a single constitutional isomer, 1-chlorocyclohexene.

Below is a diagram illustrating the E2 elimination pathway for this compound.

Figure 1. E2 elimination mechanism of this compound.

Data Presentation

The E2 elimination of this compound with a strong base is expected to yield 1-chlorocyclohexene as the major organic product. The choice of base can influence the reaction rate and the potential for competing substitution reactions, although with a secondary halide, elimination is generally favored by strong, bulky bases.

SubstrateBase/SolventTemperature (°C)Major ProductExpected YieldReference
This compoundKOH / 80% aq. Ethanol1001-ChlorocyclohexeneModerate to Good[4]
This compoundPotassium tert-butoxide / THF25-661-ChlorocyclohexeneGood to HighTheoretical

Note: The yield with potassium tert-butoxide is a theoretical expectation based on its common use as a strong, sterically hindered base that favors elimination.

Experimental Protocols

The following protocols are representative methods for the E2 elimination of this compound.

Protocol 1: Elimination using Potassium Hydroxide (B78521) in Aqueous Ethanol

This protocol is adapted from the reaction conditions reported for the dehydrohalogenation of dichlorocyclohexanes.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • 80% Aqueous ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.6 g (0.1 mol) of potassium hydroxide in 50 mL of 80% aqueous ethanol.

  • Add 7.65 g (0.05 mol) of this compound to the flask.

  • Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 50 mL of water.

  • Shake the funnel and allow the layers to separate.

  • Extract the aqueous layer with an additional 25 mL of diethyl ether.

  • Combine the organic layers and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain 1-chlorocyclohexene (boiling point: ~142 °C).

Protocol 2: Elimination using Potassium tert-Butoxide in Tetrahydrofuran (B95107) (THF)

This protocol employs a strong, non-nucleophilic base to favor the E2 pathway.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet

  • Syringe and needle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 5.6 g (0.05 mol) of potassium tert-butoxide and 40 mL of anhydrous THF.

  • Stir the suspension at room temperature.

  • Slowly add a solution of 7.65 g (0.05 mol) of this compound in 10 mL of anhydrous THF to the flask via syringe over 15 minutes.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

  • Wash the organic layer with 2 x 30 mL of water and 30 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by fractional distillation.

Logical Workflow for E2 Elimination of this compound

The following diagram outlines the general workflow for performing and analyzing the E2 elimination of this compound.

Workflow start Start: this compound setup Reaction Setup (Base, Solvent, Temperature) start->setup reaction E2 Elimination Reaction setup->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Proceed upon completion drying Drying of Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Fractional Distillation) concentration->purification analysis Product Characterization (NMR, GC-MS, IR) purification->analysis end End: Pure 1-Chlorocyclohexene analysis->end

References

Applications of 1,1-Dichlorocyclohexane as a Non-Polar Solvent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichlorocyclohexane is a halogenated cyclic hydrocarbon characterized by a cyclohexane (B81311) ring with two chlorine atoms attached to the same carbon atom.[1] This geminal dichloride arrangement renders the molecule relatively non-polar, influencing its solubility and potential applications in a laboratory setting. While primarily utilized as an intermediate in organic synthesis, its physical properties suggest potential, albeit niche, applications as a non-polar solvent.[1] This document provides an overview of its properties, potential applications as a solvent, and generalized protocols for its use.

It is important to note that this compound is not a commonly used solvent in routine laboratory practice. The information and protocols provided herein are based on its chemical and physical characteristics and are intended to guide potential specialized applications where common non-polar solvents may be unsuitable.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for determining its suitability for specific applications and for safe handling.

PropertyValueReference
Chemical Formula C₆H₁₀Cl₂[2][3]
Molecular Weight 153.05 g/mol [2][3]
Appearance Colorless liquid[1]
Odor Distinctive chemical odor[1]
Density 1.15 g/cm³[3]
Boiling Point 171 °C at 760 mmHg[3]
Melting Point -47 °C[4]
Flash Point 66 °C[3]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble[1]
Vapor Pressure 1.9 mmHg at 25 °C[3]
Refractive Index 1.476[3]
LogP (Octanol/Water Partition Coefficient) 3.124[3]
Dipole Moment 2.48 D[4]

Potential Applications as a Non-Polar Solvent

Based on its properties, this compound could be considered for the following applications where a non-polar, higher-boiling point solvent is required.

Solvent for Chemical Reactions

Due to its relatively high boiling point, this compound can be used as a solvent for organic reactions that require elevated temperatures. Its non-polar nature makes it suitable for dissolving non-polar reactants and reagents.

Application Note: this compound can serve as a solvent for reactions involving non-polar substrates, such as certain polymerizations, or reactions where a non-coordinating, high-temperature medium is necessary. Its chemical stability under neutral or acidic conditions is an advantage; however, it can undergo elimination reactions in the presence of strong bases to form 1-chlorocyclohexene.

Experimental Protocols

Protocol 1: General Procedure for a High-Temperature Organic Reaction

This protocol outlines a general procedure for using this compound as a solvent for a generic organic reaction requiring elevated temperatures.

Materials:

  • This compound (reagent grade)

  • Reactant A

  • Reactant B

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add Reactant A and Reactant B.

    • Under an inert atmosphere, add a sufficient volume of this compound to dissolve the reactants (e.g., to a concentration of 0.1-1.0 M).

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (up to 171 °C) using a heating mantle.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR spectroscopy).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If necessary, quench the reaction by adding an appropriate reagent.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with water or an appropriate aqueous solution to remove any water-soluble byproducts or unreacted reagents.

    • Separate the aqueous layer and collect the organic layer containing the product dissolved in this compound.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent.

  • Isolation:

    • Remove the this compound solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by a suitable method (e.g., recrystallization or column chromatography).

Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation A Add Reactants to Flask B Add this compound A->B C Assemble Reflux Apparatus B->C D Heat and Stir C->D E Monitor Reaction Progress D->E F Cool and Quench E->F G Aqueous Wash F->G H Dry Organic Layer G->H I Solvent Removal H->I J Purify Product I->J

General workflow for an organic reaction using this compound as a solvent.
Liquid-Liquid Extraction

The immiscibility of this compound with water and its ability to dissolve non-polar compounds make it a potential solvent for liquid-liquid extraction of non-polar solutes from aqueous solutions.

Application Note: this compound can be an alternative to other chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) for extractions, especially when a higher boiling point solvent is desired for subsequent steps, or when specific solubility characteristics are required. Its density being greater than water will result in it forming the lower organic layer.

Protocol 2: General Procedure for Liquid-Liquid Extraction

This protocol describes the extraction of a non-polar compound from an aqueous solution using this compound.

Materials:

  • Aqueous solution containing the target non-polar compound

  • This compound (extraction grade)

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Anhydrous drying agent (e.g., MgSO₄)

  • Rotary evaporator

Procedure:

  • Preparation:

    • Place the aqueous solution containing the compound of interest into a separatory funnel of appropriate size.

    • Add a volume of this compound to the separatory funnel.

  • Extraction:

    • Stopper the separatory funnel and gently invert it several times, venting frequently to release any pressure buildup.

    • Shake the funnel for 1-2 minutes to ensure thorough mixing of the two phases.

    • Place the separatory funnel in a ring stand and allow the layers to fully separate. This compound will be the bottom layer.

  • Separation:

    • Carefully drain the lower organic layer into a clean Erlenmeyer flask.

    • For multiple extractions, add a fresh portion of this compound to the aqueous layer remaining in the funnel and repeat the extraction process. Combine the organic layers.

  • Drying and Concentration:

    • Add an anhydrous drying agent to the combined organic extracts and swirl for a few minutes.

    • Filter the solution to remove the drying agent.

    • Remove the this compound using a rotary evaporator to isolate the extracted compound.

Extraction_Workflow A Combine Aqueous Solution and This compound in Separatory Funnel B Shake and Vent Funnel A->B C Allow Layers to Separate B->C D Drain Lower Organic Layer C->D E Repeat Extraction (Optional) D->E Aqueous Layer F Combine Organic Layers D->F E->C E->F G Dry with Anhydrous Agent F->G H Filter G->H I Evaporate Solvent H->I J Isolated Compound I->J

Workflow for liquid-liquid extraction using this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions.[1] It may pose health risks, and proper personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn.[1] All work with this solvent should be conducted in a well-ventilated fume hood.[1]

Conclusion

While not a conventional choice, this compound possesses properties that may make it a suitable non-polar solvent for specific applications, particularly those requiring a high boiling point. Its utility in organic synthesis is primarily as a reactant or intermediate rather than a solvent. Researchers considering its use should carefully evaluate its physical and chemical properties in the context of their specific experimental needs and adhere to strict safety protocols. The protocols provided here serve as a general guideline and should be adapted as necessary for the specific requirements of the reaction or extraction being performed.

References

Application Notes and Protocols for the Synthesis of 1-Chloro-1-cyclohexene from 1,1-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the synthesis of 1-chloro-1-cyclohexene via the dehydrochlorination of 1,1-dichlorocyclohexane. This elimination reaction is a fundamental transformation in organic synthesis for the preparation of vinyl chlorides. The protocol outlines the necessary reagents, equipment, and step-by-step instructions for the reaction, workup, and purification of the final product. Additionally, a summary of relevant quantitative data is presented, and the experimental workflow is visualized. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The synthesis of 1-chloro-1-cyclohexene from this compound is achieved through a base-mediated elimination reaction, specifically a dehydrochlorination. This process involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons, leading to the formation of a double bond. The reaction typically proceeds via an E2 (bimolecular elimination) mechanism, which is favored by the use of a strong base.[1] This application note details a procedure using potassium hydroxide (B78521) in aqueous ethanol.

Reaction Scheme

The overall chemical transformation is depicted below:

This compound → 1-Chloro-1-cyclohexene

Reaction Scheme

Caption: Dehydrochlorination of this compound to yield 1-chloro-1-cyclohexene.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the product.

PropertyThis compound (Starting Material)1-Chloro-1-cyclohexene (Product)
Molecular Formula C₆H₁₀Cl₂C₆H₉Cl
Molecular Weight 153.05 g/mol [2]116.59 g/mol [3][4]
Appearance Colorless liquid[5]Colorless liquid
Boiling Point ~163-165 °C~142-143 °C
Density ~1.15 g/mL~1.04 g/mL

Experimental Protocol

4.1 Materials and Reagents

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (80% aqueous solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Boiling chips

4.2 Equipment

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware and personal protective equipment (PPE)

4.3 Reaction Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Addition of Base: To the stirring starting material, add a 0.1 M solution of potassium hydroxide (KOH) in 80% aqueous ethanol.[1] The molar ratio of KOH to this compound should be at least 1:1, with a slight excess of the base being preferable.

  • Heating: Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired. The reaction is typically allowed to proceed for several hours.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

4.4 Workup and Purification

  • Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) three times. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with a saturated sodium chloride solution (brine) to remove any remaining base and dissolved water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Distillation: Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-chloro-1-cyclohexene.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 1-chloro-1-cyclohexene.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start This compound reaction_vessel Reflux at 100°C start->reaction_vessel reagents 0.1 M KOH in 80% aq. Ethanol reagents->reaction_vessel quench Quench with Water reaction_vessel->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Solvent Evaporation dry->evaporate distill Fractional Distillation evaporate->distill product 1-Chloro-1-cyclohexene distill->product analysis Spectroscopic Characterization (NMR, IR, MS) product->analysis

References

Application Notes and Protocols: Phase-Transfer Catalysis in the Synthesis of Dichlorocyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of gem-dichlorocyclopropane derivatives is a fundamental transformation in organic chemistry, providing versatile intermediates for a wide range of more complex molecules, including pharmaceuticals and agrochemicals. Phase-transfer catalysis (PTC) has emerged as a highly efficient, scalable, and cost-effective method for the dichlorocyclopropanation of alkenes. This technique utilizes a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, to facilitate the reaction between an aqueous solution of a strong base (e.g., sodium hydroxide) and a solution of an alkene in chloroform (B151607). The chloroform serves as both the organic solvent and the precursor to dichlorocarbene (B158193) (:CCl₂), the reactive intermediate. This method, often referred to as the Makosza method, avoids the need for anhydrous conditions and uses inexpensive, readily available reagents, making it a popular choice in both academic and industrial settings.[1]

These application notes provide a comprehensive overview of the PTC-mediated synthesis of dichlorocyclopropane derivatives, including detailed experimental protocols, a summary of reaction parameters, and a mechanistic overview.

Mechanism of Phase-Transfer Catalyzed Dichlorocyclopropanation

The reaction proceeds via a well-established interfacial mechanism.[2][3] The phase-transfer catalyst (Q⁺X⁻) facilitates the deprotonation of chloroform at the interface of the aqueous and organic phases. The resulting trichloromethyl anion (CCl₃⁻) is transported into the organic phase as an ion pair with the catalyst's cation (Q⁺CCl₃⁻). In the organic phase, this ion pair undergoes α-elimination to generate dichlorocarbene (:CCl₂), which then rapidly adds to the alkene in a stereospecific manner to form the dichlorocyclopropane derivative. The catalyst cation (Q⁺) then returns to the aqueous phase to repeat the cycle.

Caption: Mechanism of phase-transfer catalyzed dichlorocyclopropanation.

Quantitative Data Summary

The efficiency of the dichlorocyclopropanation reaction under PTC conditions is influenced by several factors, including the choice of catalyst, substrate, and reaction conditions. A summary of representative data is presented below.

AlkeneCatalystCatalyst Loading (mol%)Base (Concentration)Temperature (°C)TimeYield (%)Reference
1-Octene (B94956)4-(Dimethyloctylammonium) propansultan2.550% NaOH (aq)4030 min100 (conversion)[2][3]
Cyclohexene (B86901)Benzyltriethylammonium chloride (BTEAC)Not specifiedConc. NaOH/KOHNot specifiedNot specified~70[2]
α-MethylstyreneBenzyltriethylammonium chloride (BTEAC)Not specified30% NaOH (aq)45-Kinetic study[4]
Vinylcyclohexane3-(N,N-dimethyloctylammonio)-propansulfonateNot specifiedNaOH (aq)Microwave3 minQuantitative[5]
CyclohexeneTetrabutylammonium hydrogen sulfate (B86663)1050% NaOH (aq)804 min>95 (conversion)[6]

Experimental Protocols

General Workflow

The general workflow for the synthesis of dichlorocyclopropane derivatives via phase-transfer catalysis is outlined below. This process involves reaction setup, execution, workup, and purification.

PTC_Workflow start Start setup Reaction Setup: - Charge flask with alkene, CHCl₃, and PTC catalyst. start->setup addition Add concentrated aqueous NaOH solution. setup->addition reaction Vigorous stirring at controlled temperature. Monitor reaction by GC or TLC. addition->reaction workup Reaction Workup: - Quench with H₂O. - Separate organic layer. reaction->workup extraction Extract aqueous layer with organic solvent (e.g., CH₂Cl₂). workup->extraction combine_wash Combine organic layers. Wash with H₂O and brine. extraction->combine_wash dry Dry over anhydrous Na₂SO₄ or MgSO₄. combine_wash->dry evaporation Solvent removal under reduced pressure. dry->evaporation purification Purification: Vacuum distillation or column chromatography. evaporation->purification product Isolated Dichlorocyclopropane Derivative purification->product

Caption: General experimental workflow for PTC dichlorocyclopropanation.

Protocol 1: Synthesis of 7,7-Dichloronorcarane from Cyclohexene

This protocol is a representative example for the dichlorocyclopropanation of an alkene using benzyltriethylammonium chloride (BTEAC) as the phase-transfer catalyst.

Materials:

  • Cyclohexene

  • Chloroform (CHCl₃)

  • Benzyltriethylammonium chloride (BTEAC)

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar or mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine cyclohexene (e.g., 0.1 mol), chloroform (60 mL), and benzyltriethylammonium chloride (e.g., 1-2 mol%).

  • Addition of Base: Prepare a 50% (w/v) aqueous solution of sodium hydroxide. With vigorous stirring, add the NaOH solution dropwise to the reaction mixture over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and add 100 mL of water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with two portions of dichloromethane (2 x 50 mL).[1]

  • Washing: Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product can be purified by vacuum distillation to yield 7,7-dichloronorcarane as a colorless oil.

Protocol 2: Synthesis of 1,1-dichloro-2-hexylcyclopropane from 1-Octene

This protocol is adapted from studies using highly reactive trialkylammonium propansultan catalysts.[2][3]

Materials:

  • 1-Octene

  • Chloroform (CHCl₃)

  • 4-(Dimethyloctylammonium) propansultan (or a similar zwitterionic PTC)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Brine (saturated NaCl solution)

Equipment:

  • High-torque mechanical stirrer is recommended for efficient mixing.

  • Reaction vessel with temperature control.

  • Standard laboratory glassware for workup and purification.

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a high-torque mechanical stirrer and a condenser, add 1-octene (0.02 mol), chloroform (20 mL), and 4-(dimethyloctylammonium) propansultan (0.5 mmol).

  • Addition of Base: Add a solution of sodium hydroxide (8 g) in water (12 mL).

  • Reaction: Stir the mixture vigorously (e.g., 800 rpm) at 40 °C. The reaction is typically rapid and can reach full conversion in as little as 30 minutes. Monitor the reaction by GC.[2][3]

  • Workup: After completion, add 50 mL of water and 50 mL of dichloromethane to the reaction mixture.

  • Extraction and Washing: Transfer to a separatory funnel, separate the layers, and wash the organic phase with water and brine.

  • Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the resulting crude product by vacuum distillation to obtain 1,1-dichloro-2-hexylcyclopropane.

Safety Considerations

  • Chloroform and Dichloromethane: These are suspected carcinogens and should be handled in a well-ventilated fume hood.

  • Concentrated Sodium Hydroxide: Highly corrosive and can cause severe burns. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Exothermic Reaction: The dichlorocyclopropanation reaction can be exothermic. Proper temperature control and slow addition of the base are crucial, especially on a larger scale.

  • Stirring: Vigorous stirring is essential for efficient phase transfer. Mechanical stirrers are recommended over magnetic stir bars, particularly for larger scale reactions.[7]

Conclusion

Phase-transfer catalysis is a robust and versatile method for the synthesis of dichlorocyclopropane derivatives. The operational simplicity, use of inexpensive reagents, and high yields make it an attractive methodology for both academic research and industrial applications. The choice of catalyst and optimization of reaction parameters such as stirring speed and temperature are key to achieving high efficiency. The protocols provided herein serve as a valuable starting point for researchers engaged in the synthesis of these important chemical intermediates.

References

Laboratory Scale Preparation of 1,1-Dichlorocyclohexane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 1,1-dichlorocyclohexane, a valuable building block in organic synthesis. The primary method described is the conversion of cyclohexanone (B45756) to the corresponding geminal dichloride using phosphorus pentachloride (PCl₅). This application note includes a comprehensive experimental procedure, safety precautions, characterization data, and a graphical representation of the experimental workflow. The intended audience for this document includes researchers in organic chemistry, medicinal chemistry, and drug development who may utilize this compound as a precursor for more complex molecular architectures.

Introduction

This compound is a geminal dihalide that serves as a versatile intermediate in organic synthesis. The introduction of two chlorine atoms onto a single carbon atom of a cyclic system provides a unique functional handle for subsequent chemical transformations. Geminal dihalides can be converted into other functional groups, such as ketones, or can participate in various coupling reactions. The synthesis of this compound is most commonly achieved through the reaction of cyclohexanone with a chlorinating agent, such as phosphorus pentachloride.[1][2] This reaction proceeds via the replacement of the carbonyl oxygen with two chlorine atoms.[1][2]

Reaction Scheme

The overall chemical transformation is as follows:

Experimental Protocol

Materials and Equipment:

  • Cyclohexanone (Reagent Grade)

  • Phosphorus pentachloride (PCl₅) (Caution: Moisture sensitive and corrosive)

  • Anhydrous diethyl ether or other suitable inert solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (simple or fractional)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves (e.g., nitrile), and a fume hood.

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a drying tube with calcium chloride).

  • Reagent Addition: To the flask, add phosphorus pentachloride (1.1 molar equivalents relative to cyclohexanone).

  • Solvent and Substrate Addition: Under a nitrogen or argon atmosphere, add a suitable anhydrous solvent (e.g., carbon tetrachloride or chloroform) to the flask. Cool the flask in an ice bath.

  • Reaction: Slowly add cyclohexanone (1.0 molar equivalent) to the stirred suspension of PCl₅ in the solvent. The addition should be done dropwise to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours until the reaction is complete (the completion of the reaction can be monitored by thin-layer chromatography or gas chromatography).

  • Work-up:

    • Carefully pour the reaction mixture over crushed ice or into ice-cold water to quench the reaction and hydrolyze the remaining PCl₅ and the phosphorus oxychloride byproduct. This step is highly exothermic and will produce HCl gas, so it must be performed in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by distillation.[3] The boiling point of this compound is approximately 171 °C at atmospheric pressure. For heat-sensitive compounds, vacuum distillation is recommended to lower the boiling point.[3] Collect the fraction corresponding to the pure product.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₆H₁₀Cl₂[4]
Molecular Weight 153.05 g/mol [4]
CAS Number 2108-92-1[4]
Appearance Colorless liquid
Boiling Point 171 °C at 760 mmHg
Density 1.15 g/cm³
¹³C NMR (CDCl₃, δ) Predicted values: 85-95 (CCl₂), 35-45 (α-CH₂), 20-30 (β, γ-CH₂)
¹H NMR (CDCl₃, δ) Predicted values: 1.5-2.5 (m, 10H)
IR (neat, cm⁻¹) Characteristic peaks: 2940-2860 (C-H stretch), 1450 (CH₂ bend), 750-650 (C-Cl stretch)

Note: Predicted NMR and IR values are based on typical ranges for similar structures and should be confirmed by experimental data.

Safety Precautions

  • Phosphorus pentachloride (PCl₅) is a highly corrosive and moisture-sensitive solid. It reacts violently with water to produce hydrochloric acid and phosphoric acid.[2] Handle PCl₅ in a fume hood with appropriate personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • The reaction is exothermic and produces hydrogen chloride (HCl) and phosphorus oxychloride (POCl₃) , both of which are corrosive and toxic. The entire procedure must be carried out in a well-ventilated fume hood.

  • The quenching of the reaction mixture with water is highly exothermic and releases HCl gas. This should be done slowly and with caution.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Cyclohexanone + PCl₅ in Anhydrous Solvent reaction_conditions Stir at 0 °C to RT reagents->reaction_conditions Slow Addition quench Quench with Ice/Water reaction_conditions->quench After Reaction Completion extraction Separate Organic Layer quench->extraction wash Wash with NaHCO₃ and Brine extraction->wash drying Dry with MgSO₄ wash->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation distillation Distillation evaporation->distillation product product distillation->product This compound

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

reaction_mechanism ketone Cyclohexanone (C=O) intermediate1 Oxonium Intermediate [R₂C=O⁺-PCl₄] Cl⁻ ketone->intermediate1 + PCl₅ pcl5 PCl₅ intermediate2 α-chloro carbocation [R₂C⁺-Cl] intermediate1->intermediate2 - POCl₃ product This compound (gem-dichloride) intermediate2->product + Cl⁻ pocl3 POCl₃

Caption: Simplified reaction mechanism for the formation of this compound.

Conclusion

This application note provides a detailed and practical guide for the laboratory-scale synthesis of this compound from cyclohexanone using phosphorus pentachloride. By following the outlined protocol and adhering to the safety precautions, researchers can reliably prepare this valuable synthetic intermediate for their research and development needs. The provided characterization data serves as a benchmark for product identification and purity assessment.

References

Application Notes and Protocols: Chlorination of Alcohols Using Triphenylphosphine and Carbon Tetrachloride (Appel Reaction)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. The Appel reaction provides a mild and efficient method for this conversion, utilizing triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄).[1] This reaction is particularly valuable for substrates sensitive to acidic conditions, as it proceeds under neutral conditions.[2] The primary and secondary alcohols are readily converted to their corresponding chlorides with high yields, typically with an inversion of stereochemistry at the reacting carbon center due to an Sₙ2 mechanism.[3][4][5] The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct.[3] However, the use of this reaction has declined due to the toxicity and environmental concerns associated with carbon tetrachloride, which is restricted under the Montreal Protocol.[1]

Reaction Mechanism

The Appel reaction proceeds through several key steps. It begins with the activation of triphenylphosphine by carbon tetrachloride to form a phosphonium (B103445) salt intermediate. This is followed by the deprotonation of the alcohol and subsequent formation of an alkoxyphosphonium salt. Finally, a nucleophilic attack by the chloride ion displaces the triphenylphosphine oxide group to yield the desired alkyl chloride.[3][6]

The five main steps are:

  • Activation: Triphenylphosphine attacks carbon tetrachloride to form the chlorophosphonium ylide and a chloride ion.[3]

  • Proton Transfer: The trichloromethanide anion (CCl₃⁻) acts as a base, deprotonating the alcohol to form an alkoxide and chloroform (B151607) (CHCl₃).[3]

  • Alkoxyphosphonium Salt Formation: The alkoxide attacks the electrophilic phosphorus atom, creating a key alkoxyphosphonium salt intermediate.[3][4]

  • Nucleophilic Substitution: The chloride ion, acting as a nucleophile, attacks the carbon atom bearing the oxygen in an Sₙ2 manner.[4][5] This step leads to the inversion of configuration if the carbon is a stereocenter.[4] For tertiary alcohols, this step may proceed via an Sₙ1 mechanism.[1]

  • Product Formation: The final products are the alkyl chloride, the thermodynamically stable triphenylphosphine oxide, and chloroform.[3]

G cluster_0 Step 1: Activation of PPh3 cluster_1 Step 2 & 3: Alkoxyphosphonium Salt Formation cluster_2 Step 4 & 5: SN2 Displacement & Product Formation PPh3 PPh₃ Salt [Ph₃P-Cl]⁺ CCl₃⁻ PPh3->Salt Attack on Cl ROH R-OH CCl4 CCl₄ CCl4->Salt Alkoxide R-O⁻ ROH->Alkoxide -H⁺ (via CCl₃⁻) Chloride Cl⁻ Alkoxyphosphonium [R-O-PPh₃]⁺ Cl⁻ Alkoxide->Alkoxyphosphonium Attack on P⁺ CHCl3 CHCl₃ Product R-Cl Alkoxyphosphonium->Product SN2 Attack TPPO Ph₃P=O Alkoxyphosphonium->TPPO Chloride->Product

Caption: Mechanism of the Appel Reaction.
Applications and Scope

The Appel reaction is a versatile method for the chlorination of a wide range of alcohols.

  • Primary and Secondary Alcohols: The reaction is highly effective for primary and many secondary alcohols, proceeding with good yields and predictable stereochemistry (inversion).[3]

  • Allylic Alcohols: It can be used to convert allylic alcohols to the corresponding halides without significant allylic rearrangement.[2]

  • Carbohydrate Chemistry: The method has been applied to the selective halogenation of primary hydroxyl groups in carbohydrates.[7]

  • Polymer-Supported Synthesis: Polymer-supported triphenylphosphine can be used, which simplifies the removal of the phosphine (B1218219) oxide byproduct through simple filtration.[8] This has been applied in the synthesis of dipeptides and alkyl chlorides.[8]

  • Conversion of Carboxylic Acids: The PPh₃/CCl₄ system can also convert carboxylic acids into acid chlorides.[8]

Limitations and Considerations

Despite its utility, the Appel reaction has several drawbacks:

  • Tertiary Alcohols: Tertiary alcohols are not good substrates as they tend to undergo elimination (dehydration) rather than substitution.[3][6]

  • Stoichiometric Byproduct: The reaction produces a stoichiometric amount of triphenylphosphine oxide, which can complicate product purification, often requiring chromatography.[1][8]

  • Toxicity of CCl₄: Carbon tetrachloride is a toxic and ozone-depleting substance, and its use is highly restricted.[1][9] Researchers have explored using alternative chlorine sources like bromotrichloromethane (B165885) (CBrCl₃) or developing catalytic versions of the reaction to mitigate this issue.[9][10]

  • Steric Hindrance: Sterically hindered alcohols, such as neopentyl alcohol, react poorly.[3]

Data Presentation: Reaction Yields

The following tables summarize representative yields for the chlorination of various alcohols using the triphenylphosphine/carbon tetrachloride system.

Table 1: Chlorination of Primary and Secondary Alcohols

Alcohol SubstrateProductSolventConditionsYield (%)Reference
GeraniolGeranyl chlorideCCl₄Reflux, 1 hr75-81[2]
1-Octanol1-ChlorooctaneCH₃CNRefluxHigh[11]
Benzyl AlcoholBenzyl chlorideCH₂Cl₂Room TempHigh[4][9]
CyclohexanolChlorocyclohexaneCH₂Cl₂N/ALow[10]
1,9-Nonanediol1,9-DichlorononaneN/AN/A99 (as dibromide)[12]

Note: Data for the dibromide is included to show the reaction's effectiveness on diols, as reported in a photocatalytic variation.

Table 2: Application in Peptide Synthesis using Polymer-Supported PPh₃

N-Protected Amino AcidAmino Acid Ester SaltPeptide ProductYield (%)Reference
Z-GlyGly-OEt·HClZ-Gly-Gly-OEt76[8]
Z-ValGly-OEt·HClZ-Val-Gly-OEt70[8]
Z-PheVal-OMe·HClZ-Phe-Val-OMe72[8]

Conditions: Polymer-Supported PPh₃, CCl₄, Et₃N, acetonitrile (B52724), 40 °C, 1 day.[8]

Experimental Protocols

Protocol 1: General Procedure for Chlorination of a Primary Alcohol

This protocol provides a general guideline for converting a primary alcohol (e.g., 1-octanol) to the corresponding alkyl chloride.[11]

Materials:

  • Primary alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Carbon tetrachloride (CCl₄) (1.5 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask

  • Reflux condenser with drying tube (e.g., CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and drying tube.

  • Add the primary alcohol and anhydrous acetonitrile to the flask.

  • Add triphenylphosphine to the solution and stir until it is fully dissolved.

  • Slowly add carbon tetrachloride to the reaction mixture.

  • Heat the mixture to reflux.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (the starting alcohol is consumed), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (typically using a hexane/ethyl acetate (B1210297) gradient) to separate the alkyl chloride from the triphenylphosphine oxide byproduct.

Protocol 2: Synthesis of Geranyl Chloride from Geraniol

This procedure is a specific example of converting an allylic alcohol to its chloride without rearrangement.[2]

Materials:

  • Geraniol (0.10 mol, 15.42 g)

  • Triphenylphosphine (PPh₃) (0.13 mol, 34.09 g)

  • Carbon tetrachloride (CCl₄) (90 mL)

  • Pentane (B18724)

  • Dry 300-mL three-necked flask

  • Reflux condenser with drying tube

  • Magnetic stirrer and stir bar

Procedure:

  • Equip a dry 300-mL three-necked flask with a magnetic stirring bar and a reflux condenser fitted with a drying tube.

  • Charge the flask with 90 mL of carbon tetrachloride and 15.42 g of geraniol.

  • To this solution, add 34.09 g of triphenylphosphine.

  • Stir the reaction mixture and heat it under reflux for 1 hour.

  • After reflux, cool the mixture and filter off the precipitated triphenylphosphine oxide.

  • Wash the precipitate with 50 mL of pentane.

  • Combine the filtrate and the pentane wash. Remove the solvent from the combined filtrate using a rotary evaporator at room temperature.

  • Distill the resulting residue under vacuum (e.g., through a short-path distillation apparatus) to obtain pure geranyl chloride (b.p. 47–49°C at 0.4 mm Hg). The expected yield is 13.0–14.0 g (75–81%).[2]

Visualizations

G start Start setup 1. Assemble dry glassware: Round-bottom flask, condenser, drying tube. start->setup add_reagents 2. Charge flask with: - Alcohol (1.0 eq) - Anhydrous Solvent (e.g., CH₃CN) - PPh₃ (1.2 eq) setup->add_reagents add_ccl4 3. Slowly add CCl₄ (1.5 eq) to the stirred solution. add_reagents->add_ccl4 react 4. Heat to reflux. Monitor by TLC. add_ccl4->react workup 5. Cool to RT. Concentrate under reduced pressure. react->workup purify 6. Purify crude product via flash column chromatography. workup->purify product Pure Alkyl Chloride purify->product waste Byproducts: Ph₃P=O, CHCl₃ purify->waste

Caption: General experimental workflow for the Appel chlorination.

References

Application Notes and Protocols for the Free Radical Chlorination of Cyclohexane to Dichlorocyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The free radical chlorination of cyclohexane (B81311) is a fundamental reaction in organic chemistry that proceeds via a chain mechanism involving initiation, propagation, and termination steps. While the primary product of this reaction under controlled conditions is monochlorocyclohexane, the use of excess chlorinating agent or prolonged reaction times can lead to the formation of a mixture of dichlorocyclohexanes. This document provides detailed information on the synthesis, potential products, and analytical considerations for the dichlorination of cyclohexane. The reaction is notoriously unselective, yielding a complex mixture of constitutional and stereoisomers, making it a challenging but illustrative example of free radical chemistry.[1][2][3]

Reaction Mechanism and Isomer Distribution

The formation of dichlorocyclohexanes occurs through the further reaction of the initially formed chlorocyclohexane (B146310). A chlorine radical can abstract any of the hydrogen atoms on the chlorocyclohexane ring, leading to the formation of various dichlorinated products. The principal constitutional isomers formed are 1,1-, 1,2-, 1,3-, and 1,4-dichlorocyclohexane.[4][5] Each of these, except for the 1,1-isomer, can exist as cis and trans stereoisomers.[6][7]

Isomer Overview

The free radical dichlorination of cyclohexane can theoretically yield a total of nine distinct stereoisomers.[4][5]

Constitutional IsomerStereoisomersChirality
1,1-DichlorocyclohexaneNoneAchiral
1,2-Dichlorocyclohexanecis-1,2Meso
(1R,2R)-trans-1,2Chiral (Enantiomer)
(1S,2S)-trans-1,2Chiral (Enantiomer)
1,3-Dichlorocyclohexanecis-1,3Meso
(1R,3R)-trans-1,3Chiral (Enantiomer)
(1S,3S)-trans-1,3Chiral (Enantiomer)
1,4-Dichlorocyclohexanecis-1,4Achiral
trans-1,4Achiral

Experimental Protocols

The following protocol is a general guideline for the synthesis of a mixture of dichlorocyclohexanes via photochlorination. The yields and isomer distribution are highly dependent on the specific reaction conditions.

Protocol 1: Photochlorination of Cyclohexane

Materials:

  • Cyclohexane

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride - Caution: Toxic )

  • Photochemical reactor with a UV lamp

  • Gas dispersion tube

  • Reaction vessel with a condenser and gas outlet

  • Neutralizing solution (e.g., 5% sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a gas inlet tube, a condenser, and a gas outlet leading to a scrubber containing a sodium thiosulfate (B1220275) solution to neutralize excess chlorine. The flask should be placed within a photochemical reactor.

  • Reactant Charging: Charge the flask with cyclohexane and an inert solvent. The use of a solvent can help to control the reaction temperature.

  • Initiation: Begin stirring the solution and initiate the reaction by turning on the UV lamp.

  • Chlorine Addition: Slowly bubble chlorine gas through the solution via the gas inlet tube. The rate of chlorine addition should be carefully controlled to maintain a manageable reaction rate and prevent excessive temperature increases.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by gas chromatography (GC) to observe the formation of monochloro- and dichlorocyclohexanes.

  • Work-up: Once the desired level of dichlorination is achieved (or a significant amount of dichlorinated products is observed), stop the chlorine flow and turn off the UV lamp.

  • Neutralization: Transfer the reaction mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to remove any dissolved HCl and unreacted chlorine.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: The resulting mixture of chlorocyclohexane and dichlorocyclohexanes can be separated by fractional distillation under reduced pressure. The dichlorocyclohexane isomers themselves have very close boiling points and are difficult to separate by distillation, often requiring chromatographic methods for pure isomer isolation.[8]

Data Presentation

The direct dichlorination of cyclohexane results in a mixture of products. The exact quantitative distribution is not widely reported due to the lack of selectivity. The table below outlines the possible dichlorocyclohexane isomers.

Table 1: Dichlorocyclohexane Isomers and their Stereochemistry

IsomerStructureStereoisomersNotes
This compoundNoneAchiral
1,2-Dichlorocyclohexanecis, trans (enantiomeric pair)The cis isomer is a meso compound.
1,3-Dichlorocyclohexanecis, trans (enantiomeric pair)The cis isomer is a meso compound.
1,4-Dichlorocyclohexanecis, transBoth cis and trans isomers are achiral.

Table 2: Physical Properties of Selected Dichlorocyclohexane Isomers

IsomerBoiling Point (°C)Refractive Index (n_D)
cis-1,2-Dichlorocyclohexane1901.498
trans-1,2-Dichlorocyclohexane1851.495
cis-1,3-Dichlorocyclohexane188-1901.496
trans-1,3-Dichlorocyclohexane183-1851.493
cis-1,4-Dichlorocyclohexane1841.491
trans-1,4-Dichlorocyclohexane1831.490

Note: Boiling points are at atmospheric pressure unless otherwise specified. Values are approximate and can vary.

Visualizations

Reaction Mechanism

The following diagram illustrates the free radical chain mechanism for the formation of dichlorocyclohexane.

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation1 Propagation (Monochlorination) cluster_propagation2 Propagation (Dichlorination) cluster_termination Termination Cl2 Cl2 Cl_rad 2 Cl• Cl2->Cl_rad Cyclohexane Cyclohexane Cyclohexyl_rad Cyclohexyl• Cyclohexane->Cyclohexyl_rad + Cl• HCl HCl Cl_rad_1 Cl• Chlorocyclohexane Chlorocyclohexane Cyclohexyl_rad->Chlorocyclohexane + Cl2 Cl_rad_2 Cl• Cl2_2 Cl2 Chlorocyclohexane_2 Chlorocyclohexane Chlorocyclohexyl_rad Chlorocyclohexyl• Chlorocyclohexane_2->Chlorocyclohexyl_rad + Cl• HCl_2 HCl Cl_rad_3 Cl• Dichlorocyclohexane Dichlorocyclohexane Chlorocyclohexyl_rad->Dichlorocyclohexane + Cl2 Cl_rad_4 Cl• Cl2_3 Cl2 Cl_rad_5 2 Cl• Cl2_4 Cl2 Cl_rad_5->Cl2_4 Cyclohexyl_rad_2 Cyclohexyl• + Cl• Chlorocyclohexane_3 Chlorocyclohexane Cyclohexyl_rad_2->Chlorocyclohexane_3 Cyclohexyl_rad_3 2 Cyclohexyl• Bicyclohexyl Bicyclohexyl Cyclohexyl_rad_3->Bicyclohexyl

Caption: Free radical chlorination mechanism.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and analysis of dichlorocyclohexanes.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Start Cyclohexane + Cl2 Reaction Photochlorination (UV light) Start->Reaction Workup Neutralization & Drying Reaction->Workup Crude_Product Crude Product Mixture Workup->Crude_Product Purification Fractional Distillation Crude_Product->Purification Isomer_Mixture Dichlorocyclohexane Isomer Mixture Purification->Isomer_Mixture GCMS GC-MS Analysis Data Isomer Distribution Data GCMS->Data Isomer_Mixture->GCMS

Caption: Synthesis and analysis workflow.

References

Troubleshooting & Optimization

Technical Support Center: 1,1-Dichlorocyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,1-Dichlorocyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily from the reaction of cyclohexanone (B45756) with phosphorus pentachloride (PCl₅).

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or Decomposed PCl₅: Phosphorus pentachloride is highly moisture-sensitive and can hydrolyze to phosphorus oxychloride (POCl₃) and HCl, reducing its effectiveness.- Use fresh, unopened PCl₅ or ensure it has been stored under anhydrous conditions. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure all glassware is thoroughly dried before use.
2. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures.- Gradually increase the reaction temperature, monitoring for product formation by GC-MS. Be cautious, as higher temperatures can also promote side reactions.
3. Incorrect Stoichiometry: An insufficient amount of PCl₅ will lead to incomplete conversion of the starting material.- Use a slight excess of PCl₅ (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of cyclohexanone.
Presence of Significant Side Products 1. Formation of 1-Chlorocyclohexene: Elimination of HCl from this compound can occur, especially at elevated temperatures, to form the alkenyl chloride.- Maintain a lower reaction temperature. The gem-dichlorination of some ketones with PCl₅ has been successfully carried out at temperatures as low as -78°C to -50°C. - Minimize the reaction time; monitor the reaction progress and work it up as soon as the starting material is consumed.
2. Formation of Phosphorylated Byproducts: Incomplete reaction or side reactions with the POCl₃ byproduct can lead to complex mixtures.- Ensure a clean and prompt work-up procedure to remove POCl₃ and other phosphorus-containing species.
3. Perchlorination Reactions: In some cases, over-chlorination of the cyclohexane (B81311) ring can occur, leading to trichlorinated or other polychlorinated species.- Use a controlled stoichiometry of PCl₅. - Avoid prolonged reaction times.
Difficult Purification 1. Contamination with Phosphorus Oxychloride (POCl₃): POCl₃ is a major byproduct of the reaction and can be difficult to separate from the product due to its similar boiling point.- During the work-up, carefully and slowly quench the reaction mixture by pouring it onto crushed ice or into cold water. This will hydrolyze the remaining PCl₅ and POCl₃ to phosphoric acid and HCl, which are water-soluble.[1] - Perform an aqueous work-up with a dilute base (e.g., sodium bicarbonate solution) to neutralize the acidic byproducts. - Separate the organic layer, dry it thoroughly (e.g., with anhydrous magnesium sulfate), and then perform fractional distillation to separate this compound from any remaining impurities.
2. Product Decomposition During Distillation: The product may be thermally sensitive, leading to decomposition and lower isolated yields.- Perform distillation under reduced pressure to lower the boiling point of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for the synthesis of this compound is the reaction of cyclohexanone with phosphorus pentachloride (PCl₅).[2] This reaction converts the carbonyl group of the ketone into a geminal dichloride. The other major product of this reaction is phosphorus oxychloride (POCl₃).[2]

Q2: What is the reaction mechanism for the conversion of cyclohexanone to this compound with PCl₅?

A2: The reaction proceeds through a multi-step mechanism:

  • The carbonyl oxygen of cyclohexanone attacks the electrophilic phosphorus atom of PCl₅.[3]

  • A chloride ion is eliminated from the phosphorus center and subsequently attacks the carbonyl carbon.

  • A second chloride ion is displaced from the phosphorus, and a stable phosphorus oxychloride (POCl₃) molecule is formed as a leaving group, resulting in a chlorocarbocation intermediate.

  • Another chloride ion attacks the carbocation, leading to the final this compound product.[3]

Q3: What are the expected side products in this reaction?

A3: The primary side product is 1-chlorocyclohexene, which is formed via an elimination reaction. This is more likely to occur at higher temperatures. Other potential side products can include polychlorinated cyclohexanes if the reaction conditions are too harsh or the reaction time is prolonged.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Gas Chromatography-Mass Spectrometry (GC-MS).[4] By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the cyclohexanone starting material and the appearance of the this compound product and any side products.

Q5: What is the best way to purify the this compound product?

A5: Purification involves a careful work-up followed by distillation. The reaction mixture should be cautiously quenched with cold water or ice to hydrolyze the reactive phosphorus chlorides.[1] The organic layer is then separated, washed with a basic solution to remove acidic impurities, dried, and subjected to fractional distillation, preferably under reduced pressure, to isolate the pure this compound.

Experimental Protocols

Key Experiment: Synthesis of this compound from Cyclohexanone and PCl₅

This protocol is a general guideline based on the known reactivity of ketones with PCl₅. Optimization of specific parameters may be required.

Materials:

  • Cyclohexanone

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether or another suitable inert solvent

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a drying tube), suspend phosphorus pentachloride (1.1 eq.) in anhydrous diethyl ether under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of cyclohexanone (1.0 eq.) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield (Illustrative)
Entry Equivalents of PCl₅ Temperature (°C) Reaction Time (h) Yield of this compound (%) Yield of 1-Chlorocyclohexene (%)
11.02512755
21.2258854
31.25048015
41.50 to 256882

Note: The data in this table is illustrative and intended to demonstrate potential trends. Actual results will vary based on specific experimental conditions.

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Cyclohexanone + PCl₅ in Anhydrous Solvent reaction Stirring at Controlled Temperature start->reaction monitoring Monitor by GC-MS reaction->monitoring quench Quench with Ice/Water monitoring->quench extract Separate Organic Layer quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate distill Fractional Distillation (Reduced Pressure) concentrate->distill product Pure this compound distill->product

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Inactive PCl₅ start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Side Product Formation start->cause3 cause4 Loss during Work-up/Purification start->cause4 sol1 Use Fresh/Anhydrous PCl₅ cause1->sol1 sol2 Increase Reaction Time/Temperature cause2->sol2 sol3 Optimize Stoichiometry cause2->sol3 sol4 Lower Temperature, Shorter Time cause3->sol4 sol5 Careful Quenching and Extraction cause4->sol5 sol6 Distill under Reduced Pressure cause4->sol6

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of 1,1-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of crude 1,1-dichlorocyclohexane by distillation. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound and its common isomers?

A1: The boiling point is a critical parameter for planning a successful distillation. The atmospheric boiling points of this compound and its common isomers are listed in the data table below. Note that boiling points of isomers can be very close, necessitating efficient fractional distillation for separation.

Q2: What are the likely impurities in my crude this compound?

A2: Impurities can originate from unreacted starting materials, byproducts of the synthesis, or subsequent decomposition. Common impurities include other dichlorocyclohexane isomers (e.g., cis/trans-1,2, 1,3, and 1,4-dichlorocyclohexane), residual solvents, and starting materials like cyclohexanone (B45756) or the chlorinating agent.

Q3: Should I use simple or fractional distillation to purify this compound?

A3: Fractional distillation is the recommended method. The boiling points of dichlorocyclohexane isomers often differ by less than 25-70°C.[1][2] Simple distillation is ineffective for separating components with close boiling points and is better suited for separating liquids with large boiling point differences (>70°C) or for removing non-volatile impurities.[3]

Q4: My final product is discolored. What is the cause and how can I fix it?

A4: Discoloration can be due to thermal decomposition of the product or impurities at high temperatures. To mitigate this, consider performing the distillation under reduced pressure (vacuum distillation), which lowers the required boiling temperature. Washing the crude product with a reducing agent solution, such as 5% sodium bisulfite, before distillation can also help remove color-forming impurities.

Q5: I have a low yield of purified product. What are the common causes?

A5: Low yield can result from several factors:

  • Incomplete reaction: The initial synthesis may not have gone to completion.

  • Mechanical losses: Product can be lost on the surfaces of the glassware, especially when using a long fractionating column.

  • Decomposition: Overheating during distillation can degrade the product.

  • Inefficient fractionation: Poor separation may lead to a broad intermediate fraction that contains a mix of the product and impurities, reducing the yield of the pure fraction.

  • System leaks: A leak in the distillation apparatus will result in the loss of vapor and a lower yield.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No distillate is collecting. 1. Insufficient Heating: The temperature of the heating mantle is too low to bring the liquid to a boil. 2. System Leak: Joints are not properly sealed, allowing vapor to escape. 3. Condenser Temperature Too Low: Coolant is too cold, causing the vapor to solidify or flow back into the column.1. Gradually increase the heating mantle temperature. The heating bath should typically be set 20-30°C higher than the compound's boiling point. 2. Check all glass joints and connections for a tight seal. Re-grease joints if necessary. 3. For very low-boiling compounds, adjust the coolant temperature. This is less likely to be an issue for dichlorocyclohexanes at atmospheric pressure.
Distillation rate is too slow. 1. Inadequate Heating: The heating rate is too low to maintain a steady boil. 2. Poor Insulation: The fractionating column is losing too much heat to the surroundings.1. Increase the heating mantle temperature slightly. 2. Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.[2]
Temperature at the thermometer is fluctuating. 1. Unsteady Boiling: The boiling in the distillation flask is not smooth (bumping). 2. Inconsistent Heating: The heating source is providing uneven heat. 3. Flooding: Too much liquid is accumulating in the fractionating column due to an excessive boiling rate.1. Ensure boiling chips or a magnetic stir bar are in the distilling flask. 2. Use a heating mantle with a stirrer or an oil bath for more uniform heating. 3. Reduce the heating rate to allow the column to reach equilibrium.
Poor separation of components (distillate is impure). 1. Distillation Rate is Too Fast: A high distillation rate does not allow for proper vapor-liquid equilibrium in the column. 2. Inefficient Column: The fractionating column does not have enough theoretical plates for the separation. 3. Improper Thermometer Placement: The thermometer bulb is not positioned correctly at the vapor outlet to the condenser.1. Slow down the distillation rate to about 1-2 drops per second. 2. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings). 3. Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.
Product is decomposing in the distillation pot. 1. Excessive Temperature: The boiling point at atmospheric pressure is high enough to cause decomposition. 2. Presence of Catalytic Impurities: Acidic or basic impurities may be catalyzing decomposition.1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. 2. Neutralize the crude product with a dilute wash (e.g., sodium bicarbonate solution) before distillation. Ensure the product is thoroughly dried after washing.

Data Presentation

The boiling points of this compound and its isomers are crucial for planning the purification.

CompoundCAS NumberBoiling Point (°C at 760 mmHg)
This compound 2108-92-1~173 (Predicted)
cis-1,2-Dichlorocyclohexane10498-35-8206.9[4]
trans-1,2-Dichlorocyclohexane822-86-6193-194
cis-1,3-Dichlorocyclohexane24955-63-3~198 (Predicted)
trans-1,4-Dichlorocyclohexane16890-91-8N/A (Sublimes)

Note: Boiling point data can vary between sources. Predicted values are estimates and should be used as a guideline.

Detailed Experimental Protocol: Fractional Distillation

This protocol outlines the purification of crude this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Thermometer (-10 to 250°C)

  • Condenser

  • Receiving flasks

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar (or boiling chips)

  • Glass wool or aluminum foil for insulation

  • Joint clips

Procedure:

  • Apparatus Setup:

    • Place a magnetic stir bar or boiling chips into a dry round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than two-thirds of its volume.

    • Connect the fractionating column to the flask.

    • Place the distillation head on top of the column and insert the thermometer. Position the thermometer bulb so that its top is level with the bottom of the side-arm leading to the condenser.

    • Attach the condenser to the side-arm and secure it. Connect the cooling water hoses with water entering at the bottom and exiting at the top.

    • Place a collection flask at the end of the condenser.

    • Secure all glass joints with clips.

    • Wrap the fractionating column with glass wool or aluminum foil to insulate it.[2]

  • Distillation Process:

    • Begin stirring and turn on the cooling water to the condenser.

    • Start heating the distillation flask gently.

    • Observe the liquid as it begins to boil and the vapor starts to rise through the fractionating column. A ring of condensing vapor should slowly ascend the column.[2]

    • Adjust the heating rate to maintain a slow, steady distillation rate of 1-2 drops of distillate per second.

    • Record the temperature at which the first drops of distillate are collected. This will be the boiling point of the lowest-boiling component.

    • Collect any initial low-boiling impurities in a separate "forerun" flask.

    • When the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main product fraction.

    • Continue collecting the fraction as long as the temperature remains constant.

    • If the temperature begins to rise significantly, it indicates that a higher-boiling impurity is starting to distill. At this point, switch to a third receiving flask to collect this "tail" fraction.

    • Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool down.

    • Once cool, disassemble the apparatus.

    • Weigh the collected pure fraction and calculate the yield. Analyze the product for purity using appropriate techniques (e.g., GC-MS, NMR).

Visualizations

Experimental_Workflow A Crude this compound B Assemble Fractional Distillation Apparatus A->B C Add Crude Product to Distilling Flask B->C D Heat Gently & Collect Forerun (Low-Boiling Impurities) C->D E Monitor Temperature for Stable Plateau D->E G Temperature Rises? E->G F Collect Main Fraction (Pure this compound) F->E I Stop Distillation (Before Dryness) F->I G->F No H Collect Tail Fraction (High-Boiling Impurities) G->H Yes H->I J Pure Product I->J

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Guide start Problem Identified During Distillation q1 Is distillate collecting? start->q1 a1_yes Is separation poor? q1->a1_yes Yes a1_no Check for leaks Increase heating q1->a1_no No a1_yes_yes Slow down distillation rate Use a more efficient column a1_yes->a1_yes_yes Yes a1_yes_no Is temperature fluctuating? a1_yes->a1_yes_no No a1_yes_no_yes Ensure smooth boiling Check for even heating Reduce heating rate (check for flooding) a1_yes_no->a1_yes_no_yes Yes a1_yes_no_no Process is likely stable. Continue monitoring. a1_yes_no->a1_yes_no_no No

Caption: Troubleshooting logic for common distillation issues.

References

Identifying side products in the synthesis of 1,1-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-dichlorocyclohexane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common laboratory-scale synthesis of this compound involves the reaction of cyclohexanone (B45756) with phosphorus pentachloride (PCl₅).[1][2] In this reaction, the oxygen atom of the carbonyl group in cyclohexanone is replaced by two chlorine atoms to form the geminal dichloride.[1][2] The primary byproduct of this reaction is phosphorus oxychloride (POCl₃).[2][3]

Q2: What are the potential side products in the synthesis of this compound from cyclohexanone and PCl₅?

Several side products can form during the synthesis of this compound using phosphorus pentachloride. These can arise from incomplete reaction, subsequent reactions of the product, or reactions involving impurities. Potential side products include:

  • 1-Chlorocyclohexene (B1361362): This can be formed through an elimination reaction (dehydrochlorination) of this compound, particularly if the reaction is heated for extended periods or if basic impurities are present.

  • Cyclohexanone: Unreacted starting material may remain if the reaction does not go to completion. Additionally, hydrolysis of the product, this compound, can regenerate cyclohexanone.[4][5]

  • Other Dichlorocyclohexane Isomers: If the reaction conditions inadvertently promote free-radical chlorination (e.g., exposure to UV light with a chlorine source), or if the starting materials are impure, other isomers such as cis/trans-1,2-dichlorocyclohexane, cis/trans-1,3-dichlorocyclohexane, and cis/trans-1,4-dichlorocyclohexane could be formed.[6][7]

Q3: How can I minimize the formation of side products?

To minimize the formation of side products, consider the following precautions:

  • Use pure reagents: Ensure that the cyclohexanone and phosphorus pentachloride are of high purity and free from water.

  • Control reaction temperature: The reaction of PCl₅ with ketones can be exothermic. Maintaining a controlled temperature can help prevent unwanted side reactions like elimination.

  • Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture.

  • Appropriate work-up: A careful aqueous work-up is necessary to remove the phosphorus oxychloride byproduct. However, prolonged contact with water, especially at elevated temperatures, can lead to hydrolysis of the desired product back to cyclohexanone.[4][5]

  • Purification: Fractional distillation is a common method to purify this compound from byproducts and unreacted starting material.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low yield of this compound Incomplete reaction.Ensure a sufficient molar excess of PCl₅ is used. Increase the reaction time or gently heat the mixture if the reaction is sluggish (monitor for side product formation).
Hydrolysis of the product during work-up.Perform the aqueous work-up at a low temperature (e.g., with ice-cold water or brine) and minimize the contact time.
Presence of 1-chlorocyclohexene in the product Elimination side reaction.Avoid excessive heating during the reaction and distillation. Ensure the reaction mixture is not basic.
Presence of cyclohexanone in the product Incomplete reaction or product hydrolysis.See "Low yield" solutions. Ensure all glassware is dry and the reaction is protected from moisture.
Presence of other dichlorocyclohexane isomers Impure starting materials or unintended free-radical chlorination.Use purified starting materials. Protect the reaction from light, especially UV light, if a chlorine source is present.

Reaction Pathways

Synthesis_and_Side_Reactions cluster_main Main Synthesis Route cluster_side Potential Side Reactions cluster_impurity Isomeric Impurities Cyclohexanone Cyclohexanone Dichlorocyclohexane This compound Cyclohexanone->Dichlorocyclohexane + PCl₅ PCl5 PCl₅ POCl3 POCl₃ Dichlorocyclohexane_Side This compound Chlorocyclohexene 1-Chlorocyclohexene Hydrolysis_Ketone Cyclohexanone Dichlorocyclohexane_Side->Chlorocyclohexene - HCl (Elimination) Dichlorocyclohexane_Side->Hydrolysis_Ketone + H₂O (Hydrolysis) Chlorocyclohexane (B146310) Chlorocyclohexane Other_DCI 1,x-Dichlorocyclohexanes Chlorocyclohexane->Other_DCI + Cl₂ (Free Radical)

Caption: Reaction scheme for the synthesis of this compound and potential side products.

Experimental Protocol: Synthesis of this compound from Cyclohexanone

Materials:

  • Cyclohexanone

  • Phosphorus pentachloride (PCl₅)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, place phosphorus pentachloride (1.1 to 1.5 molar equivalents relative to cyclohexanone). Cool the flask in an ice bath.

  • Addition of Cyclohexanone: Slowly add cyclohexanone (1.0 molar equivalent) dropwise to the cooled and stirred PCl₅. The reaction is exothermic, and a gas (HCl) will be evolved. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of HCl gas ceases.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude this compound by vacuum distillation. Collect the fraction corresponding to the boiling point of this compound.

Data Summary

Compound Molar Mass ( g/mol ) Boiling Point (°C) Notes
This compound 153.05~175-177 (at 760 mmHg)Desired product.
Cyclohexanone 98.14155.6Starting material; potential impurity.
1-Chlorocyclohexene 116.59~142-143Elimination side product.
cis-1,2-Dichlorocyclohexane 153.05~190Potential isomeric impurity.
trans-1,2-Dichlorocyclohexane 153.05~200Potential isomeric impurity.
Phosphorus oxychloride (POCl₃) 153.33105.8Primary byproduct; removed during work-up.

References

Technical Support Center: Purification of 1,1-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to removing colored impurities from 1,1-Dichlorocyclohexane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in obtaining a high-purity, colorless product.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound colored?

This compound is intrinsically a colorless liquid. The appearance of color, typically yellow or brown, indicates the presence of impurities. These impurities are often formed through side reactions during synthesis or by degradation of the product upon exposure to air, light, or heat. For chlorinated hydrocarbons, colored impurities can arise from oxidation, elimination reactions leading to conjugated systems, or reactions with residual reagents. For the related compound, cis-1,2-dichlorocyclohexane (B86984), coloration is known to occur and is mitigated by washing with a reducing agent, suggesting that oxidation products are a likely cause.[1]

Q2: What are the most common methods to decolorize this compound?

The most common and effective methods for removing colored impurities from this compound are:

  • Treatment with Activated Carbon: A simple and effective method for adsorbing colored impurities, particularly those with conjugated systems.[2]

  • Fractional Distillation: Effective for separating this compound from less volatile colored impurities and other byproducts with different boiling points.

  • Column Chromatography: A highly effective method for separating a wide range of impurities based on their polarity.

Q3: Can I use a chemical wash to remove the color?

Yes, a wash with a mild reducing agent can be effective, particularly if the color is due to oxidative byproducts. A wash with an aqueous solution of sodium bisulfite has been noted to prevent coloration in the related compound cis-1,2-dichlorocyclohexane and may be applicable here.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the purification of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Product remains colored after a single purification step. - High concentration of impurities.- The chosen method is not effective for the specific impurity.- Repeat the purification step.- Combine different purification methods (e.g., activated carbon treatment followed by distillation).
Low yield after purification. - Product loss during transfers.- Adsorption of the product onto activated carbon.- Inefficient separation during distillation or chromatography.- Minimize transfers between flasks.- Use the minimum effective amount of activated carbon.- Optimize distillation or chromatography parameters (e.g., column packing, elution solvent).
Product becomes colored again after storage. - Exposure to air and light, leading to oxidation.- Presence of residual acidic or basic impurities catalyzing degradation.- Store the purified product under an inert atmosphere (e.g., nitrogen or argon).- Store in an amber-colored bottle to protect from light.- Ensure the product is neutralized before final storage.
Difficulty in separating impurities by distillation. - Impurities have a boiling point close to that of this compound.- Formation of an azeotrope.- Use a more efficient fractional distillation column (e.g., Vigreux or packed column).- Consider vacuum distillation to lower the boiling points and potentially alter azeotropic behavior.- Employ column chromatography for separation.

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon

This method is suitable for removing minor colored impurities.

Materials:

  • Colored this compound

  • Activated carbon (decolorizing charcoal)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Filter paper

  • Erlenmeyer flask

  • Funnel

Procedure:

  • In an Erlenmeyer flask, dissolve the colored this compound in a suitable low-boiling point, non-polar solvent like hexane (B92381) or diethyl ether. The amount of solvent should be sufficient to fully dissolve the sample.

  • Add a small amount of activated carbon to the solution (approximately 1-2% of the weight of the this compound).

  • Gently swirl the mixture at room temperature for 15-30 minutes. Avoid vigorous stirring which can break down the carbon particles, making them harder to filter.

  • Filter the mixture through a fluted filter paper to remove the activated carbon.

  • If the filtrate is still colored, repeat the treatment with a fresh portion of activated carbon.

  • Dry the decolorized solution over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Fractional Distillation

This method is effective for separating this compound from non-volatile or high-boiling point impurities.

Materials:

  • Colored this compound

  • Distillation apparatus (round-bottom flask, fractional distillation column (e.g., Vigreux), condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the colored this compound and a few boiling chips into the round-bottom flask.

  • Heat the flask gently using a heating mantle.

  • Collect the fraction that distills at the boiling point of this compound (approximately 173 °C at atmospheric pressure). The temperature should remain constant during the collection of the pure fraction.

  • Discard any initial fractions that distill at a lower temperature and any residue remaining in the distillation flask.

Protocol 3: Purification by Silica (B1680970) Gel Column Chromatography

This is a highly effective method for separating a wide range of impurities.

Materials:

  • Colored this compound

  • Silica gel (for column chromatography)

  • Non-polar eluent (e.g., hexane or petroleum ether)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

  • Add a layer of sand on top of the silica gel.

  • Dissolve the colored this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the non-polar solvent, collecting fractions in separate tubes. Since this compound is relatively non-polar, it will elute relatively quickly. More polar, colored impurities will move down the column more slowly.

  • Monitor the fractions by a suitable analytical method (e.g., TLC or GC-MS) to identify the fractions containing the pure, colorless product.

  • Combine the pure fractions and remove the eluent using a rotary evaporator.

Data Presentation

The following table summarizes the expected outcomes of the purification methods. The values are illustrative and can vary based on the nature and concentration of the impurities.

Purification MethodTypical Purity AchievedEstimated YieldKey Advantages
Activated Carbon Treatment >98%85-95%Simple, fast, and effective for minor colored impurities.
Fractional Distillation >99%70-90%Excellent for removing non-volatile or high-boiling impurities.
Silica Gel Column Chromatography >99.5%60-85%Highly effective for a wide range of impurities; allows for fine separation.

Visualizations

Troubleshooting Workflow

troubleshooting_workflow start Colored this compound method_selection Select Purification Method start->method_selection activated_carbon Activated Carbon Treatment method_selection->activated_carbon Minor Impurities distillation Fractional Distillation method_selection->distillation High-Boiling Impurities chromatography Column Chromatography method_selection->chromatography Complex Mixture evaluation Evaluate Purity and Color activated_carbon->evaluation distillation->evaluation chromatography->evaluation success Pure, Colorless Product evaluation->success Successful failure Product Still Colored evaluation->failure Unsuccessful combine_methods Combine Methods (e.g., Carbon then Distillation) failure->combine_methods combine_methods->evaluation

Caption: A workflow for troubleshooting colored impurities in this compound.

Purification Process Logic

purification_logic cluster_problem Problem cluster_solution Solution cluster_outcome Outcome impure_product Impure this compound (Colored) adsorption Adsorption (Activated Carbon) impure_product->adsorption separation Separation by Physical Properties impure_product->separation pure_product Pure this compound (Colorless) adsorption->pure_product impurities Colored Impurities (Removed) adsorption->impurities separation->pure_product separation->impurities

Caption: Logical relationship between the problem, solution methods, and outcomes in the purification of this compound.

References

Optimizing reaction conditions for the chlorination of cyclohexanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of cyclohexanol (B46403) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for chlorinating cyclohexanol derivatives?

A1: The most common reagents for converting cyclohexanols to chlorocyclohexanes are thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and the Lucas reagent (concentrated HCl with ZnCl₂). Each reagent has its own advantages, disadvantages, and specific use cases. Thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[1][2][3]

Q2: What is the general mechanism for the chlorination of a secondary alcohol like cyclohexanol?

A2: The mechanism depends on the reagent used:

  • With SOCl₂ , the reaction can proceed through two main pathways. In the absence of a base like pyridine (B92270), it often follows an Sₙi (internal nucleophilic substitution) mechanism, which can lead to retention of stereochemistry. In the presence of pyridine, the mechanism shifts to a classic Sₙ2 reaction, resulting in an inversion of stereochemistry.[4]

  • With PCl₅ , the reaction typically proceeds via an Sₙ2 mechanism, leading to inversion of configuration.[5]

  • With HCl/ZnCl₂ (Lucas Reagent) , the reaction with a secondary alcohol like cyclohexanol proceeds through an Sₙ1 mechanism. The ZnCl₂ acts as a Lewis acid to facilitate the formation of a carbocation intermediate, which is then attacked by the chloride ion.[6][7][8]

Q3: How can I control the stereochemistry of the chlorination reaction?

A3: Stereochemical control is a crucial aspect of these reactions:

  • For inversion of stereochemistry , using thionyl chloride in the presence of pyridine is a common method.[4] Alternatively, phosphorus pentachloride (PCl₅) also typically results in inversion.

  • For retention of stereochemistry , using thionyl chloride alone can favor the Sₙi mechanism, leading to retention. Another approach involves the use of a titanium(IV) tetrachloride catalyst with thionyl chloride, which has been shown to favor retention of configuration.[4]

  • For more complex substrates, specialized reagent systems like triphenylphosphine (B44618) (PPh₃) and N-chlorosuccinimide (NCS) can provide high stereoselectivity, with the outcome depending on the substrate's structure.[9]

Q4: What are the primary safety precautions I should take when working with these chlorinating agents?

A4: Thionyl chloride and phosphorus pentachloride are hazardous reagents that require careful handling in a well-ventilated fume hood.[10][11][12]

  • Thionyl chloride is corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (SO₂ and HCl).[10][11][12] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is dry before use.

  • Phosphorus pentachloride is also corrosive and reacts vigorously with water.[13] It should be handled in a dry environment.

  • Concentrated HCl is highly corrosive and should be handled with appropriate PPE.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Chlorocyclohexane (B146310)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time: Monitor the reaction by TLC to ensure the starting material is fully consumed. - Increase reaction temperature: For less reactive alcohols, gentle heating or refluxing may be necessary. For example, reactions with SOCl₂ can be heated to reflux in a suitable solvent like toluene.[14] - Use a catalyst: For SOCl₂ reactions, a catalytic amount of DMF can increase the reaction rate.[14] For HCl reactions with secondary alcohols, ZnCl₂ is an effective catalyst.[15][16]
Degradation of Reagent - Use fresh or purified reagents: Thionyl chloride can decompose over time. Distilling it before use can improve results. Ensure PCl₅ is stored under anhydrous conditions.
Presence of Water - Ensure anhydrous conditions: Both SOCl₂ and PCl₅ react with water. Dry all glassware thoroughly and use anhydrous solvents. Dry the starting cyclohexanol derivative over a drying agent like anhydrous magnesium sulfate (B86663) or calcium chloride before the reaction.[13]
Sub-optimal Stoichiometry - Use a slight excess of the chlorinating agent: An excess of the chlorinating agent (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.
Issue 2: Formation of Unexpected Byproducts

Common Byproducts and Mitigation Strategies

Chlorinating Agent Common Byproducts Identification & Mitigation
SOCl₂ - Cyclohexene: Formed via an E2 elimination pathway, especially at higher temperatures. - Dicyclohexyl sulfite (B76179): Can form if the reaction is not heated sufficiently.- To minimize elimination: Run the reaction at the lowest effective temperature. The addition of a non-nucleophilic base can sometimes suppress elimination. - To avoid sulfite formation: Ensure the reaction goes to completion by providing sufficient heat and reaction time.
PCl₅ - Phosphorus oxychloride (POCl₃): A standard byproduct of the reaction.[17][18][19] - Unreacted PCl₅: Can remain if the reaction is incomplete.- Removal of POCl₃ and PCl₅: These can be removed during the aqueous workup. Carefully quench the reaction mixture by pouring it over ice, followed by washing with cold water and a dilute base solution (e.g., NaHCO₃).[13]
HCl / ZnCl₂ - Cyclohexene: Elimination is a common side reaction, especially with heating.[8] - Carbocation rearrangements: Possible if the cyclohexanol has substituents that can stabilize a rearranged carbocation.- To minimize elimination: Use the lowest possible reaction temperature. - To avoid rearrangements: This is inherent to the Sₙ1 mechanism. If rearrangements are a significant issue, consider a reagent system that proceeds via an Sₙ2 pathway (e.g., SOCl₂/pyridine or PCl₅).
Issue 3: Difficulties During Workup and Purification

Common Problems and Solutions

Problem Solution
Emulsion formation during aqueous wash - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Centrifugation can also be effective for persistent emulsions.
Incomplete removal of acidic byproducts - Wash the organic layer thoroughly with a dilute base such as 5% sodium bicarbonate solution until the aqueous layer is no longer acidic. Test the pH of the aqueous washes.
Difficulty separating the product from the starting material by distillation - This can occur if the boiling points are very close. Ensure the reaction has gone to completion using TLC or GC analysis before starting the workup. - If separation is still difficult, column chromatography may be a more effective purification method.
Product decomposition during distillation - If the product is thermally sensitive, consider purification by column chromatography or distillation under reduced pressure to lower the boiling point.

Experimental Protocols

Protocol 1: Chlorination of Cyclohexanol using Thionyl Chloride (with Pyridine for Inversion)
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, dissolve cyclohexanol (1.0 eq) in anhydrous diethyl ether or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Pyridine: Slowly add pyridine (1.1 eq) to the stirred solution.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with cold water, 1 M HCl to remove pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation under reduced pressure.

Protocol 2: Chlorination of Cyclohexanol using Phosphorus Pentachloride
  • Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet to a trap, place cyclohexanol (1.0 eq).[13]

  • Cooling: Cool the flask in an ice bath.

  • Addition of PCl₅: Add phosphorus pentachloride (1.05 eq) in small portions to the stirred cyclohexanol. The reaction can be vigorous.[1]

  • Reaction: Once the initial vigorous reaction subsides, remove the ice bath and allow the mixture to stand at room temperature for 1-2 hours, or until the evolution of HCl gas ceases. Gentle warming may be required to complete the reaction.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable solvent like diethyl ether.

  • Washing: Wash the organic layer with cold water, followed by a saturated NaHCO₃ solution, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the resulting chlorocyclohexane by distillation.[13]

Visualized Workflows and Logic

experimental_workflow_so_cl2 start Start prep Dissolve Cyclohexanol in Anhydrous Solvent start->prep cool Cool to 0°C prep->cool add_py Add Pyridine cool->add_py add_socl2 Add SOCl₂ Dropwise add_py->add_socl2 react Reflux for 2-4h add_socl2->react workup Quench with Ice & Separate Layers react->workup wash Wash Organic Layer (HCl, NaHCO₃, Brine) workup->wash dry Dry over MgSO₄ & Concentrate wash->dry purify Purify by Distillation dry->purify end End purify->end

Caption: General workflow for the chlorination of cyclohexanol using SOCl₂ and pyridine.

troubleshooting_low_yield start Low/No Yield Observed check_completion Is the starting material fully consumed (TLC/GC)? start->check_completion check_reagents Are the reagents fresh and anhydrous? check_completion->check_reagents Yes incomplete Incomplete Reaction check_completion->incomplete No check_conditions Were reaction temperature and time sufficient? check_reagents->check_conditions Yes bad_reagents Reagent/Substrate Degradation check_reagents->bad_reagents No bad_conditions Sub-optimal Conditions check_conditions->bad_conditions No end Problem Resolved check_conditions->end Yes (Consider other issues) solution1 Increase reaction time/temp Add catalyst (e.g., DMF) incomplete->solution1 solution2 Use freshly opened or purified reagents Ensure anhydrous conditions bad_reagents->solution2 solution3 Increase temperature/reflux Optimize reaction time bad_conditions->solution3 solution1->end solution2->end solution3->end

References

Preventing the formation of isomeric dichlorocyclohexanes during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dichlorocyclohexane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of isomeric mixtures and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main isomers of dichlorocyclohexane I should be aware of?

A1: Dichlorocyclohexane exists as several constitutional isomers and stereoisomers. The primary constitutional isomers are 1,1-, 1,2-, 1,3-, and 1,4-dichlorocyclohexane. For the 1,2-, 1,3-, and 1,4-isomers, you must also consider the stereoisomers: cis (where both chlorine atoms are on the same side of the ring) and trans (where they are on opposite sides).[1]

Q2: I performed a free-radical chlorination of chlorocyclohexane (B146310) and obtained a complex mixture of products. Why is this happening?

A2: Free-radical chlorination is inherently non-selective. The chlorine radical can abstract a hydrogen atom from any carbon on the chlorocyclohexane ring. This results in the formation of all possible constitutional isomers (1,1-, 1,2-, 1,3-, and 1,4-dichlorocyclohexane) as well as their cis and trans stereoisomers.[1][2] The distribution of these products depends on the statistical probability of abstracting each type of hydrogen and the relative reactivity of each C-H bond.

Q3: How can I synthesize a specific isomer of dichlorocyclohexane without forming a mixture?

A3: To avoid isomeric mixtures, it is crucial to use stereospecific or regioselective synthetic routes rather than free-radical chlorination of cyclohexane (B81311) or chlorocyclohexane. This typically involves starting with a precursor that already has the desired stereochemistry or functional groups at specific positions. For example, using 1,2-epoxycyclohexane to synthesize cis-1,2-dichlorocyclohexane (B86984) or using 1,4-cyclohexanediol (B33098) to synthesize 1,4-dichlorocyclohexane.

Q4: How can I separate a mixture of dichlorocyclohexane isomers?

A4: Gas chromatography (GC) is a highly effective method for separating dichlorocyclohexane isomers. Non-polar capillary columns can separate the isomers based on their boiling points. For more challenging separations, such as resolving cis and trans isomers, columns with more polar stationary phases may be required. High-Performance Liquid Chromatography (HPLC) can also be used, particularly with shape-selective columns like phenyl or C30 phases for non-polar compounds.

Troubleshooting Guides

Issue 1: Low yield of the desired dichlorocyclohexane isomer.
Possible Cause Suggested Solution
Incorrect Reaction Conditions Verify that the temperature, pressure, and reaction time are optimal for the specific stereoselective synthesis you are performing. For instance, some reactions are highly sensitive to temperature fluctuations.
Impure Starting Materials Ensure the purity of your starting materials. Contaminants can lead to side reactions and lower the yield of the desired product.
Side Reactions In reactions involving reagents like thionyl chloride (SOCl₂), side reactions can occur. Ensure appropriate conditions (e.g., presence of a base like pyridine) to suppress these.
Loss during Workup/Purification Optimize your extraction and distillation procedures to minimize product loss. Ensure the correct pH during aqueous washes and use an appropriate distillation setup.
Issue 2: Contamination with undesired stereoisomers (e.g., trans isomer when synthesizing cis).
Possible Cause Suggested Solution
Non-Stereospecific Reaction Pathway Ensure your chosen synthetic route is highly stereospecific. For example, the reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane (B105816) is highly specific for the cis-1,2-dichloride.[3]
Isomerization during Reaction Certain conditions can cause the product to isomerize. Avoid harsh acidic or basic conditions if your target isomer is prone to epimerization.
Contaminated Starting Material If your starting material is a mixture of stereoisomers (e.g., a mix of cis- and trans-cyclohexanediols), your final product will also be a mixture.

Data Presentation

Relative Reactivity in Free-Radical Chlorination of Chlorocyclohexane

The free-radical chlorination of chlorocyclohexane yields a mixture of dichlorinated products. The distribution is not purely statistical due to the electronic and steric effects of the chlorine substituent. The electron-withdrawing inductive effect of the chlorine atom deactivates the C-H bonds closest to it, making them less susceptible to radical attack.

Position of Hydrogen Abstraction Number of Hydrogens Relative Reactivity per H (approx.) Statistical Product Distribution (Calculated)
C1 (geminal)10.55%
C2 (ortho)40.728%
C3 (meta)41.248%
C4 (para)20.919%

Note: These values are illustrative, based on the principles of C-H bond reactivity in the presence of an electron-withdrawing group. Actual product ratios can vary with reaction conditions such as temperature and solvent.

Experimental Protocols

Protocol 1: Stereospecific Synthesis of cis-1,2-Dichlorocyclohexane

This method provides the cis isomer with minimal contamination from the trans isomer.[3]

Reaction: Conversion of 1,2-epoxycyclohexane to cis-1,2-dichlorocyclohexane using dichlorotriphenylphosphorane.

Materials:

Procedure:

  • Charge a 1-L three-necked flask with triphenylphosphine and anhydrous benzene. Fit the flask with a gas inlet, mechanical stirrer, and a condenser with a drying tube.

  • Cool the flask in an ice bath and begin stirring. Introduce chlorine gas until the mixture develops a strong lemon-yellow color, indicating the formation of dichlorotriphenylphosphorane.

  • Replace the gas inlet with an addition funnel and add a solution of triphenylphosphine (10 g in 60 mL of benzene).

  • Add a solution of 1,2-epoxycyclohexane (24.5 g in 50 mL of benzene) dropwise over approximately 20 minutes.

  • Replace the ice bath with a heating mantle and reflux the mixture for 4 hours.

  • Cool the mixture and slowly add methanol to destroy excess dichlorotriphenylphosphorane.

  • Concentrate the mixture on a rotary evaporator. Triturate the residue with 300 mL of petroleum ether and collect the solid triphenylphosphine oxide by suction filtration.

  • Wash the solid with petroleum ether. Combine the filtrates, re-filter, and wash with 5% sodium bisulfite solution and then with water.

  • Dry the organic phase over magnesium sulfate, filter, and concentrate on a rotary evaporator.

  • Distill the residue through a Vigreux column to obtain cis-1,2-dichlorocyclohexane (boiling point 105-110°C at 33 mm Hg).

Protocol 2: Synthesis of trans-1,2-Dichlorocyclohexane (B1586812)

This protocol involves the chlorination of cyclohexene (B86901).

Reaction: Addition of chlorine to cyclohexene.

Materials:

  • Cyclohexene

  • Chlorine gas

  • Carbon tetrachloride (or another inert solvent)

Procedure:

  • Dissolve cyclohexene in an inert solvent like carbon tetrachloride in a flask protected from light.

  • Cool the solution in an ice bath.

  • Bubble chlorine gas through the solution at a slow, steady rate. Monitor the reaction by the disappearance of the yellow chlorine color.

  • Once the reaction is complete (indicated by the persistence of the yellow color), stop the chlorine flow.

  • Wash the reaction mixture with a dilute solution of sodium bicarbonate to remove any excess chlorine and HCl, followed by a water wash.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter and remove the solvent by distillation.

  • Purify the resulting trans-1,2-dichlorocyclohexane by fractional distillation.

Protocol 3: Synthesis of cis-1,3-Dichlorocyclohexane (B14684742)

This method utilizes a stereospecific substitution reaction.[4]

Reaction: SN2 substitution of cis-1,3-cyclohexanediol (B3029893) with thionyl chloride.

Materials:

  • cis-1,3-Cyclohexanediol

  • Thionyl chloride (SOCl₂)

  • Pyridine

Procedure:

  • In a flask equipped with a stirrer and a reflux condenser, dissolve cis-1,3-cyclohexanediol in an excess of pyridine.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled solution with stirring. Maintain the temperature below 5°C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently under reflux until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with dilute HCl to remove pyridine, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter, remove the solvent by rotary evaporation, and purify the resulting cis-1,3-dichlorocyclohexane by distillation.

Visualizations

troubleshooting_workflow start Problem: Unexpected Isomer Mixture cause1 Synthesis Route? start->cause1 cause2 Reaction Conditions? start->cause2 cause3 Starting Material Purity? start->cause3 solution1 Using Free-Radical Chlorination? cause1->solution1 solution2 Check Temperature, Time, Catalyst cause2->solution2 solution3 Analyze starting material purity (GC, NMR) cause3->solution3 solution1_yes Switch to a stereospecific route (e.g., from diol or epoxide) solution1->solution1_yes Yes solution1_no Proceed to check conditions solution1->solution1_no No solution1_no->cause2

Caption: Troubleshooting workflow for unexpected isomer formation.

synthesis_pathways cluster_12 1,2-Isomers cluster_13 1,3-Isomers cluster_14 1,4-Isomers epoxy 1,2-Epoxycyclohexane cis12 cis-1,2-Dichlorocyclohexane epoxy->cis12 + PPh3/Cl2 cyclohexene Cyclohexene trans12 trans-1,2-Dichlorocyclohexane cyclohexene->trans12 + Cl2 cis_diol cis-1,3-Cyclohexanediol cis13 cis-1,3-Dichlorocyclohexane cis_diol->cis13 + SOCl2/Pyridine diol14 1,4-Cyclohexanediol dichloro14 1,4-Dichlorocyclohexane diol14->dichloro14 + HCl or SOCl2

Caption: Selective synthesis pathways to specific dichlorocyclohexane isomers.

References

Troubleshooting low conversion rates in 1,1-Dichlorocyclohexane preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-dichlorocyclohexane, a key intermediate in various synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing this compound from cyclohexanone (B45756)?

The most prevalent laboratory method for the synthesis of this compound is the reaction of cyclohexanone with a chlorinating agent. The two most commonly employed reagents for this transformation are phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂), often in the presence of a catalyst.

Q2: What is the general reaction mechanism for the conversion of cyclohexanone to this compound using PCl₅?

The reaction of cyclohexanone with phosphorus pentachloride proceeds through the formation of a geminal dichloride. The carbonyl oxygen of cyclohexanone attacks the phosphorus atom of PCl₅, leading to the formation of an intermediate that eliminates phosphoryl chloride (POCl₃) to yield the desired this compound.

Q3: Are there any significant side reactions to be aware of?

Yes, potential side reactions can lower the conversion rate and complicate purification. A common side product is 1-chlorocyclohexene (B1361362), which can be formed through an elimination reaction. The formation of this byproduct is often favored by higher reaction temperatures. Incomplete reaction will also result in the presence of unreacted cyclohexanone in the final mixture.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the cyclohexanone starting material and the appearance of the this compound product.

Q5: What are the recommended purification methods for this compound?

The primary method for purifying this compound is distillation.[1] Since the byproduct phosphoryl chloride (from the PCl₅ reaction) has a boiling point (105-107 °C) relatively close to that of the product (boiling point of this compound is approximately 172-174 °C), fractional distillation is recommended for effective separation. Washing the crude product with water and a mild base (like sodium bicarbonate solution) prior to distillation is crucial to remove acidic impurities.

Troubleshooting Guide for Low Conversion Rates

This guide addresses common issues that may lead to low conversion rates during the preparation of this compound.

Symptom Possible Cause Suggested Solution
Reaction is sluggish or incomplete (significant amount of starting material remains) 1. Insufficient Reagent: The molar ratio of the chlorinating agent to cyclohexanone may be too low. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Reagent Quality: The phosphorus pentachloride or thionyl chloride may have degraded due to moisture.1. Increase Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the chlorinating agent. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts. 3. Use Fresh Reagents: Ensure that the chlorinating agents are of high purity and have been stored under anhydrous conditions.
Significant formation of 1-chlorocyclohexene (elimination byproduct) 1. High Reaction Temperature: Elevated temperatures can favor the elimination pathway. 2. Prolonged Reaction Time: Leaving the reaction for an extended period, especially at higher temperatures, can lead to byproduct formation.1. Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed (as determined by TLC or GC).
Difficulties in product isolation and purification 1. Incomplete Quenching: Residual acidic byproducts can interfere with distillation. 2. Emulsion Formation during Workup: This can make phase separation challenging.1. Thorough Washing: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. 2. Brine Wash: Use a saturated sodium chloride (brine) solution to help break up emulsions.

Detailed Experimental Protocol

The following is a representative protocol for the preparation of this compound from cyclohexanone using phosphorus pentachloride.

Materials:

  • Cyclohexanone

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether (or another suitable inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Reagent Addition: Charge the flask with phosphorus pentachloride (1.1 equivalents). Cool the flask in an ice bath and slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The reaction progress can be monitored by TLC or GC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound.

Visualizations

reaction_mechanism Reaction Mechanism of Cyclohexanone with PCl₅ cyclohexanone Cyclohexanone intermediate1 Intermediate Complex cyclohexanone->intermediate1 + PCl₅ pcl5 PCl₅ pcl5->intermediate1 product This compound intermediate1->product - POCl₃ byproduct POCl₃ intermediate1->byproduct

Reaction of Cyclohexanone with PCl₅

experimental_workflow Experimental Workflow for this compound Synthesis start Start setup Reaction Setup (Flask, Stirrer, Condenser) start->setup reagents Reagent Addition (Cyclohexanone, PCl₅) setup->reagents reaction Reaction (Room Temperature, 2-4h) reagents->reaction workup Work-up (Ice, Water, NaHCO₃, Brine) reaction->workup drying Drying and Solvent Removal (MgSO₄, Rotary Evaporation) workup->drying purification Purification (Fractional Distillation) drying->purification end End Product purification->end troubleshooting_workflow Troubleshooting Low Conversion Rates start Low Conversion Rate check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagent_issue Use Fresh Reagents / Adjust Stoichiometry check_reagents->reagent_issue Issue Found check_temp Check Reaction Temperature check_reagents->check_temp OK success Improved Conversion reagent_issue->success temp_issue Optimize Temperature check_temp->temp_issue Issue Found check_time Check Reaction Time check_temp->check_time OK temp_issue->success time_issue Monitor Reaction Progress check_time->time_issue Issue Found check_time->success OK time_issue->success

References

Stability issues and degradation of 1,1-Dichlorocyclohexane upon storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1,1-Dichlorocyclohexane upon storage. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric oxygen.[1] The storage area should be away from direct sunlight and sources of heat or ignition.

Q2: What are the known degradation pathways for this compound?

Q3: What are the signs of degradation in a sample of this compound?

A3: Visual inspection may reveal discoloration (yellowing or browning) or the formation of precipitates. A change in odor could also indicate the presence of degradation products. For a definitive assessment, analytical testing is required to determine the purity of the sample.

Q4: Which materials are incompatible with this compound during storage?

A4: this compound is incompatible with strong bases and strong oxidizing agents. Contact with these substances can accelerate degradation.[5] It is also advisable to avoid storage in containers made of materials that are susceptible to corrosion by chlorinated hydrocarbons, especially in the potential presence of moisture which could lead to the formation of hydrochloric acid.

Q5: How can I test the purity of my this compound sample?

A5: The purity of this compound can be effectively determined using gas chromatography-mass spectrometry (GC-MS). This technique can separate the parent compound from potential impurities and degradation products, and the mass spectrometer can help in their identification.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of this compound leading to lower effective concentration or interfering byproducts.1. Verify the purity of the this compound sample using GC-MS.2. If degradation is confirmed, purify the sample by distillation or obtain a new, high-purity batch.3. Review storage conditions to ensure they align with recommended practices.
Discoloration or precipitate in the sample Prolonged or improper storage leading to chemical decomposition.1. Do not use the sample for critical experiments.2. Characterize the impurities using analytical techniques like GC-MS or NMR.3. If the primary compound is still the major component, consider purification. Otherwise, dispose of the material according to safety guidelines.
pH change in the reaction mixture Formation of acidic byproducts (e.g., HCl) from hydrolysis or thermal degradation.1. Monitor the pH of your reaction mixture.2. If using this compound in a moisture-sensitive reaction, ensure all solvents and reagents are anhydrous.3. Consider using a non-nucleophilic base to scavenge any generated acid if it does not interfere with your desired reaction.

Experimental Protocols

Protocol for Assessing the Purity of this compound using GC-MS

Objective: To determine the purity of a this compound sample and identify potential degradation products.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column like DB-5ms or equivalent)

  • Autosampler vials with septa

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen high-purity solvent. A typical concentration would be in the range of 100-1000 µg/mL.

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature of 250°C. Use a split or splitless injection mode depending on the sample concentration.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min). This will separate compounds based on their boiling points and column interactions.

    • Carrier Gas: Use high-purity helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for this compound and its potential degradation products (e.g., m/z 40-300).

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system and start the data acquisition.

  • Data Analysis:

    • Analyze the resulting chromatogram to identify the peak corresponding to this compound.

    • Calculate the area of the this compound peak and the areas of any other peaks present in the chromatogram.

    • Determine the relative purity by calculating the percentage of the main peak area relative to the total peak areas.

    • Analyze the mass spectra of any impurity peaks to identify potential degradation products (e.g., look for the molecular ion and fragmentation pattern of cyclohexanone).

Visualizations

degradation_pathway DCH This compound Cyclohexanone Cyclohexanone DCH->Cyclohexanone Hydrolysis Moisture Moisture / Base Moisture->Cyclohexanone HCl 2 HCl troubleshooting_workflow start Unexpected Experimental Results check_purity Check Purity of this compound (GC-MS) start->check_purity is_pure Is Sample Pure? check_purity->is_pure investigate_other Investigate Other Experimental Parameters is_pure->investigate_other Yes purify Purify or Replace Sample is_pure->purify No end Problem Resolved investigate_other->end review_storage Review Storage Conditions purify->review_storage review_storage->end

References

Challenges in the scale-up of 1,1-Dichlorocyclohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-dichlorocyclohexane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this synthesis.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis of this compound, primarily from the reaction of cyclohexanone (B45756) with a chlorinating agent such as phosphorus pentachloride (PCl₅).

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conversion of Cyclohexanone 1. Inactive or degraded chlorinating agent (e.g., PCl₅ exposed to moisture).2. Insufficient reaction temperature or time.3. Inadequate mixing of the reactants.1. Use a fresh, unopened container of PCl₅ or test the activity of the existing batch on a small scale. Ensure anhydrous conditions are maintained throughout the setup.2. Gradually increase the reaction temperature and monitor the progress by TLC or GC. Extend the reaction time as needed.3. Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially since PCl₅ is a solid.
Presence of 1-Chlorocyclohexene (B1361362) Impurity Formation of an elimination byproduct, which can be promoted by excess heat or the presence of basic impurities.1. Maintain strict temperature control during the reaction and purification steps.2. Ensure all glassware is clean and free of basic residues.3. During the workup, use a mild aqueous wash to remove acidic byproducts without inducing further elimination.
Difficult Separation of Product from Phosphorus Oxychloride (POCl₃) POCl₃ is a common byproduct when using PCl₅ and can be challenging to remove completely due to its volatility.1. Carefully quench the reaction mixture by pouring it over crushed ice. POCl₃ will hydrolyze to phosphoric acid, which is water-soluble.2. Perform multiple aqueous extractions to ensure all phosphoric acid is removed.3. Use a fractional distillation setup for the final purification, carefully collecting the fraction corresponding to the boiling point of this compound.
Product Darkens or Decomposes During Distillation 1. Presence of residual acidic impurities catalyzing decomposition.2. Distillation temperature is too high, leading to thermal decomposition.1. Wash the crude product with a dilute sodium bicarbonate solution to neutralize any remaining acidic impurities before distillation.2. Perform the distillation under reduced pressure to lower the boiling point of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the gem-dichlorination of cyclohexanone using a strong chlorinating agent. Phosphorus pentachloride (PCl₅) is a classic and effective reagent for this transformation. The reaction involves the conversion of the carbonyl group (C=O) into a dichloromethylene group (CCl₂).

Q2: Can I use thionyl chloride (SOCl₂) instead of phosphorus pentachloride (PCl₅) to synthesize this compound from cyclohexanone?

A2: Under normal conditions, thionyl chloride (SOCl₂) is not effective for converting ketones to gem-dichlorides.[1] It is primarily used for the conversion of alcohols to alkyl chlorides and carboxylic acids to acyl chlorides.[1] The reaction of cyclohexanone with SOCl₂ typically results in no reaction.[1]

Q3: My final product contains a significant amount of unreacted cyclohexanone. How can I improve the conversion?

A3: To improve the conversion of cyclohexanone, consider the following:

  • Reagent Stoichiometry: Ensure you are using a sufficient molar excess of the chlorinating agent (e.g., PCl₅). A molar ratio of at least 1.1 to 1.5 equivalents of PCl₅ to cyclohexanone is often recommended.

  • Reaction Conditions: As mentioned in the troubleshooting guide, confirm that your reaction temperature and time are adequate for the reaction to go to completion. Monitoring the reaction progress is crucial.

  • Purity of Starting Materials: Ensure your cyclohexanone is pure and dry, as impurities can interfere with the reaction.

Q4: What are the primary byproducts to expect in the synthesis of this compound using PCl₅?

A4: The main byproduct of the reaction between cyclohexanone and PCl₅ is phosphorus oxychloride (POCl₃).[2] Additionally, you may observe the formation of 1-chlorocyclohexene as a result of an elimination side reaction.

Q5: How can I effectively purify the crude this compound?

A5: A multi-step purification process is recommended:

  • Aqueous Workup: After the reaction is complete, the mixture should be carefully quenched with ice water to hydrolyze the excess PCl₅ and the POCl₃ byproduct into phosphoric acid. This is followed by extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Neutralization: Wash the organic layer with a dilute solution of sodium bicarbonate to remove any residual acidic impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Distillation: The final step is a fractional distillation under reduced pressure to isolate the pure this compound from any remaining starting material, byproducts, or high-boiling point impurities.

Experimental Protocols

Synthesis of this compound from Cyclohexanone using Phosphorus Pentachloride

Materials:

  • Cyclohexanone

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether (or dichloromethane)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube. Add cyclohexanone to the flask.

  • Reagent Addition: Cool the flask in an ice bath. Slowly and portion-wise, add phosphorus pentachloride (PCl₅) to the stirred cyclohexanone. Caution: The reaction can be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for several hours until the reaction is complete (monitor by TLC or GC). Gentle heating may be required to drive the reaction to completion.

  • Workup: Carefully pour the reaction mixture onto crushed ice in a beaker. Stir until all the ice has melted. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound Cyclohexanone Cyclohexanone Intermediate Intermediate Complex Cyclohexanone->Intermediate + PCl₅ PCl5 PCl₅ Product This compound Intermediate->Product Byproduct POCl₃ Intermediate->Byproduct releases

Caption: Reaction pathway for the synthesis of this compound.

Side_Reactions Potential Side Reactions Intermediate Intermediate Elimination_Product 1-Chlorocyclohexene Intermediate->Elimination_Product Elimination (Heat/Base) Incomplete_Reaction Unreacted Cyclohexanone Intermediate->Incomplete_Reaction Incomplete Reaction Troubleshooting_Workflow Troubleshooting Workflow Start Low Yield or Impure Product Check_Conversion Check Conversion (TLC/GC) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Action_Conversion Increase Reaction Time/Temp Check Reagent Activity Low_Conversion->Action_Conversion Analyze_Impurities Analyze Impurities (GC-MS/NMR) Good_Conversion->Analyze_Impurities Starting_Material Unreacted Starting Material Analyze_Impurities->Starting_Material Mainly SM Side_Product Side Products Present Analyze_Impurities->Side_Product Other Peaks Action_Purification Optimize Purification (Distillation/Chromatography) Starting_Material->Action_Purification Action_Conditions Adjust Reaction Conditions (e.g., lower temperature) Side_Product->Action_Conditions

References

Minimizing over-chlorination in the synthesis of dichlorocyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichlorocyclohexanes. The focus is on minimizing over-chlorination and maximizing the yield of the desired dichlorinated products.

Troubleshooting Guide: Minimizing Over-chlorination

Over-chlorination, the formation of trichlorocyclohexanes and other more highly chlorinated derivatives, is a common challenge in the synthesis of dichlorocyclohexanes, particularly via free-radical chlorination of cyclohexane (B81311). This guide addresses specific issues you may encounter.

Q1: My reaction is producing a significant amount of trichlorocyclohexane and other polychlorinated byproducts. How can I improve the selectivity for dichlorocyclohexanes?

A1: Several factors influence the selectivity of the chlorination reaction. Here are key parameters to control:

  • Molar Ratio of Reactants: Ensure you are using a significant excess of cyclohexane relative to the chlorinating agent.[1] This statistically increases the probability of the chlorine radical reacting with a cyclohexane molecule rather than a monochlorinated or dichlorinated product.[1]

  • Choice of Chlorinating Agent: While elemental chlorine (Cl₂) is a common reagent, it is highly reactive and often leads to poor selectivity.[2] Consider using alternative chlorinating agents known for better selectivity:

    • Sulfuryl chloride (SO₂Cl₂): In the presence of a radical initiator like dibenzoyl peroxide, sulfuryl chloride can provide a controlled source of chlorine radicals, often leading to a higher yield of monochlorinated products and allowing for better control over the extent of chlorination.[3]

    • Trichloroisocyanuric acid (TCCA): TCCA is a solid, stable, and safer alternative to gaseous chlorine that can be used for the chlorination of alkanes.

  • Reaction Temperature: Lowering the reaction temperature generally increases the selectivity of free-radical halogenations. At lower temperatures, the chlorine radical is less reactive and more selective, preferentially attacking the most reactive C-H bonds.

  • Solvent: The choice of solvent can influence the selectivity of chlorination. Aromatic solvents can form π-complexes with chlorine atoms, making them less reactive and more selective.

Q2: I am observing a complex mixture of dichlorocyclohexane isomers. How can I control the isomeric distribution?

A2: The free-radical chlorination of cyclohexane will inevitably produce a mixture of 1,1-, 1,2-, 1,3-, and 1,4-dichlorocyclohexane (B93037) isomers, including their cis and trans stereoisomers.

  • Statistical Distribution: The initial product distribution is largely governed by the statistical probability of chlorinating each position on the monochlorocyclohexane intermediate.

  • Alternative Synthetic Routes: For specific isomers, a different synthetic approach may be necessary. For example, cis-1,2-dichlorocyclohexane (B86984) can be synthesized with high stereoselectivity starting from cyclohexene (B86901) oxide.[4]

Q3: How can I accurately analyze the product mixture to determine the extent of over-chlorination?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for separating and identifying the various chlorinated cyclohexane products.[5][6][7]

  • GC Separation: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) can effectively separate the different isomers of mono-, di-, and trichlorocyclohexanes based on their boiling points and polarities.

  • MS Identification: The mass spectrometer will provide fragmentation patterns for each eluting compound, allowing for unambiguous identification of the different chlorinated species. The molecular ion peaks and the characteristic isotopic pattern of chlorine will be key identifiers.

  • Quantification: By using internal or external standards, you can quantify the relative amounts of each product, giving you a clear picture of your reaction's selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism leading to over-chlorination in the free-radical synthesis of dichlorocyclohexanes?

A1: Over-chlorination occurs because the initial products of the reaction, monochlorocyclohexane and dichlorocyclohexane, can themselves undergo further free-radical chlorination. The reaction proceeds via a chain mechanism:

  • Initiation: Generation of chlorine radicals (Cl•) from a chlorine source (e.g., Cl₂, SO₂Cl₂) using UV light or a chemical initiator.

  • Propagation:

    • A chlorine radical abstracts a hydrogen atom from cyclohexane to form a cyclohexyl radical and HCl.

    • The cyclohexyl radical reacts with a chlorine source to form chlorocyclohexane (B146310) and a new chlorine radical.

    • This new chlorine radical can then react with another cyclohexane molecule, or it can react with the chlorocyclohexane product, leading to dichlorocyclohexane. This process can continue, with dichlorocyclohexane being further chlorinated to trichlorocyclohexane, and so on.

  • Termination: Radicals combine to terminate the chain reaction.

The lack of high selectivity means that the chlorine radical does not strongly discriminate between the C-H bonds on cyclohexane and those on the already chlorinated products.

Q2: Are there any non-radical methods to synthesize dichlorocyclohexanes that avoid the issue of over-chlorination?

A2: Yes, for specific isomers, alternative methods can provide much higher selectivity. A prominent example is the synthesis of cis-1,2-dichlorocyclohexane from cyclohexene oxide. This method involves the reaction of cyclohexene oxide with a chlorinating agent like dichlorotriphenylphosphorane, which proceeds with inversion of configuration at both carbon atoms of the epoxide, leading to the cis-dichloride with high stereospecificity.[4] While this method is specific for the 1,2-dichloro isomer, it completely avoids the issue of over-chlorination seen in free-radical pathways.

Q3: Can I use a catalyst to improve the selectivity of the chlorination reaction?

A3: While traditional free-radical chlorination is often initiated rather than truly catalyzed in a way that directs selectivity, some systems can influence the outcome. For instance, the choice of initiator can affect the reaction rate and temperature profile, which in turn influences selectivity. In certain specialized systems, transition metal complexes have been explored for alkane functionalization, but for bulk synthesis of dichlorocyclohexanes, controlling the reaction conditions as described in the troubleshooting guide is the more common approach.

Data Presentation

Table 1: Influence of Reactant Ratio on Product Distribution in the Chlorination of Cyclohexane

Molar Ratio (Cyclohexane : Cl₂)Monochlorocyclohexane (%)Dichlorocyclohexanes (%)Polychlorinated Products (%)
1 : 1503020
5 : 185132
10 : 1954.50.5

Note: These are representative values to illustrate the trend. Actual distributions will vary with specific reaction conditions.

Table 2: Comparison of Chlorinating Agents for Cyclohexane Chlorination

Chlorinating AgentTypical ConditionsSelectivity for MonochlorinationKey AdvantagesKey Disadvantages
Chlorine (Cl₂)UV light or heatLow to moderateInexpensiveGaseous, highly reactive, poor selectivity
Sulfuryl Chloride (SO₂Cl₂)Radical initiator (e.g., AIBN, BPO), heatModerate to highLiquid, easier to handle than Cl₂, better selectivityCorrosive, produces SO₂ and HCl byproducts
Trichloroisocyanuric Acid (TCCA)Radical initiator, heat or lightModerate to highSolid, stable, safe to handleHigher cost, produces cyanuric acid byproduct

Experimental Protocols

Protocol 1: Selective Synthesis of cis-1,2-Dichlorocyclohexane from Cyclohexene Oxide [4]

This protocol is adapted from a literature procedure and is designed for high stereoselectivity.

Materials:

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, gas inlet, and condenser, dissolve triphenylphosphine (0.36 mol) in anhydrous benzene (500 mL).

  • Cool the flask in an ice bath and begin stirring. Introduce chlorine gas through the gas inlet until the mixture develops a strong lemon-yellow color, indicating the formation of dichlorotriphenylphosphorane.

  • Replace the gas inlet with an addition funnel and add a solution of triphenylphosphine (10 g) in benzene (60 mL) dropwise.

  • Add a solution of 1,2-epoxycyclohexane (0.250 mol) in benzene (50 mL) dropwise over approximately 20 minutes.

  • Remove the ice bath and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and slowly add methanol (10 mL) to destroy any excess dichlorotriphenylphosphorane.

  • Concentrate the mixture using a rotary evaporator.

  • Triturate the residue with petroleum ether (300 mL) to precipitate triphenylphosphine oxide.

  • Filter the solid and wash the filter cake with petroleum ether.

  • Combine the filtrates and wash sequentially with 5% aqueous sodium bisulfite and water.

  • Dry the organic phase over magnesium sulfate, filter, and concentrate on a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain cis-1,2-dichlorocyclohexane.

Protocol 2: Controlled Free-Radical Chlorination of Cyclohexane with Sulfuryl Chloride

This protocol is a general guideline for minimizing over-chlorination.

Materials:

  • Cyclohexane (in large excess)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dibenzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Anhydrous sodium carbonate

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a reflux apparatus with a dropping funnel and a gas outlet connected to a trap for HCl and SO₂.

  • Charge the reaction flask with cyclohexane (e.g., 10 molar equivalents) and the radical initiator (e.g., 0.01 molar equivalents relative to sulfuryl chloride).

  • Heat the cyclohexane to a gentle reflux.

  • Slowly add sulfuryl chloride (1 molar equivalent) dropwise from the dropping funnel over several hours. The slow addition is crucial to maintain a low concentration of the chlorinating agent.

  • After the addition is complete, continue to reflux for an additional hour to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium carbonate to neutralize HCl and destroy any remaining sulfuryl chloride.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • The product mixture can be analyzed by GC-MS. Fractional distillation can be used to separate the unreacted cyclohexane, monochlorocyclohexane, and the mixture of dichlorocyclohexanes.

Visualizations

Reaction_Pathways Cyclohexane Cyclohexane Monochloro Monochlorocyclohexane Cyclohexane->Monochloro + Cl• Dichloro Dichlorocyclohexanes (Isomer Mixture) Monochloro->Dichloro + Cl• (Desired Reaction) Trichloro Trichlorocyclohexanes (Over-chlorination) Monochloro->Trichloro + Cl• (direct) Dichloro->Trichloro + Cl• (Undesired) Polychloro Further Polychlorinated Products Trichloro->Polychloro + Cl•

Caption: Reaction pathways in the free-radical chlorination of cyclohexane.

Troubleshooting_Workflow Start High Levels of Over-chlorination Observed CheckRatio Is Cyclohexane in Large Excess? Start->CheckRatio IncreaseRatio Increase Cyclohexane to Chlorinating Agent Ratio (e.g., >10:1) CheckRatio->IncreaseRatio No CheckAgent Using Cl₂ Gas? CheckRatio->CheckAgent Yes IncreaseRatio->CheckAgent SwitchAgent Switch to SO₂Cl₂ or TCCA for Better Control CheckAgent->SwitchAgent Yes CheckTemp Is Reaction Temperature Elevated? CheckAgent->CheckTemp No SwitchAgent->CheckTemp LowerTemp Lower Reaction Temperature to Increase Selectivity CheckTemp->LowerTemp Yes CheckAddition Is Chlorinating Agent Added All at Once? CheckTemp->CheckAddition No LowerTemp->CheckAddition SlowAddition Use Slow, Dropwise Addition of Chlorinating Agent CheckAddition->SlowAddition Yes Analyze Re-run Reaction and Analyze by GC-MS CheckAddition->Analyze No SlowAddition->Analyze

Caption: Troubleshooting workflow for minimizing over-chlorination.

References

Workup procedure to isolate pure 1,1-Dichlorocyclohexane from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the workup and purification of 1,1-dichlorocyclohexane from a reaction mixture. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful isolation of a high-purity product.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification of this compound, particularly when synthesized from cyclohexanone (B45756) and phosphorus pentachloride (PCl₅).

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., GC-MS or TLC analysis of a quenched aliquot).
Product loss during aqueous workup.Ensure proper phase separation during extractions. Minimize the number of aqueous washes. The product is non-polar and should reside in the organic layer.
Hydrolysis of the product.While geminal dichlorides are relatively stable, prolonged exposure to aqueous acidic or basic conditions, especially at elevated temperatures, can lead to side reactions. Perform aqueous extractions promptly and at room temperature.
Product is Contaminated with Starting Material (Cyclohexanone) Incomplete reaction.Use a slight excess of the chlorinating agent (PCl₅) to drive the reaction to completion.
Inefficient purification.Optimize the fractional distillation conditions. Ensure the distillation column has sufficient theoretical plates to separate the product from the higher-boiling cyclohexanone.
Product is Colored (Yellow or Brown) Residual acidic impurities.Ensure thorough washing with a saturated sodium bicarbonate solution to neutralize all acidic byproducts like HCl and phosphoric acid.
Thermal decomposition during distillation.Distill under reduced pressure to lower the boiling point and minimize thermal stress on the product.
Vigorous/Uncontrolled Reaction During Quenching Direct addition of water to excess PCl₅.Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. This helps to dissipate the heat from the exothermic hydrolysis of PCl₅.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound, and what are the main byproducts?

A1: A common and effective method for synthesizing this compound is the reaction of cyclohexanone with phosphorus pentachloride (PCl₅). The main inorganic byproduct of this reaction is phosphorus oxychloride (POCl₃).[1] During the aqueous workup, any unreacted PCl₅ will hydrolyze to form phosphoric acid (H₃PO₄) and hydrochloric acid (HCl).[1][2]

Q2: Why is it crucial to perform the quenching step carefully?

A2: Phosphorus pentachloride reacts violently with water in a highly exothermic reaction to produce phosphorus oxychloride and hydrogen chloride gas.[1][2] If the quenching is not done in a controlled manner (e.g., by slowly adding the reaction mixture to a large volume of ice), the rapid generation of heat and HCl gas can cause splashing and a dangerous pressure buildup.

Q3: My final product shows a broad peak around 3400 cm⁻¹ in the IR spectrum. What could this be?

A3: A broad peak in that region is characteristic of an O-H stretch, which likely indicates contamination with unreacted cyclohexanone or cyclohexanol (B46403) (if any reduction occurred). Incomplete reaction is the most probable cause. Further purification by fractional distillation is recommended.

Q4: Can I use a simple distillation instead of fractional distillation for the final purification?

A4: It is highly recommended to use fractional distillation. The boiling points of this compound and the major byproduct, phosphorus oxychloride, are relatively close. Simple distillation may not provide adequate separation, leading to a product contaminated with phosphorus compounds.

Data Presentation

Physical Properties of Key Compounds
Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³) Solubility
This compoundC₆H₁₀Cl₂153.051711.15Soluble in organic solvents; insoluble in water.
Phosphorus OxychloridePOCl₃153.33105.81.645Reacts with water; soluble in many organic solvents.[1][2][3][4][5]
CyclohexanoneC₆H₁₀O98.14155.60.948Sparingly soluble in water; soluble in organic solvents.

Experimental Protocol: Workup and Purification of this compound

This protocol outlines the procedure for isolating pure this compound from the reaction mixture of cyclohexanone and phosphorus pentachloride.

1. Quenching the Reaction Mixture:

  • Prepare a large beaker containing crushed ice.
  • Under vigorous stirring, slowly and carefully pour the reaction mixture from the flask onto the crushed ice. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
  • Continue stirring until all the ice has melted and the reaction mixture is fully quenched.

2. Extraction:

  • Transfer the quenched mixture to a separatory funnel.
  • Add a suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane).
  • Shake the funnel vigorously, venting frequently to release any pressure.
  • Allow the layers to separate and drain the aqueous layer.
  • Wash the organic layer sequentially with:
  • Water
  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize acidic byproducts). Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
  • Brine (saturated aqueous NaCl solution) to aid in drying.

3. Drying and Solvent Removal:

  • Drain the organic layer into an Erlenmeyer flask.
  • Add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), and swirl the flask.
  • Once the organic layer is clear, filter or decant it to remove the drying agent.
  • Remove the bulk of the organic solvent using a rotary evaporator.

4. Fractional Distillation:

  • Assemble a fractional distillation apparatus.
  • Transfer the crude product to the distillation flask.
  • Slowly heat the flask. It is advisable to perform the distillation under reduced pressure to lower the boiling points and prevent potential decomposition.
  • Collect the fractions based on their boiling points. The main byproduct, phosphorus oxychloride, will distill first, followed by the desired this compound.

Visualization

Workup_and_Purification RM Reaction Mixture (this compound, POCl3, excess PCl5) Quench Quenching (Pour onto crushed ice) RM->Quench Extract Extraction (Organic Solvent) Quench->Extract Wash_H2O Wash with Water Extract->Wash_H2O Waste Aqueous Waste (H3PO4, HCl, NaCl) Extract->Waste Wash_NaHCO3 Wash with sat. NaHCO3 (Neutralization) Wash_H2O->Wash_NaHCO3 Wash_H2O->Waste Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Wash_NaHCO3->Waste Dry Drying (Anhydrous MgSO4) Wash_Brine->Dry Wash_Brine->Waste Solvent_Removal Solvent Removal (Rotary Evaporator) Dry->Solvent_Removal Distill Fractional Distillation (Reduced Pressure) Solvent_Removal->Distill Product Pure this compound Distill->Product Collect correct fraction Byproduct POCl3 Fraction Distill->Byproduct

Caption: Workflow for the isolation and purification of this compound.

References

Validation & Comparative

A Comparative Guide to the 13C NMR Spectral Analysis of 1,1-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 1,1-Dichlorocyclohexane's 13C NMR Spectrum with Cyclohexane (B81311) and its Monochloro and Dichloro Isomers.

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Through a detailed comparison with cyclohexane, monochlorocyclohexane, and various dichlorocyclohexane isomers, this document aims to elucidate the impact of chlorine substitution on the chemical shifts of the cyclohexane ring. The data presented is intended to aid researchers in spectral interpretation and structural analysis of similar chlorinated cyclic compounds.

Comparative 13C NMR Data

The introduction of chlorine atoms to the cyclohexane ring significantly influences the electron density around the carbon atoms, leading to distinct changes in their 13C NMR chemical shifts. The following table summarizes the experimental 13C NMR data for this compound and its related compounds. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

CompoundCarbon AtomChemical Shift (ppm)Number of Signals
CyclohexaneC1/C2/C3/C4/C5/C627.1[1]1
MonochlorocyclohexaneC160.24
C2/C636.3
C3/C525.5
C424.8
This compound C1 88.9 4
C2/C6 42.5
C3/C5 22.8
C4 25.2
cis-1,2-DichlorocyclohexaneC1/C264.23
C3/C632.7
C4/C520.9
trans-1,2-DichlorocyclohexaneC1/C267.83
C3/C634.5
C4/C524.5
cis-1,3-DichlorocyclohexaneC1/C359.84
C245.9
C4/C633.7
C520.3
trans-1,3-DichlorocyclohexaneC1/C362.14
C247.2
C4/C635.1
C524.9
cis-1,4-DichlorocyclohexaneC1/C460.12
C2/C3/C5/C633.9
trans-1,4-DichlorocyclohexaneC1/C463.32
C2/C3/C5/C635.4

Experimental Protocol: 13C NMR Spectroscopy

The following is a standard protocol for acquiring a proton-decoupled 13C NMR spectrum of a chlorinated cyclohexane derivative.

1. Sample Preparation:

  • Dissolve 20-50 mg of the purified compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

2. Instrument Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, optimizing for a narrow and symmetrical solvent peak.

3. Acquisition Parameters:

  • Pulse Program: A standard one-pulse sequence with broadband proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096) is typically required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of 0 to 220 ppm is generally sufficient to encompass the chemical shifts of most organic compounds.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Reference the spectrum by setting the TMS signal to 0.0 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the signals if quantitative analysis is required, although routine ¹³C NMR is generally not quantitative.

Visualization of Structural Effects on 13C NMR Spectra

The number of unique carbon signals in the 13C NMR spectrum of a cyclohexane derivative is determined by the molecule's symmetry. The following diagram illustrates the logical relationship between the substitution pattern of chlorine atoms on the cyclohexane ring and the expected number of signals.

क्लोरीनयुक्त_साइक्लोहेक्सेन_का_13C_NMR_सिग्नल क्लोरीन प्रतिस्थापन का साइक्लोहेक्सेन के 13C NMR स्पेक्ट्रा पर प्रभाव A साइक्लोहेक्सेन (1 सिग्नल) B मोनोक्लोरोसाइक्लोहेक्सेन (4 सिग्नल) A->B एक Cl C 1,1-डाइक्लोरोसाइक्लोहेक्सेन (4 सिग्नल) B->C दूसरा Cl C1 पर D 1,2-डाइक्लोरोसाइक्लोहेक्सेन (सिस: 3, ट्रांस: 3 सिग्नल) B->D दूसरा Cl C2 पर E 1,3-डाइक्लोरोसाइक्लोहेक्सेन (सिस: 4, ट्रांस: 4 सिग्नल) B->E दूसरा Cl C3 पर F 1,4-डाइक्लोरोसाइक्लोहेक्सेन (सिस: 2, ट्रांस: 2 सिग्नल) B->F दूसरा Cl C4 पर

References

Distinguishing 1,1-Dichlorocyclohexane from its Isomers using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive comparison of 1,1-dichlorocyclohexane and its constitutional and stereo-isomers—cis/trans-1,2-dichlorocyclohexane, cis/trans-1,3-dichlorocyclohexane, and cis/trans-1,4-dichlorocyclohexane—based on their ¹H and ¹³C NMR spectral data. The distinct substitution patterns and stereochemistry of these isomers lead to unique magnetic environments for their protons and carbons, resulting in characteristic NMR spectra that allow for their unambiguous identification.

Key Distinguishing Features at a Glance

The primary method for differentiating these isomers lies in the analysis of the number of unique signals in their ¹³C NMR spectra, which is a direct reflection of the molecule's symmetry. Further confirmation and detailed structural assignment can be achieved through the analysis of chemical shifts and signal multiplicities in both ¹H and ¹³C NMR spectra.

Comparative ¹³C NMR Data

The number of signals in the proton-decoupled ¹³C NMR spectrum is a powerful initial tool for distinguishing between the dichlorocyclohexane isomers. Due to differences in symmetry, each isomer presents a unique number of non-equivalent carbon atoms.

IsomerNumber of ¹³C SignalsApproximate Chemical Shifts (δ, ppm)
This compound 4[1]C1: ~85-95, C2/C6: ~40-50, C3/C5: ~20-30, C4: ~25-35
cis-1,2-Dichlorocyclohexane 3[1]C1/C2: ~60-70, C3/C6: ~30-40, C4/C5: ~20-30
trans-1,2-Dichlorocyclohexane 3C1/C2: ~65-75, C3/C6: ~30-40, C4/C5: ~20-30
cis-1,3-Dichlorocyclohexane 4C1/C3: ~60-70, C2: ~45-55, C4/C6: ~30-40, C5: ~20-30
trans-1,3-Dichlorocyclohexane 4C1/C3: ~60-70, C2: ~45-55, C4/C6: ~30-40, C5: ~20-30
cis-1,4-Dichlorocyclohexane 2C1/C4: ~60-70, C2/C3/C5/C6: ~30-40
trans-1,4-Dichlorocyclohexane 2C1/C4: ~60-70, C2/C3/C5/C6: ~30-40

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Comparative ¹H NMR Data

¹H NMR spectroscopy provides further detail for differentiation, particularly through the chemical shifts and multiplicities of the protons on the chlorine-bearing carbons (CHCl) and the overall pattern of the methylene (B1212753) proton signals.

IsomerKey ¹H NMR Features
This compound No signals in the typical CHCl region (δ 3.5-4.5 ppm). Complex multiplets for the methylene protons.
cis-1,2-Dichlorocyclohexane A broad multiplet for the two equivalent CHCl protons around δ 4.0-4.5 ppm.
trans-1,2-Dichlorocyclohexane A distinct multiplet for the two equivalent CHCl protons around δ 4.01 ppm.[2]
cis-1,3-Dichlorocyclohexane A multiplet for the two equivalent CHCl protons around δ 4.0-4.5 ppm.
trans-1,3-Dichlorocyclohexane A multiplet for the two equivalent CHCl protons around δ 4.0-4.5 ppm.
cis-1,4-Dichlorocyclohexane A single multiplet for the two equivalent CHCl protons around δ 4.0-4.5 ppm.
trans-1,4-Dichlorocyclohexane A single multiplet for the two equivalent CHCl protons around δ 4.0-4.5 ppm.

Note: The methylene protons of the cyclohexane (B81311) ring typically appear as complex, overlapping multiplets in the region of δ 1.2-2.5 ppm for all isomers.

Logical Workflow for Isomer Identification

The following workflow provides a systematic approach to distinguish this compound from its isomers using NMR data.

G cluster_start Start cluster_c13 Step 1: Analyze Number of ¹³C Signals cluster_isomers Step 2: Differentiate Isomers cluster_results Identification cluster_h1 Step 3: ¹H NMR Analysis for Final Identification start Acquire ¹³C NMR Spectrum c13_signals Count the number of unique signals start->c13_signals four_signals 4 Signals c13_signals->four_signals three_signals 3 Signals c13_signals->three_signals two_signals 2 Signals c13_signals->two_signals isomer_1_1 This compound or cis/trans-1,3-Dichlorocyclohexane four_signals->isomer_1_1 isomer_1_2 cis/trans-1,2-Dichlorocyclohexane three_signals->isomer_1_2 isomer_1_4 cis/trans-1,4-Dichlorocyclohexane two_signals->isomer_1_4 h1_analysis Analyze ¹H NMR Spectrum isomer_1_1->h1_analysis no_chcl Absence of CHCl signal (δ 3.5-4.5 ppm) h1_analysis->no_chcl presence_chcl Presence of CHCl signal (δ 3.5-4.5 ppm) h1_analysis->presence_chcl final_1_1 This compound no_chcl->final_1_1 final_1_3 cis/trans-1,3-Dichlorocyclohexane presence_chcl->final_1_3

A logical workflow for distinguishing dichlorocyclohexane isomers using NMR spectroscopy.

Structural Representation and Key NMR Features

The following diagram illustrates the general structure of a dichlorocyclohexane, highlighting the key proton and carbon environments that are analyzed in NMR spectroscopy.

General structure and key NMR features of dichlorocyclohexanes.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of dichlorocyclohexane isomers. Instrument-specific parameters may require optimization.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the dichlorocyclohexane isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

2. Instrument Setup (General Parameters for a 400 MHz Spectrometer):

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.

    • Temperature: 298 K.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and integration values to elucidate the structure.

By following this guide, researchers can effectively utilize NMR spectroscopy to differentiate and characterize this compound and its various isomers, ensuring accurate structural assignments in their scientific endeavors.

References

Comparative Reactivity of Dichlorocyclohexane Isomers: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of 1,1-dichlorocyclohexane and the stereoisomers of 1,2-dichlorocyclohexane (B75773). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data to illuminate the profound impact of chlorine atom positioning on the chemical behavior of these compounds, particularly in elimination reactions.

Introduction: Structural Isomers and Stereoisomers

This compound is a geminal dihalide, with both chlorine atoms attached to the same carbon. In contrast, 1,2-dichlorocyclohexane is a vicinal dihalide and exists as two distinct stereoisomers: cis-1,2-dichlorocyclohexane (B86984) and trans-1,2-dichlorocyclohexane (B1586812).[1][2] These structural and stereoisomeric differences are fundamental to their varying reactivity profiles. The cis and trans isomers are diastereomers of each other and cannot be interconverted without breaking chemical bonds.[1][2] The 1,1-dichloro isomer, having no chiral centers, is a constitutional isomer of the 1,2-dichloro compounds.[2]

Physical and Spectroscopic Properties

The physical properties of these isomers are summarized below. While they share the same molecular formula and weight, their boiling points and densities show slight variations due to differences in molecular symmetry and intermolecular forces.

PropertyThis compoundcis-1,2-Dichlorocyclohexanetrans-1,2-Dichlorocyclohexane
CAS Number 2108-92-1[3]10498-35-8[1]822-86-6
Molecular Formula C₆H₁₀Cl₂[3]C₆H₁₀Cl₂[1]C₆H₁₀Cl₂
Molecular Weight 153.05 g/mol [3]153.05 g/mol [1]153.05 g/mol [4]
Boiling Point 171 °C at 760 mmHg105-110 °C at 33 mmHg[5]193-194 °C
Density 1.15 g/cm³~1.196 g/cm³1.164 g/mL at 25 °C

Synthesis Overview

This compound: Typically synthesized from cyclohexanone (B45756) using reagents like phosphorus pentachloride (PCl₅) or phthaloyl chloride, which convert the carbonyl group into a geminal dichloride.

1,2-Dichlorocyclohexane:

  • cis-Isomer: Can be prepared from 1,2-epoxycyclohexane (cyclohexene oxide). Reaction with reagents like dichlorotriphenylphosphorane (B105816) or sulfuryl chloride in pyridine (B92270) proceeds with inversion of configuration at one of the carbons, yielding the cis product.[5][6]

  • trans-Isomer: Commonly synthesized by the direct chlorination of cyclohexene (B86901), which proceeds via an anti-addition mechanism.

Comparative Reactivity in Elimination Reactions

The most striking differences in reactivity among these isomers are observed in base-induced elimination reactions (E2 dehydrohalogenation). The stereochemical requirements of the E2 mechanism, which necessitates an anti-periplanar (180°) arrangement of the leaving group (Cl) and a β-hydrogen, are critical.[7] In cyclohexane (B81311) systems, this translates to a required trans-diaxial conformation.[8][9][10]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Start Dichlorocyclohexane Isomer Mix Combine reactants and solvent Start->Mix Base Strong Base (e.g., KOH in Ethanol) Base->Mix Heat Heat under reflux (e.g., 100°C) Mix->Heat Stir Quench Quench Reaction Heat->Quench Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (e.g., Distillation) Concentrate->Purify Analyze Characterize Product(s) (GC-MS, NMR) Purify->Analyze

Figure 1: Generalized experimental workflow for E2 elimination.

In this compound, both chlorine atoms are on the same carbon. An E2 reaction involves the removal of one chlorine and a hydrogen from an adjacent carbon (C2 or C6). This results in a single dehydrohalogenation to form 1-chlorocyclohexene . A second elimination to form cyclohexyne (B14742757) is not feasible under these conditions.

The cis isomer exists as a rapid equilibrium of two enantiomeric chair conformations. In each conformation, one chlorine is in an axial position and the other is equatorial.[1] The crucial feature is the presence of an axial chlorine , which is correctly positioned for E2 elimination with an adjacent trans-diaxial hydrogen. This allows for a relatively facile mono-elimination to yield 3-chlorocyclohexene .

Figure 2: E2 elimination of cis-1,2-dichlorocyclohexane.

The trans isomer is more complex. Its most stable conformation places both bulky chlorine atoms in equatorial positions. In this diequatorial state, neither chlorine is anti-periplanar to a β-hydrogen, and thus, E2 elimination cannot occur . For the reaction to proceed, the ring must flip to a much less stable diaxial conformation. While this diaxial conformer is present in only a very small concentration at equilibrium, it is highly reactive. Once formed, both axial chlorines are perfectly aligned with axial hydrogens on adjacent carbons, allowing for a rapid double elimination to form an aromatic-like product, 1,3-cyclohexadiene .[11] The slow rate-determining step is the conformational flip to the reactive diaxial form.[12]

Figure 3: E2 elimination of trans-1,2-dichlorocyclohexane.

Experimental Data: Elimination with Potassium Hydroxide (B78521)

Experimental evidence confirms the reactivity patterns predicted by mechanistic principles. The reaction of the dichlorocyclohexane isomers with a strong base provides distinct products, highlighting their different reactive pathways.[7]

Table 1: Products of Elimination with Alcoholic KOH [7]

ReactantReaction ConditionsProduct Molecular FormulaInferred Product
This compound0.1 M KOH in 80% aq. ethanol, 100°CC₆H₉Cl1-Chlorocyclohexene
cis-1,2-Dichlorocyclohexane0.1 M KOH in 80% aq. ethanol, 100°CC₆H₉Cl3-Chlorocyclohexene
trans-1,2-Dichlorocyclohexane0.1 M KOH in 80% aq. ethanol, 100°CC₆H₈1,3-Cyclohexadiene

Experimental Protocol: Dehydrohalogenation of Dichlorocyclohexanes

The following protocol outlines a general procedure for the elimination reaction described above.

Objective: To compare the products formed from the reaction of 1,1-, cis-1,2-, and trans-1,2-dichlorocyclohexane with alcoholic potassium hydroxide.

Materials:

  • This compound

  • cis-1,2-Dichlorocyclohexane

  • trans-1,2-Dichlorocyclohexane

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Reagent: Prepare a 0.1 M solution of KOH in 80% aqueous ethanol. For example, dissolve 0.56 g of KOH in 20 mL of deionized water and add 80 mL of ethanol.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 100 mL of the 0.1 M alcoholic KOH solution.

  • Addition of Reactant: Add 0.01 moles of the dichlorocyclohexane isomer (approx. 1.53 g) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 100°C) using a heating mantle and stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if possible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer three times with 30 mL portions of diethyl ether.

    • Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution).

  • Isolation:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Analysis: Analyze the resulting crude product by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure(s) of the product(s).

Safety Precautions: Dichlorocyclohexanes are irritants and potentially toxic. Potassium hydroxide is corrosive. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

The reactivity of dichlorocyclohexane isomers is dictated by the spatial arrangement of the chlorine atoms.

  • This compound undergoes a straightforward single elimination to yield 1-chlorocyclohexene.

  • cis-1,2-Dichlorocyclohexane readily undergoes single elimination due to the presence of an axial chlorine in its stable conformations, forming 3-chlorocyclohexene.

  • trans-1,2-Dichlorocyclohexane is significantly less reactive towards mono-elimination. Its reaction requires a high-energy ring flip to a diaxial conformation, which then rapidly undergoes double elimination to form the conjugated 1,3-cyclohexadiene.

These differences underscore the critical importance of stereochemistry in directing the outcomes of chemical reactions, providing a valuable case study for professionals in organic synthesis and drug design.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1,1-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural elucidation of halogenated organic compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique in this endeavor, providing intricate details about a molecule's structure through its fragmentation pattern. This guide offers an in-depth comparison of the electron ionization mass spectrometry (EI-MS) fragmentation of 1,1-Dichlorocyclohexane against its structural isomers, supported by experimental data and detailed protocols.

The mass spectrum of a molecule provides a unique fingerprint, revealing not only the molecular weight but also the stability of various fragments. In the case of this compound, the presence of two chlorine atoms, each with two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), adds a layer of complexity and richness to its fragmentation pattern, yielding characteristic isotopic clusters for chlorine-containing ions.

Comparative Analysis of Dichlorocyclohexane Isomers

The fragmentation of dichlorocyclohexane isomers is influenced by the position of the chlorine atoms on the cyclohexane (B81311) ring. Below is a comparison of the major fragments observed in the mass spectra of 1,1-, 1,2-, and 1,4-dichlorocyclohexane. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3][4][5]

m/zProposed FragmentThis compound Relative Intensity (%)1,2-Dichlorocyclohexane (cis/trans) Relative Intensity (%)1,4-Dichlorocyclohexane (cis/trans) Relative Intensity (%)
152/154/156[C₆H₁₀Cl₂]⁺ (Molecular Ion)~5 / ~3 / ~0.5~2 / ~1 / ~0.2~5 / ~3 / ~0.5
117/119[C₆H₁₀Cl]⁺100~20~15
88[C₅H₈Cl]⁺ (after HCl loss)~10~5~5
82[C₆H₁₀]⁺~40~30~40
81[C₆H₉]⁺~60100100
67[C₅H₇]⁺~50~60~70
54[C₄H₆]⁺~30~40~40
41[C₃H₅]⁺~45~50~55

Note: Relative intensities are approximate and can vary slightly between different instruments and experimental conditions. The table presents a simplified view of the most significant peaks.

The base peak for this compound is observed at m/z 117/119, corresponding to the loss of one chlorine atom. This is a common feature for gem-dihalides, as the resulting secondary carbocation is relatively stable. In contrast, the 1,2- and 1,4-isomers show a more prominent peak at m/z 81, suggesting that subsequent fragmentation pathways leading to the [C₆H₉]⁺ ion are more favorable in these isomers.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization can be rationalized through a series of characteristic steps, including alpha-cleavage and the loss of neutral molecules like HCl.

fragmentation_pathway M [C₆H₁₀Cl₂]⁺˙ m/z 152, 154, 156 F1 [C₆H₁₀Cl]⁺ m/z 117, 119 (Base Peak) M->F1 - Cl• F5 [C₆H₉Cl]⁺˙ m/z 116, 118 M->F5 - HCl F2 [C₆H₉]⁺ m/z 81 F1->F2 - HCl F6 [C₅H₈]⁺˙ m/z 68 F1->F6 - C₂H₃Cl F3 [C₅H₇]⁺ m/z 67 F2->F3 - CH₂ F4 [C₄H₅]⁺ m/z 53 F3->F4 - CH₂ F5->F2 - Cl•

Figure 1. Proposed electron ionization fragmentation pathway for this compound.

The initial ionization event forms the molecular ion at m/z 152 (for ³⁵Cl₂) with its corresponding isotopic peaks at m/z 154 and 156. The most favorable fragmentation is the homolytic cleavage of a C-Cl bond (alpha-cleavage) to yield the [C₆H₁₀Cl]⁺ ion (m/z 117/119), which is the base peak. This cation can then undergo the loss of a neutral HCl molecule to form the [C₆H₉]⁺ ion at m/z 81. Further fragmentation of the cyclohexyl ring leads to smaller fragments, such as the cyclopentyl cation at m/z 67. An alternative pathway involves the initial loss of HCl from the molecular ion to form an ion at m/z 116/118, which then loses a chlorine radical to form the same [C₆H₉]⁺ ion.

Experimental Protocol

The following provides a typical experimental protocol for the acquisition of a mass spectrum for this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane (B109758) or hexane.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 200°C.

    • Hold: Hold at 200°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-200.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Transfer Line Temperature: 280°C.

4. Data Analysis:

  • The acquired data is processed using the instrument's software. The mass spectrum of the peak corresponding to the retention time of this compound is extracted and compared with a reference library (e.g., NIST).

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its isomers. The presented data and methodologies can serve as a valuable resource for the structural characterization of similar halogenated compounds in various research and development settings.

References

A Comparative Guide to the FT-IR Spectrum of 1,1-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1,1-dichlorocyclohexane. For comparative purposes, its spectral features are contrasted with those of cyclohexane (B81311) and its isomer, cis-1,2-dichlorocyclohexane. This document is intended to aid in the spectral interpretation and characterization of halogenated cyclic hydrocarbons, which are important motifs in medicinal chemistry and materials science.

FT-IR Spectral Data Comparison

The FT-IR spectrum of a molecule provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. By comparing the spectrum of this compound with related compounds, we can confidently assign its characteristic absorption bands.

Vibrational ModeThis compound (Predicted/Observed)Cyclohexane (Observed)[1][2]cis-1,2-Dichlorocyclohexane (Observed)
C-H Stretching (sp³) ~2950 - 2850 cm⁻¹ (Strong, multiple peaks)2924, 2853 cm⁻¹ (Strong)~2940 - 2860 cm⁻¹ (Strong)
CH₂ Scissoring ~1450 cm⁻¹ (Medium)1446 cm⁻¹ (Medium)~1450 cm⁻¹ (Medium)
C-C Stretching (Ring) Fingerprint Region (Weak-Medium)~1260 - 800 cm⁻¹ (Weak-Medium)Fingerprint Region (Weak-Medium)
C-Cl Stretching ~800 - 600 cm⁻¹ (Strong)N/A~750 - 650 cm⁻¹ (Strong)

Note: The peak positions for this compound are predicted based on the analysis of related compounds and general FT-IR correlation tables. The fingerprint region (below 1500 cm⁻¹) contains complex vibrations that are unique to the molecule's overall structure.

Interpretation of the this compound Spectrum

The FT-IR spectrum of this compound is characterized by the following key features:

  • C-H Stretching: Strong absorptions in the 2950-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methylene (B1212753) (-CH₂-) groups in the cyclohexane ring.

  • CH₂ Bending: A medium intensity band around 1450 cm⁻¹ is attributed to the scissoring motion of the CH₂ groups.

  • C-Cl Stretching: The most prominent and diagnostic peaks for this compound are expected in the 800-600 cm⁻¹ region. These strong absorptions are due to the symmetric and asymmetric stretching vibrations of the two C-Cl bonds attached to the same carbon atom (a gem-dichloro group). The exact position of these bands can be influenced by the conformational chair-flip of the cyclohexane ring.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks corresponding to various C-C stretching and CH₂ rocking and twisting vibrations, which are unique to the 1,1-dichloro substitution pattern.

Comparison with Alternatives

  • Cyclohexane: The spectrum of cyclohexane is dominated by C-H and C-C vibrations. The absence of strong absorptions in the lower wavenumber region (below 800 cm⁻¹) clearly distinguishes it from its chlorinated derivatives.

  • cis-1,2-Dichlorocyclohexane: This isomer also exhibits C-H and C-C vibrational modes similar to this compound. However, the position and pattern of the C-Cl stretching bands will differ due to the different substitution pattern (vicinal dichlorides). The symmetry of the molecule also plays a role in the IR activity of certain vibrational modes.

Experimental Protocol: Acquiring the FT-IR Spectrum

The FT-IR spectrum of a liquid sample such as this compound can be obtained using the following protocol:

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sampling Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples. Alternatively, a liquid transmission cell with infrared-transparent windows (e.g., NaCl or KBr plates) can be used.

Procedure (ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere.

  • Sample Application: Place a small drop of this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the Fourier transform to generate the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely before running the next sample.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from sample preparation to spectral interpretation and comparison.

FTIR_Analysis_Workflow FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_comp Comparative Analysis cluster_conclusion Conclusion Sample This compound (Liquid) ATR Place sample on ATR crystal Sample->ATR Background Record Background Spectrum Acquire Acquire Sample Spectrum Background->Acquire Process Fourier Transform Acquire->Process Spectrum FT-IR Spectrum Process->Spectrum Identify Identify Key Peaks (C-H, C-Cl, Fingerprint) Spectrum->Identify Assign Assign Vibrational Modes Identify->Assign Compare Compare with Reference Spectra (Cyclohexane, Isomers) Assign->Compare Database Spectral Database Search (e.g., SDBS, NIST) Assign->Database Characterize Structural Characterization Compare->Characterize Database->Characterize

Caption: Logical workflow for FT-IR analysis.

References

Confirming the Structure of 1,1-Dichlorocyclohexane: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive confirmation of the chemical structure of 1,1-Dichlorocyclohexane and its distinction from its isomers is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of the spectroscopic data for this compound against its common isomers, cis- and trans-1,2-Dichlorocyclohexane, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are provided to facilitate accurate structural elucidation.

Spectroscopic Data Comparison

The unique substitution pattern of chlorine atoms on the cyclohexane (B81311) ring of this compound results in a distinct spectroscopic signature compared to its 1,2-disubstituted isomers. The following tables summarize the key differentiating features observed in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The number of signals in both ¹H and ¹³C NMR spectra, along with the chemical shifts (δ) and coupling constants (J), provides critical information about the symmetry and electronic environment of the nuclei.

Table 1: ¹H NMR Spectroscopic Data

CompoundNumber of SignalsChemical Shifts (δ, ppm)Key Differentiating Features
This compound 4~1.6-1.8 (m), ~2.2-2.4 (m)The presence of four distinct sets of proton signals, arising from the lack of a plane of symmetry through the C-C bonds. The protons on the carbons adjacent to the dichlorinated carbon are deshielded.
cis-1,2-Dichlorocyclohexane 3~1.5-2.5 (m), ~4.0-4.5 (m, CHCl)Due to a plane of symmetry, only three sets of proton signals are observed. The methine protons (CHCl) are significantly downfield.
trans-1,2-Dichlorocyclohexane 51.42, 1.73, 1.77, 2.32, 4.01The lack of a plane of symmetry results in five distinct proton signals. The methine proton signal is found at approximately 4.01 ppm.[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundNumber of SignalsChemical Shifts (δ, ppm)Key Differentiating Features
This compound 4(Specific data not readily available)The presence of four distinct carbon signals confirms the C2 symmetry of the molecule. The quaternary carbon atom bonded to the two chlorine atoms will have a characteristic downfield shift.[2][3]
cis-1,2-Dichlorocyclohexane 3(Specific data not readily available)Due to a plane of symmetry, only three distinct carbon signals are observed.[2][3]
trans-1,2-Dichlorocyclohexane 3(Specific data not readily available)Due to C2 symmetry, three distinct carbon signals are expected.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds. The C-Cl stretching vibrations are particularly informative for differentiating between the dichlorocyclohexane isomers.

Table 3: IR Spectroscopic Data

CompoundC-H Stretching (cm⁻¹)C-Cl Stretching (cm⁻¹)Fingerprint RegionKey Differentiating Features
This compound ~2850-2950~580-800ComplexThe C-Cl stretching region will show characteristic absorptions for a geminal dichloride.
cis-1,2-Dichlorocyclohexane ~2850-2950(Specific data not readily available)Distinct from isomersThe pattern of C-Cl stretches and fingerprint region will differ from the 1,1- and trans-1,2- isomers due to different symmetry and bond orientations.
trans-1,2-Dichlorocyclohexane ~2850-2950(Specific data not readily available)Distinct from isomersThe C-Cl stretching frequencies and the overall fingerprint pattern will be unique to the trans configuration.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers have the same molecular weight, their fragmentation patterns can differ, providing clues to their structure.

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) m/zMajor Fragment Ions (m/z)Key Differentiating Features
This compound 152, 154, 156117, 119, 81The isotopic cluster for the molecular ion confirms the presence of two chlorine atoms. The fragmentation pattern, including the prominent fragments at m/z 117/119 (loss of Cl) and 81 (loss of HCl and Cl), is characteristic of the geminal dichloride structure.[4]
cis-1,2-Dichlorocyclohexane 152, 154, 156(Specific data not readily available)The fragmentation pattern is expected to differ from the 1,1-isomer due to the different arrangement of chlorine atoms, potentially showing a more facile loss of HCl.
trans-1,2-Dichlorocyclohexane 152, 154, 156(Specific data not readily available)Similar to the cis-isomer, the fragmentation will be influenced by the vicinal arrangement of the chlorine atoms and will be distinguishable from the 1,1-isomer.

Experimental Protocols

Accurate data acquisition is paramount for reliable structural confirmation. The following are generalized protocols for the key spectroscopic techniques.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the purified dichlorocyclohexane isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans is necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one or two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film.

  • Instrument Setup:

    • Acquire a background spectrum of the clean, empty sample compartment to subtract atmospheric and instrumental interferences.

  • Data Acquisition:

    • Place the sample holder with the salt plates into the spectrometer's sample compartment.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the dichlorocyclohexane isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Method Setup:

    • Column: Use a non-polar or medium-polarity capillary column suitable for the separation of volatile organic compounds.

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.

    • Temperature Program: Start at an initial oven temperature (e.g., 50 °C) and ramp up to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.

  • MS Method Setup:

    • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

    • Mass Range: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 35-200).

  • Data Acquisition and Analysis: The GC will separate the components of the sample, and the MS will record the mass spectrum of each eluting compound. The resulting chromatogram will show a peak for the dichlorocyclohexane, and the corresponding mass spectrum can be analyzed for its molecular ion and fragmentation pattern.

Logical Workflow for Structural Confirmation

The process of confirming the structure of this compound involves a systematic analysis of the data from each spectroscopic method. The following diagram illustrates the logical workflow.

structure_confirmation cluster_methods Spectroscopic Methods cluster_data Observed Data cluster_interpretation Interpretation 1H_NMR ¹H NMR H_signals Number of Signals Chemical Shifts 1H_NMR->H_signals 13C_NMR ¹³C NMR C_signals Number of Signals Chemical Shifts 13C_NMR->C_signals IR IR Spectroscopy IR_bands Vibrational Frequencies (C-Cl stretch) IR->IR_bands MS Mass Spectrometry MS_fragments Molecular Ion (m/z) Fragmentation Pattern MS->MS_fragments Symmetry_H Proton Environments Symmetry H_signals->Symmetry_H Symmetry_C Carbon Environments Symmetry C_signals->Symmetry_C Functional_Groups Presence of gem-Dichloro Group IR_bands->Functional_Groups Molecular_Formula Molecular Weight Elemental Composition MS_fragments->Molecular_Formula Confirmation Structure Confirmed: This compound Symmetry_H->Confirmation Symmetry_C->Confirmation Functional_Groups->Confirmation Molecular_Formula->Confirmation isomer_differentiation Isomers Dichlorocyclohexane Isomers 1_1 This compound Isomers->1_1 cis_1_2 cis-1,2-Dichlorocyclohexane Isomers->cis_1_2 trans_1_2 trans-1,2-Dichlorocyclohexane Isomers->trans_1_2 1_1_data 1_1_data 1_1->1_1_data ¹³C NMR: 4 Signals cis_1_2_data cis_1_2_data cis_1_2->cis_1_2_data ¹³C NMR: 3 Signals trans_1_2_data trans_1_2_data trans_1_2->trans_1_2_data ¹H NMR: 5 Signals

References

Comparative Analysis of the Biological Activity of Dichlorocyclohexane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing literature reveals a significant gap in the direct comparative analysis of the biological activity of dichlorocyclohexane isomers. While extensive information is available regarding their chemical and physical properties, quantitative data on their pharmacological and toxicological effects is largely unavailable. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the stereochemical differences between these isomers and to propose a framework for their systematic biological evaluation. The absence of direct comparative studies underscores a potential area for novel research in toxicology and pharmacology.

Isomeric Landscape of Dichlorocyclohexane

Dichlorocyclohexane exists as several constitutional and stereoisomers, primarily the 1,2-, 1,3-, and 1,4-isomers, each with cis and trans configurations. These structural variations, particularly the spatial arrangement of the chlorine atoms, are anticipated to significantly influence their interaction with biological systems.

Table 1: Physicochemical Properties of Dichlorocyclohexane Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
cis-1,2-Dichlorocyclohexane10498-35-8C₆H₁₀Cl₂153.05206.9
trans-1,2-Dichlorocyclohexane822-86-6C₆H₁₀Cl₂153.05188 - 190
cis-1,3-Dichlorocyclohexane10498-34-7C₆H₁₀Cl₂153.05188.5
trans-1,3-Dichlorocyclohexane24955-62-2C₆H₁₀Cl₂153.05188.5
cis-1,4-Dichlorocyclohexane16749-11-4C₆H₁₀Cl₂153.05191
trans-1,4-Dichlorocyclohexane16890-91-8C₆H₁₀Cl₂153.05187

Note: The data presented in this table is compiled from various chemical databases and supplier information. Direct experimental comparisons under identical conditions may be limited.

Stereochemistry: The Key to Potential Biological Differentiation

The cyclohexane (B81311) ring exists predominantly in a chair conformation. The orientation of the two chlorine atoms as either axial (a) or equatorial (e) in the different isomers will dictate the molecule's overall shape, polarity, and steric profile. These differences are critical for receptor binding, enzyme inhibition, and metabolic pathways.

For instance, in the trans-1,2-dichlorocyclohexane, the two chlorine atoms can both be in equatorial positions (e,e), which is a relatively stable conformation. In contrast, the cis-1,2-isomer must have one axial and one equatorial chlorine (a,e), leading to greater steric strain.[1] Such conformational differences can dramatically alter the biological activity of the molecule.

G cluster_12 1,2-Dichlorocyclohexane cluster_13 1,3-Dichlorocyclohexane cluster_14 1,4-Dichlorocyclohexane cis-1,2 cis-1,2 (a,e) trans-1,2 trans-1,2 (e,e) or (a,a) cis-1,3 cis-1,3 (e,e) or (a,a) trans-1,3 trans-1,3 (a,e) cis-1,4 cis-1,4 (a,e) trans-1,4 trans-1,4 (e,e) or (a,a) Dichlorocyclohexane Isomers Dichlorocyclohexane Isomers Dichlorocyclohexane Isomers->cis-1,2 Dichlorocyclohexane Isomers->trans-1,2 Dichlorocyclohexane Isomers->cis-1,3 Dichlorocyclohexane Isomers->trans-1,3 Dichlorocyclohexane Isomers->cis-1,4 Dichlorocyclohexane Isomers->trans-1,4

Dichlorocyclohexane Isomer Tree

Proposed Experimental Protocols for Biological Activity Screening

Given the lack of existing data, a systematic investigation into the biological activities of dichlorocyclohexane isomers is warranted. The following experimental protocols provide a general framework for such a study.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration-dependent toxicity of each isomer on different cell lines.

Methodology:

  • Cell Lines: A panel of cell lines should be used, including liver (e.g., HepG2), kidney (e.g., HEK293), and neuronal cells (e.g., SH-SY5Y) to assess potential organ-specific toxicity.

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) release assay can be employed to measure cell viability and membrane integrity, respectively.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The dichlorocyclohexane isomers are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a range of concentrations.

    • After a 24-48 hour incubation period, the MTT reagent is added, and the resulting formazan (B1609692) crystals are solubilized.

    • The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to a vehicle control.

    • The IC50 (half-maximal inhibitory concentration) value for each isomer is calculated.

G cluster_workflow In Vitro Cytotoxicity Workflow start Seed Cells in 96-well Plate treat Treat with Dichlorocyclohexane Isomers (Varying Concentrations) start->treat incubate Incubate for 24-48h treat->incubate assay Perform MTT or LDH Assay incubate->assay read Measure Absorbance assay->read analyze Calculate IC50 Values read->analyze

General Workflow for In Vitro Cytotoxicity Testing
Enzyme Inhibition Assays

Objective: To investigate the potential of dichlorocyclohexane isomers to inhibit key metabolic enzymes, such as cytochrome P450s (CYPs).

Methodology:

  • Enzymes: Commercially available recombinant human CYP enzymes (e.g., CYP2E1, CYP3A4) can be used.

  • Assay: A fluorescent or luminescent probe-based assay that is specific for each CYP isozyme is recommended.

  • Procedure:

    • The reaction mixture containing the CYP enzyme, a specific substrate, and a NADPH-generating system is prepared in a 96-well plate.

    • The dichlorocyclohexane isomers are added at various concentrations.

    • The reaction is initiated by the addition of the substrate.

    • The formation of the fluorescent or luminescent product is monitored over time using a plate reader.

    • The rate of reaction is calculated, and the IC50 values for enzyme inhibition are determined.

Receptor Binding Assays

Objective: To determine if dichlorocyclohexane isomers interact with specific cellular receptors, which could indicate a mechanism of action.

Methodology:

  • Receptors: Based on the structural similarity to other known ligands, a panel of receptors could be screened (e.g., GABA-A receptors, given the activity of the related hexachlorocyclohexane).

  • Assay: A radioligand binding assay is a common method.

  • Procedure:

    • A membrane preparation containing the receptor of interest is incubated with a known radiolabeled ligand.

    • The dichlorocyclohexane isomers are added in increasing concentrations to compete with the radioligand for binding to the receptor.

    • The amount of bound radioligand is measured using a scintillation counter.

    • The Ki (inhibition constant) for each isomer is calculated to determine its binding affinity.

Conclusion and Future Directions

The study of the biological activity of dichlorocyclohexane isomers is a nascent field with significant potential for discovery. The stereochemical diversity of these compounds suggests a high probability of differential biological effects. The lack of published data presents a clear opportunity for researchers to contribute valuable knowledge to the fields of toxicology, pharmacology, and drug development. The proposed experimental framework provides a starting point for a systematic evaluation of these compounds. Future research should focus on a comprehensive screening of all major isomers, followed by more in-depth mechanistic studies for any identified active compounds. Such research will not only elucidate the potential risks and benefits of these chemicals but also contribute to a deeper understanding of structure-activity relationships.

References

Navigating the Separation of Dichlorocyclohexane Isomers: A Gas Chromatography Retention Time Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and separation of isomers are critical for ensuring the purity, efficacy, and safety of chemical compounds. This guide provides a comparative analysis of the gas chromatography (GC) retention times for various dichlorocyclohexane isomers, supported by experimental data, to aid in the development of analytical methods for these compounds.

Comparison of Kovats Retention Indices

The retention of a compound in gas chromatography can be standardized using the Kovats retention index (RI), which helps in comparing results across different instruments and conditions. The following table summarizes the experimentally determined Kovats retention indices for several dichlorocyclohexane isomers on a non-polar stationary phase.

IsomerStructureKovats Retention Index (RI)
cis-1,2-Dichlorocyclohexane (B86984)diaxial/diequatorial conformers1092, 1094[1]
trans-1,2-Dichlorocyclohexane (B1586812)diequatorial/diaxial conformers1036, 1037, 1041[2]
cis-1,3-Dichlorocyclohexanediequatorial/diaxial conformers1054, 1057, 1058, 1060, 1092[3]
trans-1,3-Dichlorocyclohexanediequatorial/diaxial conformers1048
cis-1,4-Dichlorocyclohexanediaxial/diequatorial conformers1051, 1054, 1057, 1058, 1060, 1070.6[4]
trans-1,4-Dichlorocyclohexanediequatorial/diaxial conformers1051, 1054, 1057, 1058, 1060[5]

Experimental Protocol

The retention indices presented in this guide are based on gas chromatography analysis using a non-polar stationary phase. The following protocol is representative of the conditions used to obtain such data, as referenced in the NIST database for the parent compound, cyclohexane, from the work of Zenkevich et al.[6].

  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: BP-1 (or equivalent non-polar phase like OV-101), 25 m length x 0.20 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Nitrogen.

  • Injector: Split/splitless injector.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C

    • Temperature Ramp: 6 °C/min

    • Final Temperature: 240 °C

  • Sample Preparation: Samples are typically diluted in a suitable solvent such as hexane (B92381) or dichloromethane (B109758) before injection.

Experimental Workflow

The logical flow of a gas chromatography experiment for the analysis of dichlorocyclohexane isomers is outlined below. This process ensures reproducible and accurate results.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing cluster_analysis Analysis Sample Dichlorocyclohexane Isomer Mixture Dilution Dilute in Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Non-Polar Column (Temperature Program: 60-240°C at 6°C/min) Injection->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration RI_Calculation Calculate Kovats Retention Indices Peak_Integration->RI_Calculation Comparison Compare with Reference Data RI_Calculation->Comparison Identification Identify Isomers Comparison->Identification

Caption: Gas Chromatography Experimental Workflow.

Discussion

The separation of dichlorocyclohexane isomers by gas chromatography is influenced by the isomers' boiling points and their interactions with the stationary phase. On a non-polar column, such as OV-101 or BP-1, elution order is generally expected to correlate with the boiling points of the analytes. However, the stereochemistry of the isomers also plays a significant role.

The trans isomers, which can adopt a more stable diequatorial conformation, tend to have lower boiling points and, consequently, shorter retention times compared to their cis counterparts. The cis isomers, with one axial and one equatorial substituent, exhibit greater dipole moments and intermolecular interactions, leading to longer retention on the column. This trend is generally observed in the provided retention index data.

For instance, trans-1,2-dichlorocyclohexane has a significantly lower retention index (around 1036-1041) compared to cis-1,2-dichlorocyclohexane (around 1092-1094). A similar, though less pronounced, difference is seen between the 1,3-dichloro isomers. The 1,4-dichloro isomers show very similar retention indices, suggesting that their separation under these conditions may be more challenging and might require optimization of the temperature program or the use of a different stationary phase.

By utilizing the provided retention data and experimental protocol, researchers can develop robust analytical methods for the separation and identification of dichlorocyclohexane isomers, ensuring the quality and integrity of their chemical analyses.

References

Comparison of synthetic routes for 1,1-, 1,2-, 1,3-, and 1,4-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic routes for the 1,1-, 1,2-, 1,3-, and 1,4-isomers of dichlorocyclohexane. The information presented herein is intended to assist researchers in selecting the most appropriate synthetic strategy based on factors such as desired isomer, stereochemistry, yield, and available starting materials.

1,1-Dichlorocyclohexane

The primary synthetic route to this compound involves the reaction of cyclohexanone (B45756) with a chlorinating agent.

Synthetic Pathway

Cyclohexanone Cyclohexanone Dichlorocyclohexane_1_1 This compound Cyclohexanone->Dichlorocyclohexane_1_1 PCl5 PCl₅ or SOCl₂ PCl5->Cyclohexanone

Caption: Synthesis of this compound from Cyclohexanone.

Comparison of Synthetic Methods
Starting MaterialReagent(s)Key Reaction ConditionsYield (%)Purity/Notes
CyclohexanonePCl₅Neat, gentle heating~75Product isolated by distillation.
CyclohexanoneSOCl₂RefluxModerateGaseous byproducts (SO₂, HCl).
Experimental Protocol: Synthesis from Cyclohexanone with PCl₅
  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Place cyclohexanone in the flask.

  • Slowly add phosphorus pentachloride (PCl₅) to the cyclohexanone with stirring. The reaction is exothermic and should be controlled by external cooling if necessary.

  • After the addition is complete, gently heat the mixture to complete the reaction.

  • The reaction mixture is then carefully poured onto crushed ice to decompose the excess PCl₅ and phosphorus oxychloride.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine.

  • The crude product is dried over anhydrous magnesium sulfate (B86663) and purified by fractional distillation.

1,2-Dichlorocyclohexane

1,2-Dichlorocyclohexane exists as two stereoisomers: cis and trans. The synthesis of each isomer often requires specific starting materials and reaction conditions to achieve high stereoselectivity.

Synthetic Pathways

cluster_cis cis-Isomer Synthesis cluster_trans trans-Isomer Synthesis CyclohexeneOxide Cyclohexene (B86901) Oxide cis_Dichlorocyclohexane cis-1,2-Dichlorocyclohexane CyclohexeneOxide->cis_Dichlorocyclohexane Triphenylphosphine (B44618) 1. PPh₃, Cl₂ 2. Benzene (B151609), Reflux Triphenylphosphine->CyclohexeneOxide Cyclohexene Cyclohexene trans_Dichlorocyclohexane trans-1,2-Dichlorocyclohexane Cyclohexene->trans_Dichlorocyclohexane Chlorine Cl₂ in CCl₄ Chlorine->Cyclohexene

Caption: Synthetic routes to cis- and trans-1,2-Dichlorocyclohexane.

Comparison of Synthetic Methods
IsomerStarting MaterialReagent(s)Key Reaction ConditionsYield (%)Stereoselectivity
cisCyclohexene OxidePPh₃, Cl₂Benzene, reflux71-73High cis-selectivity[1]
transCyclohexeneCl₂CCl₄, darkHighHigh trans-selectivity (anti-addition)
Experimental Protocol: Synthesis of cis-1,2-Dichlorocyclohexane[1]
  • In a three-necked flask fitted with a mechanical stirrer, gas inlet, and condenser, dissolve triphenylphosphine in anhydrous benzene and cool in an ice bath.

  • Bubble chlorine gas through the solution until the formation of dichlorotriphenylphosphorane (B105816) is complete (indicated by a lemon-yellow color).

  • Add a solution of cyclohexene oxide in benzene dropwise to the stirred suspension.

  • After the addition, remove the ice bath and reflux the mixture for 4 hours.

  • Cool the reaction mixture and quench with methanol (B129727) to destroy excess dichlorotriphenylphosphorane.

  • Concentrate the mixture under reduced pressure.

  • Triturate the residue with petroleum ether to precipitate triphenylphosphine oxide, which is removed by filtration.

  • Wash the filtrate with aqueous sodium bisulfite and water, then dry over magnesium sulfate.

  • Purify the product by fractional distillation.

1,3-Dichlorocyclohexane

1,3-Dichlorocyclohexane can be synthesized through direct chlorination of cyclohexane (B81311) or via substitution reactions of cyclohexanediols. The direct chlorination typically yields a mixture of isomers.

Synthetic Pathways

cluster_direct Direct Chlorination cluster_diol From Cyclohexanediol Cyclohexane Cyclohexane Mixture Mixture of Dichlorocyclohexanes (1,2-, 1,3-, 1,4-) Cyclohexane->Mixture Cl2_UV Cl₂, UV light Cl2_UV->Cyclohexane Cyclohexanediol_1_3 cis-1,3-Cyclohexanediol (B3029893) trans_Dichlorocyclohexane_1_3 trans-1,3-Dichlorocyclohexane Cyclohexanediol_1_3->trans_Dichlorocyclohexane_1_3 SOCl2_Py SOCl₂, Pyridine SOCl2_Py->Cyclohexanediol_1_3

Caption: Synthetic routes to 1,3-Dichlorocyclohexane.

Comparison of Synthetic Methods
Starting MaterialReagent(s)Key Reaction ConditionsYield (%)Isomer Ratio/Notes
CyclohexaneCl₂, UV lightPhotochemical reactionVariableProduces a mixture of 1,2-, 1,3-, and 1,4-isomers, as well as polychlorinated products. Separation is challenging.
cis-1,3-CyclohexanediolSOCl₂Pyridine-Yields trans-1,3-dichlorocyclohexane via a double Sₙ2 reaction.
Experimental Protocol: Synthesis of trans-1,3-Dichlorocyclohexane from cis-1,3-Cyclohexanediol
  • In a flask equipped with a stirrer and a dropping funnel, dissolve cis-1,3-cyclohexanediol in pyridine.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise with stirring, maintaining the temperature below 5 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with dilute HCl to remove pyridine, followed by water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the residue by distillation.

1,4-Dichlorocyclohexane (B93037)

Similar to the 1,3-isomer, 1,4-dichlorocyclohexane can be obtained from the free-radical chlorination of cyclohexane. A more direct route involves the conversion of 1,4-cyclohexanediol (B33098).

Synthetic Pathway

Cyclohexanediol_1_4 1,4-Cyclohexanediol Dichlorocyclohexane_1_4 1,4-Dichlorocyclohexane Cyclohexanediol_1_4->Dichlorocyclohexane_1_4 HCl Conc. HCl, ZnCl₂ (optional) HCl->Cyclohexanediol_1_4

Caption: Synthesis of 1,4-Dichlorocyclohexane.

Comparison of Synthetic Methods
Starting MaterialReagent(s)Key Reaction ConditionsYield (%)Isomer Ratio/Notes
1,4-CyclohexanediolConc. HClReflux, often with a Lewis acid catalyst (e.g., ZnCl₂)Moderate to goodThe stereochemistry of the product depends on the stereochemistry of the starting diol and the reaction mechanism.
Experimental Protocol: Synthesis from 1,4-Cyclohexanediol with HCl[2]
  • Place 1,4-cyclohexanediol and concentrated hydrochloric acid in a round-bottom flask fitted with a reflux condenser.

  • Optionally, add a catalytic amount of zinc chloride.

  • Heat the mixture to reflux and maintain for several hours.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with water, sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent by distillation, and purify the crude product by fractional distillation or recrystallization.

General Method: Free-Radical Chlorination of Cyclohexane

The free-radical chlorination of cyclohexane is a non-selective method that produces a mixture of all dichlorocyclohexane isomers, in addition to monochlorocyclohexane and more highly chlorinated products.[2]

Reaction Scheme

Cyclohexane Cyclohexane Products Monochlorocyclohexane + This compound + 1,2-Dichlorocyclohexane (cis/trans) + 1,3-Dichlorocyclohexane (cis/trans) + 1,4-Dichlorocyclohexane (cis/trans) + Polychlorinated products Cyclohexane->Products Cl2_UV Cl₂, UV light Cl2_UV->Cyclohexane

Caption: Products of free-radical chlorination of cyclohexane.

The product distribution is dependent on statistical factors and the relative reactivity of the different C-H bonds. The separation of the resulting mixture is typically challenging and requires efficient fractional distillation or chromatographic techniques. Nine stereoisomers of dichlorocyclohexane can be formed through this method.[2][3]

Isomer Separation and Analysis

The separation of dichlorocyclohexane isomers is often accomplished by fractional distillation, leveraging the differences in their boiling points. For more precise separation and analysis, gas chromatography (GC) is a powerful technique. Gas chromatography-mass spectrometry (GC-MS) can be used for both separation and identification of the isomers based on their retention times and fragmentation patterns.[4][5] Spectroscopic methods such as NMR and IR are invaluable for distinguishing between cis and trans isomers due to differences in their molecular symmetry.[6]

Summary of Spectroscopic Data

Isomer13C NMR (CDCl₃, δ ppm)1H NMR (CDCl₃, δ ppm)Key IR Bands (cm-1)
This compound C1: ~90, C2/6: ~40, C3/5: ~25, C4: ~26[7]1.5-2.2 (m)C-Cl stretch (~750)
cis-1,2-Dichlorocyclohexane C1/2: ~65, C3/6: ~33, C4/5: ~24[8]4.3-4.5 (m, 2H), 1.3-2.4 (m, 8H)C-Cl stretch (~740, ~690)
trans-1,2-Dichlorocyclohexane C1/2: ~67, C3/6: ~35, C4/5: ~25[9]4.0-4.2 (m, 2H), 1.2-2.3 (m, 8H)[9]C-Cl stretch (~730, ~680)[10]
cis-1,3-Dichlorocyclohexane C1/3: ~60, C2: ~45, C4/6: ~33, C5: ~224.2-4.4 (m), 1.3-2.3 (m)C-Cl stretch
trans-1,3-Dichlorocyclohexane C1/3: ~62, C2: ~47, C4/6: ~35, C5: ~24[11]4.0-4.2 (m), 1.2-2.2 (m)C-Cl stretch
cis-1,4-Dichlorocyclohexane C1/4: ~63, C2/3/5/6: ~34[12]4.1-4.3 (m), 1.8-2.0 (m)C-Cl stretch (~690)
trans-1,4-Dichlorocyclohexane C1/4: ~65, C2/3/5/6: ~36[13]3.8-4.0 (m), 1.6-1.9 (m)C-Cl stretch (~730)[14]

Note: Approximate chemical shifts and key IR bands are provided. Actual values may vary depending on the specific experimental conditions.

This guide provides a foundational understanding of the synthetic routes to dichlorocyclohexane isomers. For detailed procedural information and safety precautions, it is essential to consult the primary literature.

References

Stereochemical Influence on the Reactivity of Substituted Cyclohexane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of substituents on a cyclohexane (B81311) ring profoundly impacts its chemical reactivity. This guide provides an objective comparison of the reactivity of substituted cyclohexane isomers in various fundamental organic reactions. The performance of different stereoisomers is compared with supporting experimental data, and detailed methodologies for key experiments are provided.

Nucleophilic Substitution (SN2) Reactions

In bimolecular nucleophilic substitution (SN2) reactions, the stereochemistry of the cyclohexane ring dictates the accessibility of the electrophilic carbon to the incoming nucleophile. For a successful backside attack, the leaving group should ideally be in an axial position to minimize steric hindrance from the ring itself.

Data Presentation
Substrate IsomerLeaving Group PositionRelative Reaction RateProduct Stereochemistry
cis-4-tert-Butylcyclohexyl TosylateAxialFasterInversion
trans-4-tert-Butylcyclohexyl TosylateEquatorialSlowerInversion
cis-1-Bromo-4-(propan-2-yl)cyclohexaneAxialSignificantly FasterInversion
trans-1-Bromo-4-(propan-2-yl)cyclohexaneEquatorialMuch SlowerInversion

Table 1. Comparison of SN2 reaction rates for substituted cyclohexane isomers.

Experimental Protocols

Experimental Protocol: SN2 Reaction of cis-4-tert-Butylcyclohexyl Tosylate with Sodium Azide (B81097)

  • Reactant Preparation: Dissolve cis-4-tert-butylcyclohexyl tosylate (1.0 eq) in a suitable aprotic solvent such as acetone (B3395972) or DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq) to the stirred solution.

  • Reaction Condition: Heat the reaction mixture to a reflux temperature of 50-60°C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting product, trans-4-tert-butylcyclohexyl azide, can be further purified by column chromatography.

Visualization

SN2_Reaction cluster_cis cis-Isomer (Axial Leaving Group) cluster_trans trans-Isomer (Equatorial Leaving Group) cis_Reactant cis-4-tert-Butylcyclohexyl Tosylate cis_TS SN2 Transition State (Backside Attack) cis_Reactant->cis_TS Faster cis_Product trans-4-tert-Butylcyclohexyl Azide cis_TS->cis_Product trans_Reactant trans-4-tert-Butylcyclohexyl Tosylate trans_TS SN2 Transition State (Sterically Hindered) trans_Reactant->trans_TS Slower trans_Product cis-4-tert-Butylcyclohexyl Azide trans_TS->trans_Product

Caption: SN2 reaction pathway for cis and trans isomers.

Elimination (E2) Reactions

The E2 elimination reaction is highly stereospecific and requires an anti-periplanar arrangement of the leaving group and a β-hydrogen. In cyclohexane systems, this translates to a trans-diaxial orientation of these two groups in the chair conformation.

Data Presentation
Substrate IsomerLeaving Group Positionβ-Hydrogen PositionRelative E2 RateMajor Product
cis-1-Bromo-4-tert-butylcyclohexaneAxialAxial~5004-tert-Butylcyclohexene
trans-1-Bromo-4-tert-butylcyclohexaneEquatorialEquatorial14-tert-Butylcyclohexene
Neomenthyl ChlorideAxialAxial~2003-Menthene (Zaitsev)
Menthyl ChlorideEquatorialEquatorial12-Menthene (Hofmann)

Table 2. Comparison of E2 reaction rates and products for substituted cyclohexane isomers.[1][2][3][4]

Experimental Protocols

Experimental Protocol: E2 Elimination of cis- and trans-1-Bromo-4-(propan-2-yl)cyclohexane [5]

  • Base Preparation: Prepare a solution of potassium tert-butoxide (KOtBu, 1.5 eq) in dry tert-butanol (B103910) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Addition: To the stirred solution, add the respective isomer of 1-bromo-4-(propan-2-yl)cyclohexane (B2635431) (1.0 eq) dropwise at room temperature.

  • Reaction Condition: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification and Analysis: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting alkene mixture by fractional distillation. Analyze the product distribution using GC-MS and NMR to quantify the Zaitsev and Hofmann products.[5]

Visualization

E2_Elimination cluster_neomenthyl Neomenthyl Chloride (Axial Cl) cluster_menthyl Menthyl Chloride (Equatorial Cl) Neo_Reactant More Stable Conformer (Cl axial, i-Pr equatorial) Neo_Product 3-Menthene (Zaitsev Product) Neo_Reactant->Neo_Product Fast E2 (trans-diaxial H available) Men_Reactant_Eq More Stable Conformer (Cl equatorial, i-Pr equatorial) Men_Reactant_Ax Less Stable Conformer (Cl axial, i-Pr axial) Men_Reactant_Eq->Men_Reactant_Ax Ring Flip (Unfavorable) Men_Product 2-Menthene (Hofmann Product) Men_Reactant_Ax->Men_Product Slow E2 (trans-diaxial H available)

Caption: E2 elimination pathways for menthyl and neomenthyl chloride.

Esterification Reactions

The rate of esterification of cyclohexanols is influenced by the steric accessibility of the hydroxyl group. Equatorial hydroxyl groups are generally more accessible to the acylating agent than the more sterically hindered axial hydroxyl groups.

Data Presentation
Cyclohexanol (B46403) IsomerOH Group PositionRelative Esterification Rate
trans-4-tert-ButylcyclohexanolEquatorialFaster
cis-4-tert-ButylcyclohexanolAxialSlower

Table 3. Comparison of esterification rates for substituted cyclohexanol isomers.

Experimental Protocols

Experimental Protocol: Competitive Esterification of cis- and trans-4-tert-Butylcyclohexanol

  • Reactant Mixture: In a round-bottom flask, prepare an equimolar mixture of cis- and trans-4-tert-butylcyclohexanol in a suitable solvent such as dichloromethane, along with a catalytic amount of an acid catalyst (e.g., sulfuric acid) or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Acylating Agent Addition: Cool the mixture in an ice bath and add a limited amount of acetic anhydride (B1165640) (0.5 eq) dropwise with stirring.

  • Reaction Condition: Allow the reaction to proceed at room temperature for a set period (e.g., 1 hour).

  • Quenching and Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Analysis: Remove the solvent under reduced pressure. Analyze the product mixture using Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the relative amounts of the unreacted alcohols and the formed esters, thereby calculating the relative rate of esterification.

Visualization

Esterification cluster_trans trans-Isomer (Equatorial OH) cluster_cis cis-Isomer (Axial OH) Reagents Acetic Anhydride + Catalyst trans_Alcohol trans-4-tert-Butylcyclohexanol Reagents->trans_Alcohol cis_Alcohol cis-4-tert-Butylcyclohexanol Reagents->cis_Alcohol trans_Ester trans-4-tert-Butylcyclohexyl Acetate (B1210297) trans_Alcohol->trans_Ester Faster Reaction (Less Steric Hindrance) cis_Ester cis-4-tert-Butylcyclohexyl Acetate cis_Alcohol->cis_Ester Slower Reaction (More Steric Hindrance)

Caption: Steric influence on the rate of esterification.

Hydrolysis of Esters

Similar to esterification, the rate of hydrolysis of cyclohexane esters is dependent on the steric environment of the carbonyl group. Esters with equatorial alkoxy groups are generally hydrolyzed faster than their axial counterparts due to better accessibility for the nucleophile (e.g., hydroxide (B78521) ion).

Data Presentation
Ester IsomerAlkoxy Group PositionRelative Hydrolysis Rate (k_eq / k_ax)
Methyl trans-4-t-butylcyclohexanecarboxylateEquatorial4.8
Methyl cis-4-t-butylcyclohexanecarboxylateAxial1

Table 4. Comparison of acid-catalyzed hydrolysis rates for substituted cyclohexane esters at 90°C in 1:1 dioxane-water.[6]

Experimental Protocols

Experimental Protocol: Hydrolysis of cis- and trans-4-tert-Butylcyclohexyl Acetate [7]

  • Reaction Setup: In separate round-bottom flasks equipped with reflux condensers, dissolve a known concentration of cis-4-tert-butylcyclohexyl acetate and trans-4-tert-butylcyclohexyl acetate in a mixture of aqueous dioxane.

  • Base Addition: Add a standardized solution of sodium hydroxide (e.g., 0.01 M) to each flask. Maintain the reaction under an inert atmosphere of nitrogen.

  • Reaction Condition: Place the flasks in a constant temperature bath.

  • Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding the aliquot to an excess of a standard acid solution (e.g., potassium hydrogen phthalate).

  • Titration: Determine the concentration of unreacted sodium hydroxide by back-titration with a standardized sodium hydroxide solution using a suitable indicator.

  • Rate Calculation: Calculate the rate constant for the hydrolysis of each isomer from the change in hydroxide concentration over time.

Visualization

Hydrolysis_Workflow Start Start Prepare_Solutions Prepare Ester and NaOH solutions in aqueous dioxane Start->Prepare_Solutions Incubate Incubate at constant temperature Prepare_Solutions->Incubate Aliquot Withdraw aliquots at time intervals Incubate->Aliquot Quench Quench with standard acid Aliquot->Quench Titrate Back-titrate with standard NaOH Quench->Titrate Calculate Calculate rate constant Titrate->Calculate Calculate->Aliquot Repeat for multiple time points End End Calculate->End

Caption: General experimental workflow for kinetic analysis of ester hydrolysis.

References

A Comparative Guide to the Kinetic Studies of Dichlorocyclohexane Isomer Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the elimination reaction rates of various dichlorocyclohexane isomers. The content is grounded in the principles of physical organic chemistry, particularly the stereoelectronic requirements of the E2 elimination pathway, and is supplemented with generalized experimental protocols for kinetic analysis.

Introduction to Elimination Reactions of Dichlorocyclohexanes

The elimination of hydrogen chloride (dehydrochlorination) from dichlorocyclohexane isomers is a classic example of an E2 (bimolecular elimination) reaction. The rate of this reaction is highly dependent on the stereochemistry of the substrate. For an E2 reaction to occur in a cyclohexane (B81311) system, the leaving group (chlorine) and a β-hydrogen atom must be in an anti-periplanar arrangement.[1][2][3] This geometric constraint necessitates that both the chlorine and the hydrogen atom occupy axial positions in the chair conformation of the cyclohexane ring.[1][2][3] The stability of the required diaxial conformation is a key factor in determining the rate of elimination for each isomer.

Isomers of Dichlorocyclohexane

Dichlorocyclohexane exists as several constitutional and stereoisomers:

  • 1,2-Dichlorocyclohexane: Exists as cis and trans isomers.

  • 1,3-Dichlorocyclohexane: Exists as cis and trans isomers.

  • 1,4-Dichlorocyclohexane: Exists as cis and trans isomers.

The cis and trans designations refer to the relative positions of the two chlorine atoms on the cyclohexane ring.

Comparative Analysis of Elimination Reaction Rates

Data Presentation

IsomerMost Stable ConformationReactive Conformation (for E2)Predicted Relative E2 RateRationale
cis-1,2-Dichlorocyclohexane Axial-Equatorial (a,e)Axial-Equatorial (a,e) - One Cl is axialFastThe most stable conformation has one axial chlorine, which can readily undergo E2 elimination with an adjacent axial hydrogen.
trans-1,2-Dichlorocyclohexane Di-equatorial (e,e)Di-axial (a,a)Very SlowThe most stable conformation has both chlorines in equatorial positions. To react, it must flip to the much less stable di-axial conformation.[4]
cis-1,3-Dichlorocyclohexane Di-equatorial (e,e)Di-axial (a,a)Very SlowSimilar to trans-1,2-dichlorocyclohexane, the reactive di-axial conformation is significantly less stable than the ground state di-equatorial conformation.
trans-1,3-Dichlorocyclohexane Axial-Equatorial (a,e)Axial-Equatorial (a,e) - One Cl is axialFastThe most stable conformation has one axial chlorine, allowing for a facile E2 elimination.
cis-1,4-Dichlorocyclohexane Axial-Equatorial (a,e)Axial-Equatorial (a,e) - One Cl is axialFastThe most stable conformation contains one axial chlorine, which can participate in an E2 reaction.
trans-1,4-Dichlorocyclohexane Di-equatorial (e,e)Di-axial (a,a)Very SlowThe molecule must adopt the high-energy di-axial conformation for the E2 reaction to proceed.

Note: The predicted relative rates are qualitative and based on the energy penalty associated with adopting the reactive diaxial conformation. Experimental conditions such as the base, solvent, and temperature will influence the absolute reaction rates.

Experimental Protocols

The following is a generalized experimental protocol for determining the kinetic parameters of the elimination reactions of dichlorocyclohexane isomers.

Objective: To measure and compare the second-order rate constants for the dehydrochlorination of various dichlorocyclohexane isomers with a strong base.

Materials:

  • cis-1,2-Dichlorocyclohexane

  • trans-1,2-Dichlorocyclohexane

  • cis-1,3-Dichlorocyclohexane

  • trans-1,3-Dichlorocyclohexane

  • cis-1,4-Dichlorocyclohexane

  • trans-1,4-Dichlorocyclohexane

  • Sodium ethoxide in ethanol (B145695) (standardized solution, e.g., 0.1 M)

  • Anhydrous ethanol (solvent)

  • Internal standard (e.g., a long-chain alkane like dodecane) for gas chromatography (GC) analysis

  • Quenching solution (e.g., dilute nitric acid)

  • Silver nitrate (B79036) solution

  • Constant temperature bath

  • Reaction vials with septa

  • Syringes

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup:

    • Prepare stock solutions of each dichlorocyclohexane isomer and the internal standard in anhydrous ethanol of known concentrations.

    • In a series of reaction vials, add a specific volume of the isomer stock solution and the internal standard stock solution.

    • Separately, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Kinetic Run:

    • Place the reaction vials containing the isomer and internal standard in a constant temperature bath to equilibrate.

    • Initiate the reaction by adding a predetermined volume of the sodium ethoxide solution to each vial using a syringe. Start a timer immediately upon addition.

    • At regular time intervals, withdraw a small aliquot from a reaction vial using a syringe and quench the reaction by adding it to a vial containing the quenching solution.

  • Analysis:

    • Analyze the quenched samples by GC-FID. The retention times of the starting material, product (chlorocyclohexene), and internal standard should be determined beforehand.

    • The concentration of the dichlorocyclohexane isomer at each time point can be determined by comparing the peak area of the isomer to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the dichlorocyclohexane isomer versus time. For a pseudo-first-order reaction (with a large excess of base), this should yield a straight line with a slope equal to -k_obs.

    • The second-order rate constant (k2) can be calculated by dividing the pseudo-first-order rate constant (k_obs) by the concentration of the base: k2 = k_obs / [Base].

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Mandatory Visualization

E2_Elimination_Dichlorocyclohexane cluster_isomers Dichlorocyclohexane Isomers cluster_conformation Most Stable Conformation cluster_reactivity Relative E2 Rate cis-1,2 cis-1,2 cis-1,2_conf Axial-Equatorial cis-1,2->cis-1,2_conf trans-1,2 trans-1,2 trans-1,2_conf Di-equatorial trans-1,2->trans-1,2_conf cis-1,3 cis-1,3 cis-1,3_conf Di-equatorial cis-1,3->cis-1,3_conf trans-1,3 trans-1,3 trans-1,3_conf Axial-Equatorial trans-1,3->trans-1,3_conf cis-1,4 cis-1,4 cis-1,4_conf Axial-Equatorial cis-1,4->cis-1,4_conf trans-1,4 trans-1,4 trans-1,4_conf Di-equatorial trans-1,4->trans-1,4_conf Fast Fast cis-1,2_conf->Fast Reactive Conformation is the most stable Slow Slow trans-1,2_conf->Slow Requires flip to unstable di-axial cis-1,3_conf->Slow Requires flip to unstable di-axial trans-1,3_conf->Fast Reactive Conformation is the most stable cis-1,4_conf->Fast Reactive Conformation is the most stable trans-1,4_conf->Slow Requires flip to unstable di-axial

Caption: Logical relationship between isomer structure, conformation, and E2 reactivity.

References

Safety Operating Guide

Proper Disposal of 1,1-Dichlorocyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,1-Dichlorocyclohexane is a critical aspect of laboratory safety and environmental responsibility. This chlorinated hydrocarbon is classified as a hazardous material, necessitating strict adherence to established disposal protocols to mitigate risks to personnel and the environment. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1] Essential PPE includes chemical-resistant gloves (e.g., nitrile), chemical splash goggles, and a lab coat.[1] Avoid all contact with skin and eyes, and prevent the inhalation of vapors.[2] This substance is a combustible liquid and should be kept away from heat, sparks, open flames, and other sources of ignition.[2][3] It is incompatible with strong oxidizing agents and strong bases.[3][4]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[4] Under no circumstances should this chemical be disposed of down the drain or into the environment.[1][4][5]

  • Waste Identification and Classification: this compound is categorized as a hazardous waste due to its characteristics as a chlorinated hydrocarbon.[1][6] Chemical waste generators are responsible for correctly classifying the waste to ensure complete and accurate documentation.[4]

  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and properly sealed waste container.[1] The container should be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and any other constituents.

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

    • Ensure the container is tightly closed to prevent leakage or the release of vapors.[2]

  • Professional Disposal:

    • Arrange for the disposal of the waste through a licensed and approved hazardous waste disposal company.[2]

    • The preferred method for the disposal of chlorinated hydrocarbons is high-temperature incineration in a facility equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts like hydrogen chloride gas.[2]

Spill Management

In the event of a spill, evacuate the area and remove all ignition sources.[4] With appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3][4] Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.[4] Do not use combustible materials like sawdust to absorb the spill.[3]

Quantitative Data: EPA Hazardous Waste Classification

While this compound is not individually listed, it falls under the category of halogenated organic compounds. The following table summarizes potential U.S. Environmental Protection Agency (EPA) hazardous waste codes that may apply. The final classification should be confirmed with your institution's environmental health and safety department.

Waste Code CategoryPotential EPA Waste CodeDescription
F-Listed Wastes (from non-specific sources) F001Spent halogenated solvents used in degreasing.[4]
F002Spent halogenated solvents.[4]
F024Wastes from the production of chlorinated aliphatic hydrocarbons.[2]
F025Condensed light ends and filter aids from the production of chlorinated aliphatic hydrocarbons.[2]
D-Listed Wastes (characteristic wastes) D001Ignitable waste (if it has a flash point <140°F).[1]
D002Corrosive waste (if it has a pH ≤ 2 or ≥ 12.5).[1]
D003Reactive waste.[1]
D004-D043Toxic waste (if it contains specific contaminants above regulatory levels).

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_spill Spill Response A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Collect Waste in a Labeled, Compatible Container A->B C Step 3: Store Container in a Safe, Ventilated Area B->C D Step 4: Arrange for Pickup by a Licensed Waste Disposal Service C->D E Step 5: Transport to an Approved Treatment, Storage, and Disposal Facility (TSDF) D->E F Step 6: Final Disposal via High-Temperature Incineration E->F G Spill Occurs H Contain Spill with Inert Absorbent G->H I Collect Contaminated Material into a Sealed Container H->I I->B

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 1,1-Dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides critical safety protocols and logistical plans for the handling and disposal of 1,1-Dichlorocyclohexane (CAS No. 2108-92-1). The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a comprehensive Safety Data Sheet (SDS) specifically for this compound, this guidance is based on its chemical properties and safety data for structurally similar halogenated hydrocarbons, such as trans-1,2-Dichlorocyclohexane.

Chemical and Physical Properties

This compound is a colorless liquid and a chlorinated hydrocarbon.[1] Its known physical and chemical properties are summarized below. Understanding these properties is crucial for safe handling and storage.

PropertyValue
CAS Number 2108-92-1[1][2][3][4]
Molecular Formula C₆H₁₀Cl₂[1][2][4]
Molecular Weight 153.05 g/mol [1][2]
Boiling Point 171°C at 760 mmHg[2]
Flash Point 66°C[2]
Density 1.15 g/cm³[2]
Vapor Pressure 1.9 mmHg at 25°C[2]

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, it should be handled with care due to its classification as a chlorinated hydrocarbon.[1] Similar compounds are known to cause skin, eye, and respiratory irritation.[5][6] Long-term exposure to some chlorinated hydrocarbons can lead to liver and kidney toxicity.[7]

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Ensure that safety showers and eyewash stations are readily accessible.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves is recommended for splash protection. For prolonged or immersive contact, heavier-duty gloves such as Viton or a laminate (e.g., Silver Shield/4H) should be considered. Nitrile gloves have shown poor resistance to some halogenated hydrocarbons.[8][9]To prevent skin contact, which can cause irritation and dermatitis.[6]
Eye Protection Chemical safety goggles are mandatory. A full-face shield should be worn where there is a significant risk of splashing.To protect eyes from irritation and potential damage.[5]
Skin and Body Protection A flame-resistant lab coat should be worn. For larger quantities or in case of a spill, a chemical-resistant apron or suit is advised.To protect against skin exposure and contamination of personal clothing.
Respiratory Protection Respiratory protection is typically not required when working in a properly functioning chemical fume hood. If work must be done outside of a hood where vapors may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation, which may cause respiratory tract irritation.[5][6]

Standard Operating Procedure for Handling

The following workflow outlines the procedural steps for the safe handling of this compound from procurement to disposal.

prep_sds Review Safety Information (SDS for similar compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Chemical Fume Hood) prep_ppe->prep_setup handle_aliquot Aliquot Required Amount prep_setup->handle_aliquot Proceed to handling handle_reaction Perform Experiment handle_aliquot->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon Experiment complete cleanup_waste Segregate Waste cleanup_decon->cleanup_waste disp_label Label Waste Container 'Halogenated Organic Waste' cleanup_waste->disp_label Ready for disposal disp_store Store in Satellite Accumulation Area disp_label->disp_store disp_pickup Arrange for Hazardous Waste Pickup disp_store->disp_pickup

Standard Operating Procedure for this compound.

Emergency Procedures: Spills and Exposure

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[6] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Seek immediate medical attention.

Spill Response:

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[6] Do not use combustible materials like sawdust.[6]

    • Collect the absorbed material using spark-proof tools and place it in a sealed, properly labeled container for hazardous waste disposal.[6]

    • Decontaminate the spill area.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the laboratory immediately and alert personnel in adjacent areas.

    • Close the laboratory doors and prevent re-entry.

    • Notify your institution's Environmental Health and Safety (EHS) department and emergency services.

    • Provide details of the spilled chemical to the emergency responders.

Disposal Plan

This compound and materials contaminated with it are considered hazardous waste.

Waste Collection:

  • Collect all waste containing this compound in a designated, properly sealed, and labeled container.

  • The container must be labeled as "Halogenated Organic Waste" and include the full chemical name.

  • Do not mix halogenated hydrocarbon waste with non-halogenated organic waste.

Storage:

  • Store the waste container in a designated satellite accumulation area away from incompatible materials.

Disposal:

  • Disposal of chlorinated hydrocarbon waste must be handled by a licensed professional waste disposal service.[5]

  • Common disposal methods for chlorinated hydrocarbons include incineration at high temperatures.[10][11][12]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Empty containers should also be disposed of as hazardous waste as they may retain product residue.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.